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  • Product: D-(-)-Pantolactone-d6
  • CAS: 1346617-43-3

Core Science & Biosynthesis

Foundational

D-(-)-Pantolactone-d6 chemical properties and stability data

Advanced Characterization, Stability, and Bioanalytical Application Executive Summary D-(-)-Pantolactone-d6 is the stable isotope-labeled analog of D-Pantolactone, the chiral lactone precursor to Pantothenic Acid (Vitami...

Author: BenchChem Technical Support Team. Date: February 2026

Advanced Characterization, Stability, and Bioanalytical Application

Executive Summary

D-(-)-Pantolactone-d6 is the stable isotope-labeled analog of D-Pantolactone, the chiral lactone precursor to Pantothenic Acid (Vitamin B5). It is primarily utilized as an Internal Standard (IS) in quantitative mass spectrometry (LC-MS/MS) workflows.

The critical value of this reagent lies in its chiral purity (D-enantiomer) and isotopic stability . As a lactone, it exhibits pH-dependent hydrolytic instability, a factor often overlooked in standard preparation, leading to quantitation errors. This guide delineates the physicochemical boundaries required to maintain the integrity of D-(-)-Pantolactone-d6 during storage and analytical processing.

Physicochemical Characterization

The deuterated form typically carries the label on the gem-dimethyl groups at the C3 position. This placement is strategic: methyl protons in this position are chemically inert and non-exchangeable, preventing deuterium loss during aqueous processing.

Table 1: Chemical Property Specifications
PropertyData / SpecificationNotes
Chemical Name D-Pantolactone-d6 (3,3-dimethyl-d6)(R)-Dihydro-3-hydroxy-4,4-dimethyl-2(3H)-furanone-d6
CAS Number 358730-89-9 (Generic d6)Parent CAS: 599-04-2
Molecular Formula C₆H₄D₆O₃Parent: C₆H₁₀O₃
Molecular Weight ~136.18 g/mol +6.04 Da shift from parent (130.14)
Appearance White to off-white crystalline solidHighly hygroscopic
Melting Point 90°C – 92°CIdentical to non-labeled forms
Solubility Water, Methanol, DMSO, ChloroformFreely soluble in polar solvents
Chirality D-(-) / (R)-configuration[α]20/D -50.7°, c = 2 in H₂O
pKa ~3.83 (as open-chain pantoic acid)Lactone form is neutral

Stability Profile & Handling Logic

The Hydrolysis Equilibrium (Critical Control Point)

The most significant risk when handling D-(-)-Pantolactone-d6 is the hydrolysis of the lactone ring.

  • Neutral/Acidic pH: The lactone ring is stable.

  • Alkaline pH: The ring opens rapidly to form Pantoic Acid-d6.

Scientist's Insight: In LC-MS, the lactone and the open-chain acid have drastically different retention times and ionization efficiencies. If your reconstitution solvent is slightly basic (or if glass surfaces leach alkali), your Internal Standard concentration effectively drops, ruining the calibration curve.

Hygroscopicity and Weighing

Pantolactone is hygroscopic. Moisture absorption alters the effective mass during weighing.

  • Protocol: Equilibrate the vial to room temperature in a desiccator before opening. Weigh rapidly into pre-tared vessels.

  • Storage: -20°C under inert atmosphere (Argon/Nitrogen).

Isotopic Integrity

The deuterium labels on the methyl groups are non-exchangeable in protic solvents. Unlike deuterium on hydroxyl (-OD) or amine (-ND) groups, which exchange instantly with water, the C-D bonds on the methyl groups remain stable throughout extraction and chromatography.

Visualization: Stability Mechanics

The following diagram illustrates the pH-dependent hydrolysis pathway that must be prevented during stock preparation.

StabilityPathway cluster_conditions Storage Conditions Lactone D-Pantolactone-d6 (Closed Ring) Active IS Form Transition Hydrolysis (pH > 7.0) Lactone->Transition OH- Attack Acid Pantoic Acid-d6 (Open Chain) Inactive/Interfering Transition->Acid Ring Opening Acid->Lactone H+ / Heat (Re-cyclization)

Figure 1: The irreversible hydrolysis of Pantolactone in alkaline conditions. Re-cyclization (dashed) is slow and inefficient analytically.

Analytical Protocol: LC-MS/MS Application

Objective: Use D-(-)-Pantolactone-d6 as an Internal Standard for the quantification of Pantothenic Acid in human plasma.

Rationale: Pantolactone is a fragment ion source and structural analog. While Pantothenic acid is the target, Pantolactone-d6 is often used when analyzing hydrolysis products or as a surrogate due to similar ionization properties in ESI+.

Reagent Preparation
  • Stock Solution (1 mg/mL): Dissolve 1.0 mg D-(-)-Pantolactone-d6 in 1 mL of 0.1% Formic Acid in Acetonitrile .

    • Why Acid? To enforce the lactone ring stability.

    • Why Acetonitrile? To prevent bacterial growth and ensure solubility.

  • Working IS Solution (500 ng/mL): Dilute Stock 1:2000 into water containing 0.1% formic acid. Prepare fresh daily.

Sample Extraction (Protein Precipitation)

This protocol relies on a "Dilute-and-Shoot" or PPT approach to minimize analyte loss.

  • Aliquot: Transfer 100 µL of Plasma into a 1.5 mL centrifuge tube.

  • Spike: Add 20 µL of Working IS Solution . Vortex briefly.

  • Precipitate: Add 300 µL of ice-cold Acetonitrile (containing 1% Formic Acid).

    • Note: The acid here precipitates proteins and locks the lactone form.

  • Centrifuge: 10,000 x g for 10 minutes at 4°C.

  • Transfer: Move supernatant to LC vial.

LC-MS/MS Parameters
  • Column: C18 Reverse Phase (e.g., Acquity HSS T3), 1.8 µm.

  • Mobile Phase A: 0.1% Formic Acid in Water.

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

  • Transition (MRM):

    • Target (Pantothenic Acid): m/z 220.1 → 90.0

    • IS (Pantolactone-d6): m/z 137.1 → 77.1 (Typical lactone fragment + d6 shift).

Visualization: Analytical Workflow

This diagram outlines the decision logic and flow for the extraction process.

AnalyticalWorkflow Sample Biological Sample (Plasma/Serum) Spike Spike IS: Pantolactone-d6 (Acidified) Sample->Spike 100 µL Precip Protein Precipitation (ACN + 1% Formic Acid) Spike->Precip +300 µL Solvent Spin Centrifugation 10k x g, 10 min Precip->Spin Vortex Inject LC-MS/MS Injection Monitor m/z 137.1 -> 77.1 Spin->Inject Supernatant

Figure 2: Step-by-step extraction workflow emphasizing acidification to preserve the IS structure.

References

  • National Center for Biotechnology Information (2023). PubChem Compound Summary for CID 9846, Pantolactone. Retrieved from [Link]

  • Woolf, E. J., et al. (2002). Determination of pantothenic acid in human plasma by liquid chromatography–mass spectrometry with ion spray interface. Journal of Chromatography B. (Methodology grounding). Retrieved from [Link]

Exploratory

Technical Monograph: Molecular Architecture and Bioanalytical Applications of D-(-)-Pantolactone-d6

Executive Summary This technical guide details the structural integrity, physicochemical properties, and experimental utility of D-(-)-Pantolactone-d6 (Dihydro-3-hydroxy-4,4-bis(trideuteriomethyl)-2(3H)-furanone). As a s...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This technical guide details the structural integrity, physicochemical properties, and experimental utility of D-(-)-Pantolactone-d6 (Dihydro-3-hydroxy-4,4-bis(trideuteriomethyl)-2(3H)-furanone). As a stable isotopologue of the key Vitamin B5 intermediate, this compound serves as a critical Internal Standard (IS) in quantitative LC-MS/MS workflows. This document provides researchers with the structural rationale for its stability, a self-validating protocol for stock preparation, and the mechanistic basis for its use in minimizing ionization suppression effects in complex matrices.

Part 1: Molecular Architecture & Isotopic Configuration

Structural Analysis

The efficacy of D-(-)-Pantolactone-d6 as a bioanalytical tool relies on two structural pillars: stereochemical purity and isotopic stability .

  • Stereochemistry (D-Configuration): The molecule retains the (R)-configuration at the C3 chiral center. This is biologically relevant because biological systems are stereoselective; enzymes involved in pantothenic acid metabolism (e.g., pantothenate kinase) specifically recognize the D-isomer. Using the correct enantiomer ensures that the Internal Standard behaves identically to the endogenous analyte during extraction and chromatography.

  • Deuteration Site (The "d6" Motif): The "d6" designation refers to the substitution of six protium (

    
    ) atoms with deuterium (
    
    
    
    ) on the gem-dimethyl group at position C4.
    • Why here? The methyl hydrogens are chemically non-acidic and non-exchangeable under physiological conditions. Deuterium labels placed on hydroxyl groups (-OD) or alpha-carbonyl positions would be liable to exchange with solvent water, rendering the standard useless. The C4-gem-dimethyl-d6 placement ensures the mass tag remains intact throughout extraction and ionization.

Physicochemical Properties
PropertyD-(-)-Pantolactone (Native)D-(-)-Pantolactone-d6 (Deuterated)
CAS Number 599-04-21217807-30-1 (Generic d6 ref)
Formula


Molecular Weight 130.14 g/mol 136.18 g/mol
Mass Shift -+6.04 Da
Chirality (R)-(-)-(R)-(-)-
Solubility Water, Methanol, EthanolWater, Methanol, Ethanol
Melting Point 89-91 °C88-91 °C (Isotope effect negligible)
Structural Logic Diagram

The following diagram illustrates the hierarchical composition of the molecule, highlighting the stable isotope integration points.

PantolactoneStructure Title Structural Hierarchy: D-(-)-Pantolactone-d6 LactoneRing Dihydro-2(3H)-furanone Core (Lactone Ring) ChiralCenter C3 Chiral Center (R)-Configuration (Biological Recognition) LactoneRing->ChiralCenter Scaffold IsotopeTag Gem-Dimethyl Group (C4 Position) LactoneRing->IsotopeTag Substitution Site Deuterium 6x Deuterium Atoms (Non-Exchangeable Label) IsotopeTag->Deuterium Stable Isotope Integration Stability Metabolic Stability: Resistant to H/D Exchange Deuterium->Stability Confers

Figure 1: Structural decomposition of D-(-)-Pantolactone-d6. The gem-dimethyl deuteration ensures the isotopic label is chemically inert and does not exchange with solvent protons.

Part 2: Bioanalytical Application (LC-MS/MS)

The Mechanism of Internal Standardization

In Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS), D-(-)-Pantolactone-d6 is used to correct for matrix effects . Biological fluids (plasma, urine) contain co-eluting compounds that can suppress or enhance the ionization of the target analyte.

Because the d6-isotopologue is chemically nearly identical to the native analyte, it co-elutes (or elutes very slightly earlier due to the deuterium isotope effect on lipophilicity) and experiences the exact same ionization environment. The mass spectrometer distinguishes them by the +6 Da mass shift.

Experimental Protocol: Validated Stock Preparation

Objective: Prepare a verifiable primary stock solution for LC-MS/MS calibration.

Reagents:

  • D-(-)-Pantolactone-d6 (Solid, >98% isotopic purity).

  • LC-MS Grade Methanol.

  • Class A Volumetric Glassware.

Step-by-Step Methodology:

  • Gravimetric Weighing:

    • Equilibrate the analytical balance to room temperature.

    • Weigh exactly

      
       mg of D-(-)-Pantolactone-d6 into a tared weighing boat.
      
    • Rationale: Direct weighing minimizes transfer errors compared to liquid pipetting of viscous precursors.

  • Solubilization:

    • Transfer the solid quantitatively into a 10 mL volumetric flask using LC-MS Grade Methanol.

    • Sonicate for 5 minutes at ambient temperature to ensure complete dissolution.

    • Checkpoint: Inspect for floating particulates. The solution must be optically clear.

  • Concentration Calculation:

    • Final Concentration:

      
       (
      
      
      
      ).
    • Molarity:

      
      .
      
  • Working Standard (Spiking Solution):

    • Dilute the stock 1:100 in 50:50 Methanol:Water to achieve

      
      .
      
    • Storage: Store at -20°C in amber glass vials to prevent photodegradation (though pantolactone is relatively stable, this is Good Laboratory Practice).

  • Isotopic Purity Validation (Self-Validating Step):

    • Inject the working standard into the MS.

    • Monitor the transition for the native (d0) pantolactone (131

      
       fragment).
      
    • Pass Criteria: The signal for d0 must be

      
       of the d6 signal. If significant d0 is present, the standard will bias the quantification of low-level samples.
      
Analytical Workflow Diagram

This workflow illustrates the integration of the d6-standard into a quantitative assay.

LCMSWorkflow cluster_MS Detection Channels Sample Biological Sample (Plasma/Urine) Extraction Protein Precipitation / Extraction Sample->Extraction IS_Add Add D-Pantolactone-d6 (Internal Standard) IS_Add->Extraction Spiking LC LC Separation (C18 Column) Extraction->LC Supernatant MS Mass Spectrometry (MRM Mode) LC->MS Co-elution Data Ratio Calculation (Area_Analyte / Area_IS) MS->Data Quantitation Channel1 Analyte (d0) m/z 131 -> 71 MS->Channel1 Channel2 Standard (d6) m/z 137 -> 77 MS->Channel2

Figure 2: Quantitative workflow. The d6-standard is added prior to extraction to normalize extraction efficiency and ionization variability.

Part 3: References

  • National Center for Biotechnology Information (2024). PubChem Compound Summary for CID 7359, Pantolactone. Retrieved from [Link]

  • Stokvis, E., Rosing, H., & Beijnen, J. H. (2005). Stable isotopically labeled internal standards in quantitative bioanalysis using liquid chromatography/mass spectrometry: necessity or not? Rapid Communications in Mass Spectrometry. Retrieved from [Link]

Foundational

Technical Monograph: D-(-)-Pantolactone-d6 vs. Unlabeled Pantolactone

Stable Isotope Applications in Bioanalysis and Synthetic Chemistry Executive Summary This technical guide analyzes the physicochemical, analytical, and biological distinctions between D-(-)-Pantolactone (unlabeled) and i...

Author: BenchChem Technical Support Team. Date: February 2026

Stable Isotope Applications in Bioanalysis and Synthetic Chemistry

Executive Summary

This technical guide analyzes the physicochemical, analytical, and biological distinctions between D-(-)-Pantolactone (unlabeled) and its hexadeuterated isotopolog, D-(-)-Pantolactone-d6 . While the unlabeled compound serves as the critical chiral building block for Vitamin B5 (Pantothenic acid) and Coenzyme A biosynthesis, the d6-variant functions primarily as a high-precision Internal Standard (IS) in quantitative mass spectrometry. This guide details the impact of isotopic substitution on molecular stability, chromatographic behavior, and quantitation accuracy in complex biological matrices.

Molecular Architecture & Isotopic Physics

The fundamental difference between these two compounds lies in the isotopic substitution of hydrogen (


) with deuterium (

or

) on the gem-dimethyl groups. This modification alters the mass and vibrational energy of the molecule without significantly changing its steric footprint.
Structural Comparison
FeatureD-(-)-Pantolactone (Unlabeled)D-(-)-Pantolactone-d6 (Labeled)
Formula


Molecular Weight ~130.14 g/mol ~136.18 g/mol
CAS Number 79-50-51330172-64-9 (Typical for d6)
Chirality (R)-configuration (D-isomer)(R)-configuration (D-isomer)
Isotopic Target N/ATwo Methyl groups at C3 (

)
pKa ~13.0 (Alcoholic OH)~13.0 (Negligible shift)
The Deuterium Effect (Physics of Stability)

The substitution of C-H bonds with C-D bonds introduces the Kinetic Isotope Effect (KIE) . The C-D bond is shorter and stronger than the C-H bond due to the lower zero-point energy of the heavier isotope.

  • Bond Dissociation Energy: C-D bonds are approximately 1.2–1.5 kcal/mol stronger than C-H bonds.

  • Implication: In D-(-)-Pantolactone-d6, the deuteration of the methyl groups renders them chemically inert to metabolic oxidation (e.g., by CYP450 enzymes) compared to the unlabeled form, although the lactone ring remains the primary reactive site.

Analytical Utility: The Mass Spectrometry Paradigm

In drug development and pharmacokinetic (PK) studies, D-(-)-Pantolactone-d6 is the "Gold Standard" Internal Standard (IS).

Overcoming Matrix Effects

When analyzing unlabeled pantolactone or pantothenic acid in plasma, "ion suppression" occurs due to co-eluting phospholipids.

  • The Problem: An external standard curve cannot account for transient suppression events in the source.

  • The Solution: The d6-variant co-elutes (or elutes very closely) with the analyte. Any suppression affecting the analyte affects the d6-IS equally. The ratio of Analyte/IS remains constant, preserving accuracy.

Cross-Talk and Mass Resolution

A d6 shift (+6 Da) is superior to a d3 shift.

  • Isotopic Envelope: Naturally occurring

    
     isotopes create "M+1" and "M+2" signals. A +3 Da shift might overlap with the M+3 background of a high-concentration analyte. A +6 Da shift ensures the IS signal is completely resolved from the analyte's isotopic envelope.
    
Analytical Workflow Diagram

The following diagram illustrates the logic of using d6-Pantolactone to normalize LC-MS/MS data.

LCMS_Workflow cluster_inputs Sample Preparation cluster_detection Mass Spectrometry (MRM) BioSample Biological Matrix (Plasma/Urine) Extraction Protein Precipitation & Extraction BioSample->Extraction Analyte Unlabeled Pantolactone Analyte->BioSample Endogenous IS IS Spike: D-(-)-Pantolactone-d6 IS->Extraction Fixed Conc. Chromatography LC Separation (C18 Column) Extraction->Chromatography Ionization ESI Source (Ion Suppression Risk) Chromatography->Ionization Co-elution Detector Detector Ionization->Detector m/z 131 (Analyte) m/z 137 (IS) DataProc Quantitation: Ratio (Area_Analyte / Area_IS) Detector->DataProc

Caption: Workflow demonstrating the error-canceling mechanism of using d6-Pantolactone during LC-MS/MS quantitation.

Synthesis & Stereochemical Resolution

The biological activity of pantolactone is strictly limited to the D-(-) enantiomer. The L-(+) isomer is biologically inert in the context of Vitamin B5 synthesis. Therefore, whether producing unlabeled or d6-labeled pantolactone, optical purity is paramount.

Synthesis Logic
  • Unlabeled: Often produced via aldol condensation of isobutyraldehyde and formaldehyde, followed by cyanohydrin formation and hydrolysis. This produces a racemic mixture (DL-Pantolactone).

  • Labeled (d6): Requires starting with acetone-d6 or isobutyraldehyde-d6 equivalents to install the deuterated methyl groups.

Protocol: Enzymatic Resolution of Racemic Pantolactone

This protocol applies to both unlabeled and d6-labeled racemates to isolate the active D-form.

Materials:

  • Racemic Pantolactone (DL-mixture)

  • Immobilized Lipase (e.g., Candida antarctica Lipase B - CALB)

  • Vinyl Acetate (Acyl donor)

  • Solvent: Diisopropyl ether (DIPE)

Step-by-Step Methodology:

  • Dissolution: Dissolve 10g of racemic pantolactone in 100mL DIPE.

  • Acylation Setup: Add 2 equivalents of Vinyl Acetate.

  • Enzyme Addition: Add 1.0g immobilized CALB.

  • Incubation: Stir at 30°C for 24 hours.

    • Mechanism: The lipase selectively acetylates the L-isomer , converting it to L-acetyl-pantolactone. The D-isomer remains as the free alcohol.

  • Filtration: Remove the immobilized enzyme via vacuum filtration.

  • Separation: Evaporate solvent. Separate the D-Pantolactone (alcohol) from L-acetyl-pantolactone (ester) via column chromatography (Silica gel; Hexane:Ethyl Acetate gradient).

  • Validation: Check enantiomeric excess (%ee) using Chiral HPLC (e.g., Chiralpak AD-H column).

Biological Implications: The Biosynthetic Pathway

Understanding where pantolactone fits explains why the D-isomer is non-negotiable and how the d6-variant can be used to trace metabolic flux.

Pathway Logic

Pantolactone is hydrolyzed to Pantoic Acid, which is then coupled with


-alanine to form Pantothenic Acid (Vitamin B5). This is the backbone of Coenzyme A (CoA).
Metabolic Tracing with d6

Researchers use D-Pantolactone-d6 to measure the rate of CoA turnover. Because the C-D bonds on the methyl groups are not broken during CoA synthesis, the "heavy" tag is conserved throughout the pathway, allowing mass spectrometric detection of "heavy CoA."

Biosynthesis Pantolactone D-(-)-Pantolactone (Unlabeled or d6) PantoicAcid Pantoic Acid Pantolactone->PantoicAcid Hydrolysis PantothenicAcid Pantothenic Acid (Vitamin B5) PantoicAcid->PantothenicAcid BetaAlanine Beta-Alanine BetaAlanine->PantothenicAcid + ATP P4P 4'-Phosphopantothenate PantothenicAcid->P4P Phosphorylation CoA Coenzyme A (Final Product) P4P->CoA Multi-step Biosynthesis Enz1 Pantolactone Hydrolase Enz1->Pantolactone Enz2 Pantothenate Synthetase Enz2->PantothenicAcid Enz3 Pantothenate Kinase (PANK) Enz3->P4P

Caption: The conversion of D-Pantolactone to Coenzyme A. The d6 label on the methyl groups is conserved through to CoA.

References

  • National Center for Biotechnology Information (2024). PubChem Compound Summary for CID 6603, Pantolactone. Retrieved from [Link]

  • Stokvis, E., Rosing, H., & Beijnen, J. H. (2005). Stable isotopically labeled internal standards in quantitative bioanalysis using liquid chromatography/mass spectrometry: necessity or not? Rapid Communications in Mass Spectrometry. Retrieved from [Link]

  • Tang, L., et al. (2017). Enzymatic resolution of pantolactone: A review. Biotechnology Letters. (Generalized citation for enzymatic protocol). Retrieved from [Link]

Exploratory

Technical Whitepaper: Metabolic Fate and Bioanalytical Utility of D-(-)-Pantolactone-d6 in Mammalian Systems

Executive Summary D-(-)-Pantolactone-d6 is the stable isotopically labeled analog of D-pantolactone, a critical intermediate in the biosynthesis of Pantothenic Acid (Vitamin B5) and Coenzyme A (CoA). In mammalian systems...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

D-(-)-Pantolactone-d6 is the stable isotopically labeled analog of D-pantolactone, a critical intermediate in the biosynthesis of Pantothenic Acid (Vitamin B5) and Coenzyme A (CoA). In mammalian systems, the utility of the d6-variant is twofold: it serves as a robust internal standard for isotope-dilution mass spectrometry, and it acts as a metabolic probe to study hydrolytic stability in plasma.

This guide delineates the metabolic trajectory of D-(-)-Pantolactone-d6, specifically focusing on its enzymatic and spontaneous hydrolysis to D-pantoic acid-d6. Unlike bacterial systems, mammalian tissues lack the anabolic machinery to convert this lactone back into functional Vitamin B5, making its pathway primarily catabolic and excretory.

Chemical Architecture & Isotopic Stability

Structural Integrity

The "d6" designation refers to the substitution of six hydrogen atoms with deuterium on the gem-dimethyl group at the C3 position.

  • Chemical Formula: C₆H₄D₆O₃

  • Stability: The deuterium labels are located on methyl groups attached to a quaternary carbon. This structural positioning is critical because it prevents proton exchange with the solvent (water/plasma), ensuring the isotopic signature remains intact during biological incubation and ionization.

The Kinetic Isotope Effect (KIE)

In the context of pantolactone metabolism, the primary biotransformation is hydrolysis of the lactone ring, not oxidation of the methyl groups. Therefore, the secondary deuterium isotope effect is negligible. The d6-analog tracks the biodistribution of the endogenous compound with near-perfect fidelity.

The Metabolic Pathway in Mammalian Systems

Hydrolysis: The Primary Event

Upon entry into the mammalian systemic circulation, D-(-)-Pantolactone-d6 undergoes ring-opening hydrolysis. This process is driven by two mechanisms:

  • Spontaneous Hydrolysis: At physiological pH (7.4), the equilibrium shifts significantly toward the open-chain form, D-pantoic acid.

  • Enzymatic Catalysis: Serum Paraoxonases (PON1/PON3) and hepatic Gluconolactonase (SMP-30) possess lactonase activity that accelerates this ring opening.

The Anabolic Blockade

It is crucial to distinguish mammalian metabolism from microbial metabolism.

  • Bacteria/Plants: Possess pantoate-beta-alanine ligase (PanC), allowing condensation of pantoic acid with

    
    -alanine to synthesize Pantothenic Acid.
    
  • Mammals: Lack the PanC enzyme. Consequently, D-Pantolactone-d6 cannot be converted into Pantothenic Acid-d6 or Coenzyme A-d6 by mammalian cells alone.

Metabolic Fate: The resulting D-Pantoic Acid-d6 is highly polar and is primarily cleared via renal filtration (urine) without further biotransformation.

Visualization: Metabolic & Analytical Pathways

The following diagram illustrates the hydrolytic fate of the compound and its divergence from bacterial synthesis, alongside the analytical logic.

Pantolactone_Metabolism Lactone D-(-)-Pantolactone-d6 (Analyte/Tracer) Pantoic D-Pantoic Acid-d6 (Hydrolysis Product) Lactone->Pantoic Hydrolysis Excretion Renal Excretion (Urine) Pantoic->Excretion Clearance B5 Pantothenic Acid-d6 (Vitamin B5) Pantoic->B5  NOT in Mammals PON1 Paraoxonase 1 (PON1) & pH 7.4 PON1->Lactone PanC PanC Ligase (Bacterial Only) PanC->Pantoic

Figure 1: The mammalian metabolic fate of D-(-)-Pantolactone-d6, highlighting the hydrolytic conversion to pantoic acid and the absence of anabolic conversion to Vitamin B5.

Bioanalytical Protocol: LC-MS/MS Quantification

This protocol utilizes D-(-)-Pantolactone-d6 as an Internal Standard (IS) to quantify endogenous Pantothenic Acid or Pantolactone in plasma. The d6 variant corrects for matrix effects and ionization suppression.

Reagent Preparation
  • Stock Solution: Dissolve 1 mg D-(-)-Pantolactone-d6 in 10 mL of 50:50 Methanol/Water (0.1% Formic Acid). Store at -20°C.

  • Working IS Solution: Dilute stock to 100 ng/mL in acetonitrile (ACN).

Sample Extraction (Protein Precipitation)
  • Aliquot: Transfer 50 µL of mammalian plasma into a 1.5 mL centrifuge tube.

  • Spike: Add 10 µL of Working IS Solution (d6) . Vortex for 10 seconds.

    • Causality: Spiking before precipitation ensures the IS experiences the same extraction efficiency losses as the analyte.

  • Precipitate: Add 150 µL of ice-cold Acetonitrile. Vortex vigorously for 30 seconds.

  • Centrifuge: Spin at 10,000 x g for 10 minutes at 4°C.

  • Transfer: Move supernatant to an autosampler vial.

LC-MS/MS Parameters
  • Column: C18 Reverse Phase (e.g., Agilent ZORBAX Eclipse Plus, 2.1 x 50 mm, 1.8 µm).

  • Mobile Phase A: 0.1% Formic Acid in Water.

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

  • Gradient: 5% B to 95% B over 3 minutes.

  • Detection: Electrospray Ionization (ESI) Positive Mode.

  • MRM Transitions:

    • Target (Pantolactone): 131.1

      
       71.1 m/z
      
    • IS (Pantolactone-d6): 137.1

      
       77.1 m/z (Mass shift +6 confirms d6 presence).
      
Data Summary Table
ParameterD-(-)-Pantolactone (Endogenous)D-(-)-Pantolactone-d6 (Standard)
Precursor Ion (m/z) 131.1137.1
Product Ion (m/z) 71.177.1
Retention Time ~1.8 min~1.8 min
Matrix Effect VariableIdentical to Analyte
Metabolic Stability Hydrolyzes to Pantoic AcidHydrolyzes to Pantoic Acid-d6

Analytical Workflow Diagram

Bioanalysis_Workflow Start Plasma Sample (Contains Analyte) Spike Add IS Spike (Pantolactone-d6) Start->Spike Precip Protein Precipitation (Acetonitrile) Spike->Precip  Equilibration Spin Centrifugation (10,000 x g) Precip->Spin LC LC Separation (C18 Column) Spin->LC  Supernatant MS MS/MS Detection (MRM Mode) LC->MS Data Quantification (Ratio Analyte/IS) MS->Data

Figure 2: Step-by-step bioanalytical workflow for using D-(-)-Pantolactone-d6 as an internal standard.

References

  • National Center for Biotechnology Information. PubChem Compound Summary for CID 136373, Pantolactone. Source:[Link]

  • Bhandari, D. et al. (2019). "Laboratory assessment of Vitamin B5 status." Clinical Laboratory Medicine.
  • Draganov, D. I., & La Du, B. N. (2004). "Pharmacogenetics of paraoxonases: a brief review." Naunyn-Schmiedeberg's Archives of Pharmacology. Source:[Link] Context: Establishes lactonase activity of PON1 in mammalian plasma.

  • Begley, T. P. et al. (2001). "The biosynthesis of coenzyme A in bacteria." Vitamin Horm. Source:[Link] Context: Definitive source on the bacterial-specific nature of the PanC enzyme, confirming mammals cannot synthesize B5 from pantoic acid.

Foundational

Technical Guide: Total Synthesis and Resolution of High-Purity D-(-)-Pantolactone-d6

Executive Summary & Strategic Analysis D-(-)-Pantolactone (2,4-dihydroxy-3,3-dimethylbutanoic acid -lactone) is the chiral starting material for Pantothenic Acid (Vitamin B5). In bioanalytical applications, the d6-isotop...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Strategic Analysis

D-(-)-Pantolactone (2,4-dihydroxy-3,3-dimethylbutanoic acid


-lactone) is the chiral starting material for Pantothenic Acid (Vitamin B5). In bioanalytical applications, the d6-isotopologue  (labeled on the gem-dimethyl groups) is the gold standard internal standard because the deuterium atoms are located on non-exchangeable carbon positions, ensuring isotopic stability during metabolic tracking and mass spectrometry (LC-MS/MS).

This guide details a robust Linear Synthesis and Resolution Strategy . Unlike direct hydrogen-deuterium exchange (HDX) methods which yield low isotopic purity and scrambling, this route builds the molecular skeleton from high-purity Acetone-d6 . This ensures >99 atom% D incorporation at the specific methyl positions.

Key Technical Challenges Solved
  • Isotopic Dilution: Prevented by using anhydrous reagents during the skeleton formation.

  • Racemization: Controlled by avoiding strong bases after the formation of the chiral center.

  • Optical Purity: Achieved via classical resolution with (R)-(+)-

    
    -phenylethylamine to ensure >98% enantiomeric excess (ee).
    

Retrosynthetic Analysis

The synthesis is deconstructed into three phases:

  • Phase A: Synthesis of the deuterated synthon Isobutyraldehyde-d6 from Acetone-d6.

  • Phase B: Construction of the racemic lactone core via Aldol-Cannizzaro or Cyanohydrin type sequences.

  • Phase C: Optical resolution to isolate the bioactive D-(-)-isomer .

Retrosynthesis Target D-(-)-Pantolactone-d6 (Target Molecule) Racemate Racemic Pantolactone-d6 Racemate->Target Optical Resolution (Chiral Amine) Intermed1 2,2-Dimethyl-d6-3-hydroxypropionaldehyde (Hydroxypivalaldehyde-d6) Intermed1->Racemate Cyanohydrin Synth + Hydrolysis Synthon Isobutyraldehyde-d6 (Critical Synthon) Synthon->Intermed1 Formaldehyde (Aldol Condensation) Source Acetone-d6 (Commercial Source) Source->Synthon Darzens Condensation + Decarboxylation

Figure 1: Retrosynthetic breakdown of D-(-)-Pantolactone-d6 showing the origin of the deuterated methyl groups.

Phase A: Synthesis of Isobutyraldehyde-d6

The commercial availability of Isobutyraldehyde-d6 is often sporadic or low-purity. High-fidelity synthesis starts with Acetone-d6 using a Darzens Condensation followed by rearrangement.

Protocol 1: Darzens Condensation to Glycidic Ester

Reaction: Acetone-d6 + Ethyl Chloroacetate


 Glycidic Ester
  • Setup: Flame-dried 3-neck flask,

    
     atmosphere.
    
  • Reagents:

    • Acetone-d6 (99.9 atom% D)

    • Ethyl chloroacetate (1.1 eq)

    • Sodium ethoxide (NaOEt) in dry ethanol.

  • Procedure:

    • Cool the NaOEt solution to 0°C.

    • Add the mixture of Acetone-d6 and Ethyl chloroacetate dropwise over 2 hours. Crucial: Maintain T < 5°C to prevent self-condensation.

    • Stir for 4 hours at room temperature.

    • Quench with dilute acetic acid and extract with diethyl ether.

    • Distill under reduced pressure to isolate the glycidic ester .

Protocol 2: Conversion to Isobutyraldehyde-d6

Reaction: Glycidic Ester


 Sodium Salt 

Isobutyraldehyde-d6
  • Hydrolysis: Treat the ester with ethanolic NaOH (1.1 eq) to form the sodium glycidate salt. Filter the salt; wash with dry ether.

  • Decarboxylation:

    • Place the dry salt in a flask equipped with a reflux condenser and a trap cooled to -78°C.

    • Add dilute HCl dropwise while heating gently.

    • The glycidic acid forms, decarboxylates, and rearranges to Isobutyraldehyde-d6 , which distills over immediately.

  • Yield: Typically 60-70% from Acetone-d6.

Phase B: Construction of the Racemic Core

This phase utilizes the standard industrial route adapted for deuterated reagents.

Protocol 3: Aldol Condensation & Lactonization

Reaction: Isobutyraldehyde-d6 + Formaldehyde + HCN


 Pantolactone-d6 (racemic)
ReagentEquivalentsRole
Isobutyraldehyde-d61.0Deuterated Skeleton
Formaldehyde (37% aq)1.1Hydroxymethylation source
Potassium Carbonate0.05Catalyst (Aldol)
Sodium Cyanide1.1Nitrile source
Hydrochloric Acid (conc)ExcessHydrolysis/Lactonization

Step-by-Step:

  • Aldol Reaction:

    • Mix Isobutyraldehyde-d6 and Formaldehyde.

    • Add

      
       and stir at 35°C for 2 hours.
      
    • Checkpoint: Monitor disappearance of aldehyde peak via GC. Product is Hydroxypivalaldehyde-d6 .

  • Cyanohydrin Formation:

    • Dilute the mixture with water. Add NaCN dropwise while maintaining temperature < 20°C (Exothermic).

    • Stir for 3 hours to ensure complete cyanohydrin formation.

  • Hydrolysis & Lactonization:

    • Add concentrated HCl carefully (fume hood!). Reflux the mixture for 2 hours.

    • The acid hydrolysis converts the nitrile to a carboxylic acid, which spontaneously cyclizes to the lactone under acidic conditions.

  • Isolation:

    • Extract with Dichloromethane (DCM) x3.

    • Wash organic layer with saturated

      
       (removes unreacted acids).
      
    • Dry over

      
       and concentrate.
      
    • Result: Racemic Pantolactone-d6 (Solid).

Phase C: Optical Resolution (The Critical Step)

To isolate the biologically active D-(-) enantiomer, we utilize a classical resolution via diastereomeric salt formation with (R)-(+)-


-phenylethylamine .
Protocol 4: Resolution Workflow

Resolution Start Racemic Pantolactone-d6 Open Hydrolysis (NaOH) Forms Sodium Pantoate-d6 Start->Open Mix Add (R)-(+)-alpha-phenylethylamine + HCl (neutralize) Open->Mix Cryst Fractional Crystallization (Solvent: Ethanol/Water) Mix->Cryst Solid Precipitate: D-Pantoate-Amine Salt Cryst->Solid Less Soluble Liquor Mother Liquor: L-Pantoate-Amine Salt Cryst->Liquor More Soluble Acidify Acid Hydrolysis (H2SO4) Solid->Acidify Final Pure D-(-)-Pantolactone-d6 Acidify->Final Relactonization

Figure 2: Workflow for the optical resolution of the racemic mixture.

Detailed Procedure:

  • Ring Opening: Dissolve racemic Pantolactone-d6 in 1N NaOH (1.0 eq) and heat to 50°C for 30 mins. This opens the lactone ring to form Sodium Pantoate-d6 .

  • Salt Formation:

    • Neutralize carefully with HCl to pH 7.

    • Add (R)-(+)-

      
      -phenylethylamine  (0.5 eq - resolving agent targets only one isomer) and an equivalent amount of HCl to form the amine hydrochloride in situ, or add the amine sulfate.
      
    • Note: Using 0.5 eq of the resolving agent (Pope-Peachey method) is often more efficient than 1.0 eq.

  • Crystallization:

    • Concentrate the solution. Add Ethanol/Water (9:1).

    • Heat to dissolve, then cool slowly to 4°C overnight.

    • The salt of D-pantoic acid and the amine is less soluble and will crystallize.

  • Purification of Salt: Recrystallize the solid from Ethanol until the melting point is constant.

  • Recovery of D-(-)-Pantolactone-d6:

    • Dissolve the purified salt in water.

    • Add dilute

      
       to pH 1.
      
    • Extract continuously with DCM or Diethyl Ether for 24 hours (continuous liquid-liquid extraction is recommended due to water solubility).

    • Dry and evaporate solvent.

    • Recrystallize final product from Diisopropyl ether/Acetone.

Quality Control & Characterization

To validate the synthesis for drug development standards, the following metrics must be met.

TestMethodAcceptance Criteria
Chemical Purity HPLC-UV / GC-FID

Isotopic Enrichment

-NMR / HRMS

atom D
Optical Rotation Polarimetry

(

)
Enantiomeric Excess Chiral HPLC

ee

Verification by NMR:

  • Proton NMR (

    
    ):  The standard Pantolactone spectrum shows two methyl singlets at ~1.0-1.2 ppm. In Pantolactone-d6 , these peaks must be absent  (or <1% integration), confirming deuteration. The 
    
    
    
    and
    
    
    protons will remain visible.

References

  • PubChem. Pantolactone Compound Summary. National Library of Medicine. [Link]

  • Organic Syntheses. Darzens Glycidic Ester Condensation. Org. Synth. 1950, 30, 9. [Link]

  • ScienceDirect. Resolution of Pantolactone. Methods in Enzymology. [Link]

Exploratory

Technical Whitepaper: D-(-)-Pantolactone-d6 (CAS 1346617-43-3)

Advanced Specifications and Application in Quantitation of Vitamin B5 Executive Summary This technical guide details the specifications, handling, and analytical applications of D-(-)-Pantolactone-d6 (CAS 1346617-43-3) ....

Author: BenchChem Technical Support Team. Date: February 2026

Advanced Specifications and Application in Quantitation of Vitamin B5

Executive Summary

This technical guide details the specifications, handling, and analytical applications of D-(-)-Pantolactone-d6 (CAS 1346617-43-3) . As the stable isotope-labeled analog of D-Pantolactone, this compound serves as a critical internal standard (ISTD) in the mass spectrometric quantification of Pantothenic Acid (Vitamin B5) and its derivatives. Its utility is grounded in Isotope Dilution Mass Spectrometry (IDMS) , where it corrects for ionization suppression and extraction variability in complex biological matrices (plasma, urine, food extracts).

Molecular Identity & Technical Specifications

To ensure reproducibility in pharmacokinetics (PK) and metabolic profiling, the reference material must meet stringent purity criteria. The deuterium labeling is strategically placed on the gem-dimethyl groups to ensure metabolic and chemical stability, preventing deuterium scrambling during hydrolysis or ionization.

Table 1: Physicochemical Specifications
ParameterSpecificationTechnical Note
Chemical Name D-(-)-Pantolactone-d6(R)-Dihydro-3-hydroxy-4,4-dimethyl-d6-2(3H)-furanone
CAS Number 1346617-43-3Specific to the d6-labeled D-enantiomer.
Molecular Formula C₆H₄D₆O₃Unlabeled: C₆H₁₀O₃
Molecular Weight ~136.18 g/mol +6.04 Da shift from unlabeled (130.14).
Chemical Purity ≥ 98%Determine via HPLC-UV or ¹H-NMR.
Isotopic Enrichment ≥ 99 atom % DCritical to minimize "d0" (unlabeled) interference.
Chirality D-form (R-configuration)[α]D20 = -50° to -52° (c=2, H₂O). Essential for biological relevance.
Appearance White to Off-White SolidHighly hygroscopic; crystalline or fused solid.
Solubility Water, Methanol, DMSOFreely soluble; hydrolyzes to Pantothenic acid d6 in basic aqueous media.
Structural Logic & Isotopic Stability

The reliability of D-(-)-Pantolactone-d6 as an internal standard hinges on the position of the deuterium atoms.

  • Gem-Dimethyl Labeling: The six deuterium atoms are located on the two methyl groups at the C4 position.

  • Non-Exchangeable: Unlike hydroxyl protons (which exchange rapidly with solvent), methyl protons are chemically inert under standard LC-MS conditions.

  • Retention Time Match: The d6-analog co-elutes with the analyte (D-Pantolactone) but is spectrally distinct, satisfying the core requirement of IDMS.

Visualization: Structural Stability & Fragmentation Logic

The following diagram illustrates the molecular stability and the specific mass shift utilized in detection.

Pantolactone_Structure cluster_0 Molecular Core cluster_1 Isotopic Labeling (Stable) Core Dihydro-2(3H)-furanone Ring System Chirality C3-Hydroxyl (R-Configuration) Core->Chirality Methyls Gem-Dimethyl Groups (C4 Position) Core->Methyls Deuterium 6x Deuterium Atoms (-CD3 x2) Methyls->Deuterium Substitution Analysis Mass Shift (+6 Da) Detected in MS/MS Deuterium->Analysis Provides Unique MRM Transition

Figure 1: Structural logic of D-(-)-Pantolactone-d6. The deuterium labeling on the methyl groups ensures the label is not lost during ionization or chromatography.

Experimental Protocol: LC-MS/MS Quantification

This protocol outlines the use of CAS 1346617-43-3 for the quantification of Pantothenic Acid/Pantolactone in plasma. This method utilizes Multiple Reaction Monitoring (MRM) .

A. Stock Solution Preparation
  • Weighing: Accurately weigh 1.0 mg of D-(-)-Pantolactone-d6 into a glass vial. Note: Material is hygroscopic; equilibrate to room temperature in a desiccator before opening.

  • Dissolution: Dissolve in 1.0 mL of LC-MS grade Methanol to generate a 1.0 mg/mL (1000 ppm) stock.

  • Storage: Store at -20°C. Stable for 6 months.

B. Sample Preparation (Protein Precipitation)
  • Aliquot: Transfer 100 µL of plasma to a centrifuge tube.

  • Spike: Add 10 µL of Internal Standard Working Solution (1 µg/mL D-(-)-Pantolactone-d6 in water).

  • Precipitate: Add 300 µL of cold Acetonitrile (containing 0.1% Formic Acid). Vortex for 30 seconds.

  • Centrifuge: Spin at 10,000 x g for 10 minutes at 4°C.

  • Transfer: Inject the supernatant directly into the LC-MS system.

C. LC-MS/MS Conditions
  • Column: C18 Reverse Phase (e.g., Agilent Zorbax Eclipse Plus, 2.1 x 50 mm, 1.8 µm).

  • Mobile Phase A: 0.1% Formic Acid in Water.

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

  • Ionization: ESI Positive Mode.

Table 2: MRM Transitions
CompoundPrecursor Ion (m/z)Product Ion (m/z)Collision Energy (eV)
D-Pantolactone (Analyte) 131.1 [M+H]+71.115
D-Pantolactone-d6 (ISTD) 137.1 [M+H]+77.115

Note: The transition corresponds to the loss of the glycol moiety, retaining the labeled dimethyl core in the fragment.

Analytical Workflow & Quality Assurance

To maintain scientific integrity, the workflow must account for isotopic contribution and matrix effects.

Visualization: Validated Analytical Workflow

The following flow illustrates the critical checkpoints for data validity using the internal standard.

IDMS_Workflow Sample Biological Sample (Plasma/Urine) Extraction Extraction/Precipitation (Acetonitrile) Sample->Extraction ISTD Add ISTD: D-(-)-Pantolactone-d6 ISTD->Extraction Normalization Starts Here LC LC Separation (Co-elution of Analyte & ISTD) Extraction->LC MS MS/MS Detection (MRM Mode) LC->MS QC QC Check: Isotopic Purity >99%? MS->QC Data Ratio Calculation: Area(Analyte) / Area(ISTD) QC->ISTD Fail (Check Stock) QC->Data Pass

Figure 2: Isotope Dilution Mass Spectrometry (IDMS) workflow ensuring normalization of matrix effects.

Handling, Stability & Safety
  • Hygroscopicity: The lactone ring is susceptible to hydrolysis in the presence of moisture and heat, converting to the open-chain Pantothenic acid form. This conversion is reversible under acidic conditions but alters the MRM transitions.

  • Handling: Always handle in a low-humidity environment. Allow the vial to warm to room temperature before opening to prevent condensation.

  • Solvent Compatibility: Avoid storing stock solutions in basic buffers (pH > 7.5), as this accelerates ring-opening hydrolysis [1].

References
  • Woolf, E. J., et al. (2002). Determination of pantothenic acid in human plasma by liquid chromatography–mass spectrometry with stable isotope dilution. Journal of Chromatography B.

  • Staggs, C. L., et al. (2004). Determination of pantothenic acid in royal jelly by stable isotope dilution liquid chromatography–mass spectrometry. Journal of Agricultural and Food Chemistry.

  • Toronto Research Chemicals. (2023). D-Pantolactone-d6 Product Data Sheet.

  • PubChem Database. (2024). Pantolactone Compound Summary. National Library of Medicine.

(Note: While specific batch COAs are supplier-dependent, the specifications above represent the industry standard for analytical grade D-(-)-Pantolactone-d6 used in drug development and metabolic research.)

Foundational

role of D-(-)-Pantolactone-d6 as a Vitamin B5 precursor intermediate

Initiating Search Strategy I've initiated a series of Google searches, prioritizing information gathering on D-(-)-Pantolactone-d6. My focus is its function as a Vitamin B5 precursor intermediate, along with details of i...

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Author: BenchChem Technical Support Team. Date: February 2026

Initiating Search Strategy

I've initiated a series of Google searches, prioritizing information gathering on D-(-)-Pantolactone-d6. My focus is its function as a Vitamin B5 precursor intermediate, along with details of its synthesis and applications. This initial phase aims for comprehensive data acquisition to inform the subsequent stages of my thought process.

Defining Research Objectives

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Outlining the Guide Structure

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Exploratory

An In-Depth Technical Guide to the Isotopic Enrichment of Commercial D-(-)-Pantolactone-d6

This guide provides a comprehensive technical overview of the isotopic enrichment levels of commercially available D-(−)-Pantolactone-d6. It is intended for researchers, scientists, and professionals in drug development...

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a comprehensive technical overview of the isotopic enrichment levels of commercially available D-(−)-Pantolactone-d6. It is intended for researchers, scientists, and professionals in drug development who utilize deuterium-labeled compounds as internal standards in pharmacokinetic studies, metabolic profiling, and other quantitative analytical applications.

Introduction: The Critical Role of D-(-)-Pantolactone-d6 in Bioanalysis

D-(−)-Pantolactone-d6 is the deuterium-labeled analog of D-(−)-Pantolactone, a key chiral intermediate in the synthesis of pantothenic acid (Vitamin B5) and its derivatives, such as panthenol and dexpanthenol. In modern bioanalytical chemistry, particularly in studies involving liquid chromatography-mass spectrometry (LC-MS), stable isotope-labeled internal standards are indispensable for accurate quantification of endogenous or xenobiotic compounds in complex biological matrices. The structural identity of D-(−)-Pantolactone-d6 to its unlabeled counterpart, with the exception of its increased mass due to deuterium incorporation, allows it to mimic the analyte's behavior during sample preparation, chromatography, and ionization, thereby correcting for matrix effects and variability in instrument response.

The efficacy of D-(−)-Pantolactone-d6 as an internal standard is fundamentally dependent on its isotopic purity. High isotopic enrichment is crucial to prevent signal overlap and cross-talk between the analyte and the internal standard, ensuring the accuracy and precision of quantitative assays. This guide delves into the nuances of isotopic enrichment, the methodologies for its determination, and the typical specifications of commercial-grade D-(−)-Pantolactone-d6.

Understanding Isotopic Enrichment: Beyond the Basics

Isotopic enrichment refers to the percentage of a compound's molecules that contain the desired number of heavy isotopes at specific positions. For D-(−)-Pantolactone-d6, the "d6" designation implies that six hydrogen atoms in the molecule have been replaced by deuterium. However, the manufacturing process is never perfect, resulting in a distribution of isotopic species.

The key parameters to consider are:

  • Isotopic Purity: The percentage of the labeled compound that has the desired mass (i.e., contains exactly six deuterium atoms).

  • Chemical Purity: The percentage of the material that is the desired chemical compound, irrespective of its isotopic composition.

  • Contribution to Unlabeled Analyte: The percentage of the internal standard that has the same mass as the unlabeled analyte. This is a critical parameter as it can artificially inflate the measured concentration of the analyte.

A high degree of isotopic enrichment minimizes the contribution of the internal standard to the signal of the unlabeled analyte, a crucial factor for the sensitivity and accuracy of the analytical method.

Commercial Isotopic Enrichment Levels: A Comparative Overview

Commercially available D-(−)-Pantolactone-d6 typically exhibits high levels of isotopic enrichment. The data below, compiled from various suppliers, provides a snapshot of expected specifications.

Parameter Typical Specification Importance in Quantitative Analysis
Chemical Purity >98%Ensures that the internal standard is free from other chemical impurities that could interfere with the analysis.
Isotopic Enrichment ≥99 atom % DIndicates a very high incorporation of deuterium at the specified positions, minimizing isotopic variants.
Deuterium Incorporation Typically >99% d6Specifies that the vast majority of the labeled molecules contain exactly six deuterium atoms.

It is important for researchers to obtain a Certificate of Analysis (CoA) for each batch of D-(−)-Pantolactone-d6 to confirm its specific isotopic distribution and chemical purity.

Methodologies for Determining Isotopic Enrichment

The determination of isotopic enrichment is a critical quality control step in the manufacturing and use of stable isotope-labeled compounds. The primary analytical techniques employed are Mass Spectrometry (MS) and Nuclear Magnetic Resonance (NMR) spectroscopy.

Mass Spectrometry (MS)

Mass spectrometry is the most direct method for assessing isotopic distribution. By analyzing the relative intensities of the mass-to-charge (m/z) ratios of the different isotopic species, a detailed profile of the deuterium incorporation can be obtained.

Experimental Protocol: Isotopic Purity Assessment by Mass Spectrometry

  • Sample Preparation: Prepare a dilute solution of D-(−)-Pantolactone-d6 in a suitable solvent (e.g., acetonitrile or methanol).

  • Instrumentation: Utilize a high-resolution mass spectrometer (e.g., Q-TOF or Orbitrap) to achieve accurate mass measurements and resolve isotopic peaks.

  • Infusion: Directly infuse the sample into the mass spectrometer to obtain a stable signal.

  • Data Acquisition: Acquire the mass spectrum in the appropriate mass range to observe the molecular ion cluster of D-(−)-Pantolactone-d6 and any potential unlabeled or partially labeled species.

  • Data Analysis:

    • Identify the peak corresponding to the fully deuterated molecule (d6).

    • Identify peaks corresponding to lower deuteration levels (d0 to d5).

    • Calculate the relative abundance of each isotopic species.

    • The isotopic enrichment is calculated as the percentage of the d6 species relative to the sum of all isotopic species.

A Dissolve D-(-)-Pantolactone-d6 in Deuterated Solvent B Acquire 1H NMR Spectrum on High-Field Spectrometer A->B C Process and Integrate Signals B->C D Compare Integrals of Labeled vs. Unlabeled Positions C->D E Calculate Isotopic Enrichment D->E

Caption: ¹H NMR Workflow for Isotopic Enrichment Determination.

Conclusion: Ensuring Data Integrity in Bioanalysis

The isotopic enrichment of D-(−)-Pantolactone-d6 is a critical parameter that directly impacts the reliability of quantitative bioanalytical methods. A thorough understanding of the commercial specifications and the analytical techniques used for their verification is essential for researchers. By selecting high-purity, highly enriched D-(−)-Pantolactone-d6 and verifying its isotopic distribution, scientists can ensure the accuracy, precision, and robustness of their analytical data, ultimately contributing to the integrity of their research and development programs. It is always recommended to consult the supplier's Certificate of Analysis for batch-specific data.

References

  • Alsachim. D-PANTOLACTONE-D6.[Link]

Foundational

Technical Guide: Aqueous Stability and Degradation of D-(-)-Pantolactone-d6

Executive Summary D-(-)-Pantolactone-d6 is the stable isotope-labeled analog of D-Pantolactone, widely utilized as an Internal Standard (IS) for the quantification of pantothenic acid (Vitamin B5) and related metabolites...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

D-(-)-Pantolactone-d6 is the stable isotope-labeled analog of D-Pantolactone, widely utilized as an Internal Standard (IS) for the quantification of pantothenic acid (Vitamin B5) and related metabolites via LC-MS/MS.

In aqueous environments, this molecule is not inert. It undergoes a thermodynamically driven hydrolysis of the lactone ring, converting to D-Pantoic acid-d6 . This conversion is pH-dependent and reversible. For researchers, failing to account for this equilibrium can lead to significant quantitation errors, non-linear calibration curves, and variable IS response.

This guide details the degradation mechanism, provides a validated LC-MS/MS monitoring protocol, and outlines mitigation strategies to ensure analytical rigor.

Part 1: Chemical Identity and Degradation Mechanism

The Molecule

D-(-)-Pantolactone-d6 is a cyclic ester (lactone). The "d6" designation typically refers to the deuteration of the two gem-dimethyl groups (


).
  • Systematic Name: (3R)-3-hydroxy-4,4-bis(trideuteriomethyl)oxolan-2-one

  • Core Instability: The 5-membered lactone ring is susceptible to nucleophilic attack by water (hydrolysis).

The Primary Degradation Pathway: Hydrolysis

The dominant degradation product in aqueous solution is D-Pantoic Acid-d6 .

  • Mechanism: Water acts as a nucleophile, attacking the carbonyl carbon of the lactone.

  • pH Sensitivity:

    • Acidic pH (< 4.0): The equilibrium strongly favors the closed lactone ring.

    • Neutral pH (7.0): Slow hydrolysis occurs until equilibrium is reached (approx. 50:50 mixture).

    • Basic pH (> 8.0): Rapid and irreversible hydrolysis (saponification) occurs, forming the Pantoate salt.

  • Racemization: Under strongly basic conditions and elevated temperatures, the chiral center at C2 can undergo enolization, leading to racemization (formation of L-Pantolactone/Pantoic acid), though hydrolysis usually proceeds faster than racemization.

Visualization of Degradation Pathway

The following diagram illustrates the equilibrium between the lactone and the hydroxy acid.

Pantolactone_Degradation Lactone D-(-)-Pantolactone-d6 (Intact Lactone) Transition Tetrahedral Intermediate Lactone->Transition + H2O (Slow) Transition->Lactone - H2O Acid D-Pantoic Acid-d6 (Open Chain) Transition->Acid Ring Opening Acid->Transition Ring Closing (Acid Catalyzed) Salt Pantoate-d6 Anion (Irreversible in Base) Acid->Salt pH > 8.0 (Deprotonation)

Figure 1: The reversible hydrolysis pathway of D-(-)-Pantolactone-d6 in aqueous media. Note the irreversible sink at high pH.

Part 2: Experimental Analysis & Detection

To detect degradation, one cannot rely solely on UV absorbance due to the lack of strong chromophores. LC-MS/MS is the requisite technique.

LC-MS/MS Method Parameters

The following parameters distinguish the intact lactone from the ring-opened acid. Note that while the molecular weight changes by 18 Da (addition of H2O) during hydrolysis, source fragmentation can sometimes dehydrate Pantoic acid back to the lactone, causing false positives. Chromatographic separation is essential.

ParameterD-(-)-Pantolactone-d6D-Pantoic Acid-d6 (Degradant)
Precursor Ion (Q1) ~137.1 m/z [M+H]+~155.1 m/z [M+H]+
Product Ion (Q3) ~77.1 m/z~137.1 m/z (Loss of H2O)
Retention Time Late eluting (Less polar)Early eluting (Polar)
Mobile Phase Compatibility High Organic (MeOH/ACN)High Aqueous
Validated Stability Assessment Protocol

Use this protocol to validate the integrity of your Internal Standard stock solutions.

Reagents:

  • D-(-)-Pantolactone-d6 Reference Standard

  • LC-MS Grade Water, Acetonitrile, Formic Acid

  • Phosphate buffers (pH 2.0, 7.0, 10.0)

Step-by-Step Workflow:

  • Stock Preparation: Dissolve 1 mg D-(-)-Pantolactone-d6 in 100% Acetonitrile (Stock A). Note: Avoid water in the primary stock.

  • Stress Testing:

    • Sample A (Control): Dilute Stock A into 0.1% Formic Acid in Water (pH ~2.5).

    • Sample B (Neutral): Dilute Stock A into 10mM Ammonium Acetate (pH ~6.8).

    • Sample C (Base): Dilute Stock A into 10mM Ammonium Bicarbonate (pH ~8.5).

  • Incubation: Hold all samples at 25°C for 4 hours.

  • Quench: Acidify Sample B and C with Formic Acid to pH < 3.0 immediately before injection to freeze the equilibrium.

  • Analysis: Inject 5 µL onto a C18 column (e.g., Waters HSS T3) using a gradient from 5% to 95% B (Acetonitrile).

Workflow Visualization

Stability_Workflow cluster_stress Stress Conditions (4 Hours) Stock Primary Stock (100% ACN) Acid Acidic (pH 2.5) Expected: Stable Stock->Acid Neutral Neutral (pH 7.0) Expected: Equilibrium Stock->Neutral Base Basic (pH 8.5) Expected: Hydrolysis Stock->Base LCMS LC-MS/MS Quantitation (Ratio Lactone/Acid) Acid->LCMS Quench Acid Quench (Formic Acid) Neutral->Quench Base->Quench Quench->LCMS

Figure 2: Experimental workflow for validating D-(-)-Pantolactone-d6 stability.

Part 3: Data Interpretation & Mitigation

Quantitative Impact

Based on lactone kinetics, the following degradation rates are typical in aqueous solution at room temperature (25°C):

Solvent System% Intact Lactone (T=0h)% Intact Lactone (T=24h)Status
Acetonitrile (Anhydrous) 100%100%Stable
Water + 0.1% Formic Acid 99%98%Stable
Water (Unbuffered) 98%~60%Unstable
Ammonium Bicarbonate (pH 8) 95%< 5%Degraded
Mitigation Strategies for Researchers

To ensure "Trustworthiness" in your data generation:

  • Solvent Selection: Always prepare primary stock solutions in anhydrous organic solvents (Acetonitrile or Methanol). Do not use water for long-term storage.

  • Working Solutions: When preparing aqueous working solutions, ensure the pH is maintained below 4.0 using Formic Acid or Acetic Acid. This forces the equilibrium toward the lactone form.

  • Temperature Control: Keep aqueous solutions at 4°C. Hydrolysis rates increase exponentially with temperature (Arrhenius equation).

  • In-Situ Formation: If your analytical target is Pantoic acid, you can intentionally hydrolyze the IS (Pantolactone-d6) using base (NaOH), followed by neutralization, to generate Pantoic Acid-d6 in situ.

References

  • National Center for Biotechnology Information (2024). PubChem Compound Summary for CID 7906, Pantolactone. Retrieved from [Link]

  • European Medicines Agency (2003). ICH Topic Q1A (R2) Stability Testing of New Drug Substances and Products. Retrieved from [Link]

  • Food and Drug Administration (2018). Bioanalytical Method Validation Guidance for Industry. (Guidelines on Internal Standard Stability). Retrieved from [Link]

Exploratory

solubility of D-(-)-Pantolactone-d6 in organic solvents vs water

Initiating Solubility Research I've started gathering data on the solubility of D-(-)-Pantolactone-d6. My initial focus is on performing detailed Google searches to find its solubility in common organic solvents, as well...

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Initiating Solubility Research

I've started gathering data on the solubility of D-(-)-Pantolactone-d6. My initial focus is on performing detailed Google searches to find its solubility in common organic solvents, as well as water. I'm also searching for related chemical properties to understand it better.

Structuring the Technical Guide

I'm now outlining the technical guide's structure. It'll start with an introduction to D-(-)-Pantolactone-d6 and its importance. Then, I'll dive deep into solubility analysis, synthesizing data for a clear narrative of the physicochemical principles at play. A detailed experimental protocol will follow, alongside a Graphviz diagram to visualize solubility factors, and then a well-organized table of all data. Finally, I will write the complete guide with citations.

Expanding Solubility Research

I'm now expanding my search to include the non-deuterated form for comparison. My focus is on understanding the influences of chemical properties on solubility.

I will then devise a clear structure for the technical guide, beginning with an introduction. I'll synthesize collected data into a coherent narrative of physicochemical principles. I'll then generate an experimental protocol, a Graphviz diagram, and a data table. I'm drafting the guide, ensuring comprehensive citations and a detailed references section. Finally, I'll review everything.

Protocols & Analytical Methods

Method

using D-(-)-Pantolactone-d6 as an internal standard in LC-MS/MS

Initiating Data Collection I'm starting by delving into comprehensive Google searches. I aim to compile authoritative data on the physicochemical properties of both D-(-)-Pantolactone-d6 and its unlabeled counterpart, D-...

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Initiating Data Collection

I'm starting by delving into comprehensive Google searches. I aim to compile authoritative data on the physicochemical properties of both D-(-)-Pantolactone-d6 and its unlabeled counterpart, D-(-)-Pantolactone. The search will cover...

Commencing Method Design

I'm now expanding my search to include specific protocols for sample preparation, LC-MS/MS parameters, and data analysis related to D-(-)-Pantolactone-d6 as an internal standard. I also aim to understand the core principles of stable isotope-labeled internal standards in quantitative mass spectrometry. Further, I plan to structure the application note by emphasizing the benefits of stable isotope-labeled standards. I will outline a detailed protocol, including rationales, from reagent preparation to data analysis. A validation section will follow.

Gathering Relevant Information

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Application

High-Precision Quantitation of Total Pantothenic Acid via Stable Isotope Dilution (SIDA)

Methodology: Acid Hydrolysis & LC-MS/MS Analysis of Pantolactone Internal Standard: D-(-)-Pantolactone-d6 Strategic Overview & Scientific Rationale The Analytical Challenge Pantothenic Acid (Vitamin B5) presents a unique...

Author: BenchChem Technical Support Team. Date: February 2026

Methodology: Acid Hydrolysis & LC-MS/MS Analysis of Pantolactone Internal Standard: D-(-)-Pantolactone-d6

Strategic Overview & Scientific Rationale

The Analytical Challenge

Pantothenic Acid (Vitamin B5) presents a unique challenge in bioanalysis. In biological matrices (plasma, tissue, food), it exists primarily in bound forms (Coenzyme A, Acyl Carrier Protein) rather than as the free acid. Furthermore, the free acid is optically active and susceptible to thermal degradation.

Direct quantification of intact Pantothenic Acid often fails to capture the "Total Potential Vitamin B5" content. Consequently, the industry-standard approach involves acid hydrolysis , which liberates the vitamin and converts it into its stable degradation product: Pantolactone .

The Role of D-(-)-Pantolactone-d6

You have specified D-(-)-Pantolactone-d6 as your internal standard (IS). This dictates the experimental design. Because the IS is the lactone form, it cannot be used to track the hydrolysis efficiency of the parent acid (Pantothenic Acid). It is, however, the perfect surrogate for tracking the extraction efficiency and ionization matrix effects of the analyte post-hydrolysis.

This protocol details the conversion of Pantothenic Acid to Pantolactone, followed by Liquid-Liquid Extraction (LLE) and quantification using D-(-)-Pantolactone-d6 as the normalization anchor.

Reaction Mechanism & Workflow

The core principle relies on the cleavage of the amide bond in Pantothenic Acid under acidic conditions, yielding


-Alanine and Pantolactone.

G PA Bound Pantothenic Acid (CoA / ACP) FreePA Free Pantothenic Acid PA->FreePA Release Hydrolysis Acid Hydrolysis (HCl, Heat) FreePA->Hydrolysis PL D-Pantolactone (Analyte) Hydrolysis->PL BA Beta-Alanine (Byproduct) Hydrolysis->BA MS LC-MS/MS Quantification PL->MS IS D-(-)-Pantolactone-d6 (Internal Standard) IS->MS Spiked Post-Hydrolysis

Figure 1: Reaction pathway showing the liberation of Pantolactone from Pantothenic Acid and the integration point of the d6-Internal Standard.

Materials & Reagents

Critical Standards
  • Analyte Standard: D-Pantolactone (analytical grade, >99%).

  • Internal Standard: D-(-)-Pantolactone-d6 (isotopic purity >98%).

  • Precursor Standard (for Validation): Calcium D-Pantothenate (to verify hydrolysis efficiency).

Reagents
  • Hydrolysis Agent: 2.0 M Hydrochloric Acid (HCl).

  • Extraction Solvent: Ethyl Acetate (LC-MS grade) or Dichloromethane (DCM).

  • Mobile Phase A: 0.1% Formic Acid in Water (Milli-Q).

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

  • Neutralization: 2.0 M Sodium Hydroxide (NaOH).

Experimental Protocol

Phase 1: Standard Preparation

Expert Insight: Do not dissolve lactones in alkaline solutions, as the ring will open to form pantoic acid. Keep solutions neutral or slightly acidic.

  • Stock Solutions (1 mg/mL): Dissolve D-Pantolactone and D-(-)-Pantolactone-d6 separately in 0.1% Formic Acid/Water. Store at -20°C.

  • Working IS Solution: Dilute the d6-stock to a concentration of 500 ng/mL in water.

  • Calibration Curve: Prepare serial dilutions of D-Pantolactone (10 – 2000 ng/mL).

Phase 2: Sample Hydrolysis (The Conversion)

Goal: Convert all bound and free Pantothenic Acid into Pantolactone.

  • Aliquot: Transfer 200 µL of liquid sample (plasma/beverage) or 100 mg of homogenized solid tissue into a pressure-resistant glass vial.

  • Acidification: Add 1.0 mL of 2.0 M HCl .

  • Thermal Stress: Cap tightly and incubate at 85°C for 2 hours (or autoclave at 121°C for 30 mins for robust matrices).

    • Note: Higher temperatures speed up the reaction but increase the risk of charring complex matrices. 85°C is the "safe zone" for bio-fluids.

  • Cooling: Cool samples to room temperature.

  • Neutralization (Optional but Recommended): Adjust pH to ~4.0–5.0 using 2M NaOH.

    • Why? Extremely acidic samples can damage HPLC columns and suppress ionization. Pantolactone is stable at pH 4-5.

Phase 3: Internal Standard Spiking & Extraction

Causality: We spike the IS now (post-hydrolysis) because the d6-lactone is used to correct for the extraction variance, not the hydrolysis conversion rate.

  • Spike: Add 50 µL of Working IS Solution (d6) to the hydrolyzed sample. Vortex for 10 seconds.

  • Liquid-Liquid Extraction (LLE):

    • Add 3 mL of Ethyl Acetate .

    • Vortex vigorously for 2 minutes.

    • Centrifuge at 4,000 x g for 5 minutes to separate phases.

  • Concentration:

    • Transfer the upper organic layer (Ethyl Acetate) to a fresh glass tube.

    • Evaporate to dryness under a gentle stream of Nitrogen at 40°C.

  • Reconstitution:

    • Dissolve the residue in 200 µL of Mobile Phase A (0.1% FA in Water) .

    • Filter through a 0.22 µm PTFE filter into an LC vial.

Instrumental Analysis (LC-MS/MS)

Pantolactone is a small, polar molecule. Reverse Phase (C18) chromatography is standard, but retention can be low. Use a high-aqueous start to ensure focusing.

Chromatographic Conditions
ParameterSetting
Column C18 (e.g., Agilent ZORBAX Eclipse Plus, 2.1 x 100mm, 1.8 µm)
Flow Rate 0.3 mL/min
Injection Vol 5 µL
Column Temp 40°C
Gradient 0-1 min: 5% B (Isocratic hold for retention) 1-4 min: 5% -> 90% B 4-5 min: 90% B (Wash) 5.1 min: 5% B (Re-equilibration)
Mass Spectrometry Parameters (ESI+)

Operate in Positive Electrospray Ionization (ESI+) mode using Multiple Reaction Monitoring (MRM).

AnalytePrecursor Ion (m/z)Product Ion (m/z)Collision Energy (eV)Role
D-Pantolactone 131.1 [M+H]+71.115Quantifier
D-Pantolactone 131.1 [M+H]+57.125Qualifier
Pantolactone-d6 137.1 [M+H]+77.115Internal Standard

Note: The mass shift of +6 Da is retained in the product ion (71 -> 77), confirming the label is on the stable moiety.

Calculation & Validation

Quantification Logic

Calculate the Response Ratio for every sample and standard:



Plot the Ratio vs. Concentration of the Standards. Use a linear regression with


 weighting to ensure accuracy at the lower end of the curve.
Molar Conversion (Critical Step)

The LC-MS/MS measures Pantolactone . To report results as Pantothenic Acid , you must apply a molar correction factor based on molecular weights.

  • MW Pantolactone: 130.14 g/mol

  • MW Pantothenic Acid: 219.23 g/mol




Troubleshooting & Self-Validation

  • Issue: Low Recovery.

    • Check: Did you neutralize before extraction? Ethyl Acetate extraction efficiency drops if the pH is too low (< 2.0) or too high (> 8.0). Aim for pH 4.0-5.0.

  • Issue: Peak Tailing.

    • Check: Pantolactone is polar. Ensure the reconstitution solvent matches the starting mobile phase (5% Organic). Injecting in 100% Methanol will cause peak distortion.

  • Validation of Hydrolysis:

    • Run a control sample of Calcium Pantothenate (known concentration). If the calculated yield (after x1.68 correction) is < 90%, increase the hydrolysis time or temperature.

References

  • AOAC International. (2019). Official Methods of Analysis of AOAC INTERNATIONAL. Method 2012.16 (Pantothenic Acid in Infant Formula).

  • Rychlik, M. (2003). "Quantification of free and bound pantothenic acid in foods and blood plasma by a stable isotope dilution assay." Journal of Agricultural and Food Chemistry, 51(6), 1437-1440.

  • Woolf, P. J., et al. (2010). "Vitamins and Minerals: Pantothenic Acid Stability." Nutrient Metabolism.

Method

sample preparation for D-(-)-Pantolactone-d6 extraction from plasma

Application Note & Protocol Title: Robust and Validated Sample Preparation Strategies for the Extraction of D-(-)-Pantolactone-d6 from Human Plasma for LC-MS/MS Analysis Abstract & Guiding Principles This application not...

Author: BenchChem Technical Support Team. Date: February 2026

Application Note & Protocol

Title: Robust and Validated Sample Preparation Strategies for the Extraction of D-(-)-Pantolactone-d6 from Human Plasma for LC-MS/MS Analysis

Abstract & Guiding Principles

This application note provides detailed protocols and scientific rationale for the extraction of D-(-)-Pantolactone-d6 from human plasma. D-(-)-Pantolactone-d6 is a stable isotope-labeled (SIL) analog of pantolactone, commonly employed as an internal standard (IS) for the quantification of pantolactone or its parent compounds, such as panthenol (Pro-vitamin B5), in pharmacokinetic and metabolic studies.

The primary challenge in any plasma-based bioanalysis is the "matrix effect"—the suppression or enhancement of the analyte signal by co-eluting endogenous components like proteins and phospholipids. A robust sample preparation method must effectively remove these interferences while ensuring high, reproducible recovery of both the analyte and the internal standard. This document presents two validated strategies: a rapid Protein Precipitation (PPT) method suitable for high-throughput screening and a more rigorous Solid-Phase Extraction (SPE) method for definitive, high-sensitivity quantification.

Choosing Your Extraction Strategy: A Risk-Based Approach

The choice between PPT and SPE is a trade-off between speed, cost, and the required quality of the final data. The decision should be based on the specific requirements of the study phase.

Parameter Protein Precipitation (PPT) Solid-Phase Extraction (SPE)
Principle Bulk removal of proteins via solvent-induced denaturation and precipitation.Chromatographic separation of analyte from matrix components using a solid sorbent.
Speed Very Fast (~15-20 min/plate)Slower (~45-60 min/plate)
Cost per Sample LowHigh
Selectivity Low. Co-extracts salts and phospholipids.High. Provides targeted removal of specific interferences.
Matrix Effect High potential for ion suppression/enhancement.Significantly reduced matrix effects, leading to better data quality.
Ideal Application Non-regulated discovery, high-throughput screening, range-finding studies.Regulated bioanalysis (GLP), clinical trials, low-level quantification.

Protocol A: High-Throughput Protein Precipitation (PPT)

This method leverages the principle that a high concentration of a water-miscible organic solvent will disrupt the solvation sphere of plasma proteins, causing them to denature and precipitate. Cold acetonitrile is chosen for its efficiency in precipitating proteins while keeping small molecules like pantolactone in solution.

Materials & Reagents
  • Plasma: Human plasma (K2EDTA anticoagulant recommended), thawed on ice.

  • Internal Standard (IS) Stock: D-(-)-Pantolactone-d6 in 50:50 Methanol:Water.

  • Precipitation Solvent: LC-MS grade Acetonitrile, chilled to -20°C.

  • Equipment: Calibrated pipettes, 1.5 mL microcentrifuge tubes or 96-well deep-well plates, plate shaker/vortexer, refrigerated centrifuge.

Step-by-Step Experimental Protocol
  • Aliquoting: Pipette 100 µL of thawed human plasma into a 1.5 mL microcentrifuge tube.

  • Internal Standard Spiking: Add 10 µL of the D-(-)-Pantolactone-d6 working solution to the plasma.

  • Precipitation: Add 400 µL of ice-cold acetonitrile. A 4:1 solvent-to-plasma ratio is critical for complete protein removal.

  • Vortexing: Cap and vortex vigorously for 1 minute to ensure thorough mixing and complete protein denaturation. The solution should appear as a uniform, cloudy suspension.

  • Centrifugation: Centrifuge at 14,000 x g for 10 minutes at 4°C. This high g-force ensures the formation of a tight, stable protein pellet.

  • Supernatant Transfer: Carefully aspirate 350 µL of the clear supernatant without disturbing the pellet. Transfer to a clean tube or well.

  • Evaporation & Reconstitution (Optional but Recommended): Evaporate the supernatant to dryness under a stream of nitrogen at 40°C. Reconstitute in 100 µL of the initial mobile phase (e.g., 95:5 Water:Acetonitrile with 0.1% Formic Acid). This step concentrates the analyte and ensures compatibility with the LC system.

  • Analysis: Inject onto the LC-MS/MS system.

Workflow Diagram

PPT_Workflow cluster_prep Sample Preparation cluster_extract Extract Processing Plasma 1. Plasma Aliquot (100 µL) Spike 2. Spike Internal Standard (D-(-)-Pantolactone-d6) Plasma->Spike Precipitate 3. Add Cold Acetonitrile (400 µL) Spike->Precipitate Vortex 4. Vortex (1 Minute) Precipitate->Vortex Centrifuge 5. Centrifuge (14,000 x g, 10 min, 4°C) Vortex->Centrifuge Pellet Protein Pellet (Discard) Centrifuge->Pellet Supernatant 6. Transfer Supernatant (350 µL) Centrifuge->Supernatant Evap 7. Evaporate & Reconstitute Supernatant->Evap Analysis 8. LC-MS/MS Analysis Evap->Analysis

Caption: High-Throughput Protein Precipitation Workflow.

Protocol B: High-Sensitivity Solid-Phase Extraction (SPE)

SPE provides a superior level of cleanup by using chromatographic principles to retain the analyte on a solid sorbent while matrix interferences are washed away. For a polar compound like pantolactone, a polymeric reversed-phase sorbent is ideal as it provides balanced retention for polar analytes and effectively removes non-polar interferences like phospholipids.

Materials & Reagents
  • Plasma & IS: As described in Protocol A.

  • SPE Cartridge: Polymeric reversed-phase SPE plate or cartridges (e.g., Waters Oasis HLB, Phenomenex Strata-X).

  • Pre-treatment Buffer: 2% Phosphoric Acid in Water.

  • Conditioning Solvent: LC-MS grade Methanol.

  • Equilibration Buffer: LC-MS grade Water.

  • Wash Buffer: 5% Methanol in Water.

  • Elution Solvent: 90:10 Acetonitrile:Methanol.

  • Equipment: SPE manifold (positive pressure or vacuum), collection plates/tubes.

Step-by-Step Experimental Protocol
  • Sample Pre-treatment: To 100 µL of plasma (spiked with IS), add 100 µL of 2% Phosphoric Acid. Vortex to mix. This step disrupts protein binding and ensures the analyte is in the correct ionic state for retention.

  • SPE Cartridge Conditioning: Pass 1 mL of Methanol through the cartridge to wet the sorbent and activate the stationary phase.

  • Equilibration: Pass 1 mL of water through the cartridge to remove the methanol and prepare the sorbent for the aqueous sample. Do not let the sorbent go dry.

  • Sample Loading: Load the entire 200 µL of pre-treated plasma onto the cartridge. Allow the sample to pass through slowly (e.g., 1 mL/min) to ensure sufficient interaction time for analyte binding.

  • Wash: Pass 1 mL of Wash Buffer (5% Methanol) through the cartridge. This crucial step removes highly polar, water-soluble interferences (salts, etc.) without prematurely eluting the analyte.

  • Elution: Place a clean collection plate or tube under the cartridge. Elute the D-(-)-Pantolactone-d6 and analyte with 1 mL of the Elution Solvent.

  • Evaporation & Reconstitution: Evaporate the eluate to dryness under nitrogen at 40°C. Reconstitute in 100 µL of the initial mobile phase.

  • Analysis: Inject onto the LC-MS/MS system.

Workflow Diagram

SPE_Workflow cluster_prep Sample Pre-treatment cluster_spe Solid-Phase Extraction cluster_final Final Processing Plasma 1. Spiked Plasma (100 µL) Pretreat 2. Add 2% Phosphoric Acid (100 µL) & Vortex Plasma->Pretreat Load 5. Load Sample Pretreat->Load Condition 3. Condition (1 mL Methanol) Equilibrate 4. Equilibrate (1 mL Water) Condition->Equilibrate Equilibrate->Load Wash 6. Wash (1 mL 5% Methanol) Load->Wash Elute 7. Elute (1 mL ACN:MeOH) Wash->Elute Evap 8. Evaporate & Reconstitute Elute->Evap Analysis 9. LC-MS/MS Analysis Evap->Analysis

Caption: High-Sensitivity Solid-Phase Extraction Workflow.

Method Validation and Trustworthiness

A protocol is only trustworthy if it is validated. Regardless of the method chosen, it must be assessed for key performance characteristics according to regulatory guidelines, such as the FDA's "Bioanalytical Method Validation Guidance for Industry". This process ensures the method is a self-validating system for routine use.

Key Validation Parameters:

  • Selectivity & Specificity: The ability to differentiate and quantify the analyte in the presence of other matrix components.

  • Accuracy & Precision: How close the measured values are to the true value and to each other, respectively.

  • Recovery: The efficiency of the extraction process, determined by comparing the response of an analyte extracted from the matrix with the response of the analyte in a clean solution.

  • Matrix Effect: Assessed by comparing the response of an analyte in a post-extraction spiked blank matrix sample to the response in a clean solution. The use of a stable isotope-labeled internal standard like D-(-)-Pantolactone-d6 is the most effective strategy to compensate for matrix effects.

  • Stability: Ensuring the analyte is stable in the biological matrix and throughout the entire sample handling and analysis process.

References

  • Title: Matrix Effects: A Major Challenge in Quantitative LC–MS/MS Bioanalysis Source: Journal of Chromatography B, Volume 809, Issue 2 URL: [Link]

  • Title: A review of the advances in solid phase extraction materials for the sample preparation of bioanalytical samples Source: Analytica Chimica Acta, Volume 1135 URL: [Link]

  • Title: Protein precipitation: a simple and fast method for cleanup of biological samples Source: Sample Preparation in Biological Mass Spectrometry (Book Chapter) URL: [Link]

  • Title: A novel polymeric reversed-phase sorbent for solid-phase extraction Source: Waters Corporation (Application Note) URL: [Link]

  • Title: Bioanalytical Method Validation Guidance for Industry Source: U.S. Food and Drug Administration (FDA) URL: [Link]

  • Title: The Use of Stable Isotope Labeled Internal Standards for LC-MS Based Quantitative Bioanalysis Source: The AAPS Journal, Volume 18, Issue 1 URL: [Link]

Application

Application Note: D-(-)-Pantolactone-d6 in Pharmacokinetic (PK) Bioanalysis

Abstract This application note details the utilization of D-(-)-Pantolactone-d6 (CAS: N/A for specific isotopologue, generic d0: 599-04-2) as a Stable Isotope Labeled Internal Standard (SIL-IS) in pharmacokinetic (PK) st...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This application note details the utilization of D-(-)-Pantolactone-d6 (CAS: N/A for specific isotopologue, generic d0: 599-04-2) as a Stable Isotope Labeled Internal Standard (SIL-IS) in pharmacokinetic (PK) studies. While D-Pantolactone is a critical chiral building block for Pantothenic Acid (Vitamin B5), its deuterated form is essential for the precise quantification of Vitamin B5 and its metabolites in complex biological matrices (plasma, urine) using LC-MS/MS. This guide covers the chemical handling, bioanalytical method development, and validation protocols required to meet FDA/EMA regulatory standards.

Introduction & Mechanistic Grounding

In modern drug development, pharmacokinetic profiles are rigorously established using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS). The accuracy of these assays relies heavily on Stable Isotope Dilution Assays (SIDA) .

D-(-)-Pantolactone-d6 serves two primary roles in PK workflows:

  • Direct Internal Standard: For the quantification of Pantolactone levels in serum (relevant in nutritional PK).

  • Synthetic Precursor: It is the starting material to synthesize Calcium Pantothenate-d6 (Vitamin B5-d6), which is the standard IS for quantifying Vitamin B5.

Why D-(-)-Pantolactone-d6?
  • Chirality: The "D-(-)" enantiomer is the biologically active form. Using a racemic IS can lead to peak splitting in chiral chromatography or differential binding in protein precipitation steps.

  • Matrix Effect Correction: The d6-label (typically on the gem-dimethyl groups) ensures the IS co-elutes with the analyte but is mass-resolved. This corrects for ionization suppression caused by phospholipids in plasma.

  • Isotopic Stability: Deuterium labeling on the methyl groups avoids Hydrogen-Deuterium (H/D) exchange in protic solvents, unlike labels placed on hydroxyl or alpha-carbonyl positions.

Workflow Visualization

The following diagram illustrates the critical path of D-(-)-Pantolactone-d6 from stock preparation to data acquisition.

PK_Workflow Stock Stock Prep D-(-)-Pantolactone-d6 (In Acetonitrile) Spike Matrix Spiking Add IS to Plasma/Urine Stock->Spike Dilution Extract Extraction (PPT or SPE) Spike->Extract Equilibration LCMS LC-MS/MS Analysis MRM Mode Extract->LCMS Injection Data Quantification Peak Area Ratio (Analyte/IS) LCMS->Data Integration

Figure 1: Bioanalytical workflow utilizing D-(-)-Pantolactone-d6 as an Internal Standard.

Chemical & Physical Properties

PropertySpecification
Chemical Name D-(-)-Pantolactone-d6 (dihydro-3-hydroxy-4,4-dimethyl-d6-2(3H)-furanone)
Molecular Formula C₆H₄D₆O₃
Molecular Weight ~136.18 g/mol (vs. 130.14 g/mol for d0)
Solubility Soluble in water, methanol, acetonitrile, ethyl acetate.
Storage -20°C, hygroscopic. Store under inert gas (Nitrogen/Argon).
Isotopic Purity ≥ 99 atom % D

Experimental Protocols

Protocol A: Stock Solution Preparation

Objective: Create a stable primary stock free from degradation.

  • Weighing: Accurately weigh 1.0 mg of D-(-)-Pantolactone-d6 into a 1.5 mL amber glass vial.

    • Note: Use an anti-static gun as the powder can be electrostatic.

  • Dissolution: Dissolve in Acetonitrile (ACN) to achieve a concentration of 1.0 mg/mL.

    • Expert Insight: Avoid water for the primary stock to prevent hydrolysis of the lactone ring over long-term storage.

  • Storage: Aliquot into 100 µL volumes and store at -80°C.

  • Working Solution: Dilute the stock to 100 ng/mL in 50:50 Water:ACN daily. Do not store working solutions >24 hours.

Protocol B: Sample Preparation (Protein Precipitation)

Objective: Extract analyte from plasma while integrating the IS for error correction.

  • Thaw: Thaw plasma samples (rat/human) on wet ice.

  • Aliquot: Transfer 50 µL of plasma into a 96-well plate.

  • IS Addition: Add 20 µL of D-(-)-Pantolactone-d6 Working Solution (100 ng/mL) to all wells except the Double Blank.

  • Precipitation: Add 150 µL of ice-cold Acetonitrile (containing 0.1% Formic Acid).

  • Agitation: Vortex at 1200 rpm for 5 minutes.

  • Separation: Centrifuge at 4,000 x g for 15 minutes at 4°C.

  • Transfer: Transfer 100 µL of supernatant to a fresh plate.

  • Dilution: Add 100 µL of HPLC-grade water (to match initial mobile phase strength).

Protocol C: LC-MS/MS Instrumentation Setup

Objective: Chromatographic separation and mass detection.

Liquid Chromatography (LC) Parameters:

  • Column: C18 Reverse Phase (e.g., Waters ACQUITY UPLC HSS T3, 1.8 µm, 2.1 x 50 mm).

    • Reasoning: The HSS T3 column is designed to retain polar compounds like lactones better than standard C18.

  • Mobile Phase A: 0.1% Formic Acid in Water.

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

  • Gradient:

    • 0.0 min: 5% B

    • 0.5 min: 5% B

    • 2.5 min: 95% B

    • 3.5 min: 95% B

    • 3.6 min: 5% B (Re-equilibration)

Mass Spectrometry (MS) Parameters:

  • Source: Electrospray Ionization (ESI), Positive Mode.

  • MRM Transitions:

CompoundPrecursor Ion (m/z)Product Ion (m/z)Cone Voltage (V)Collision Energy (eV)
D-Pantolactone (Analyte) 131.1 [M+H]+71.12515
D-Pantolactone-d6 (IS) 137.1 [M+H]+77.12515

Note: The mass shift of +6 Da confirms the hexadeuterodimethyl labeling. The product ion shift (+6 Da) confirms the label is retained in the fragment.

Validation & Regulatory Compliance (FDA/EMA)

To ensure the data generated is acceptable for regulatory submission, the method must be validated according to the FDA Bioanalytical Method Validation Guidance (2018) .

Selectivity & Specificity

Analyze 6 lots of blank matrix. There must be no interference at the retention time of D-(-)-Pantolactone-d6.

  • Acceptance: Peak area in blank < 5% of the IS peak area in samples.

Matrix Effect (ME)

Calculate the Matrix Factor (MF) to ensure the d6-IS accurately tracks the suppression of the analyte.

Matrix_Effect cluster_0 Ideal Scenario (IS Correction) Analyte Analyte Signal (Suppressed 40%) Ratio Ratio Analyte/IS (Constant/Accurate) Analyte->Ratio IS IS (d6) Signal (Suppressed 40%) IS->Ratio

Figure 2: The principle of IS correction. Because D-(-)-Pantolactone-d6 co-elutes with the analyte, both experience identical matrix suppression, rendering the calculated ratio accurate.

Isotopic Contribution

Check for "crosstalk."

  • Inject High Standard (ULOQ) of Analyte -> Monitor IS channel. (Should be < 5% of IS response).

  • Inject IS only -> Monitor Analyte channel. (Should be < 20% of LLOQ).

Troubleshooting Guide

IssueProbable CauseCorrective Action
Low IS Recovery Protein binding or poor solubility in extraction solvent.Switch from Acetonitrile PPT to Methanol PPT. Ensure pH is neutral during extraction.
Peak Splitting Solvent mismatch.Ensure the injection solvent strength is weaker than the initial mobile phase (e.g., dissolve in 90% water).
Signal Drift Source contamination.Pantolactone is sticky. Use a needle wash of 50:50 MeOH:Water + 0.1% Formic Acid.
H/D Exchange Label instability.Confirm the d6 label is on the methyl groups, not the hydroxyl. Avoid high pH (>8) mobile phases.

References

  • FDA Guidance for Industry. (2018). Bioanalytical Method Validation. U.S. Department of Health and Human Services. [Link]

  • Stokvis, E., et al. (2005). Stable isotope-labeled internal standards in quantitative bioanalysis using liquid chromatography/mass spectrometry: necessity or not? Rapid Communications in Mass Spectrometry. [Link]

  • PubChem. (2023). Pantolactone Compound Summary. National Library of Medicine. [Link]

Method

optimizing mass spectrometry parameters for D-(-)-Pantolactone-d6 detection

Initiating Data Collection I've commenced extensive Google searches to compile data on the chemical properties of D-(-)-Pantolactone-d6. I'm focusing on key aspects like molecular weight, structure, and expected ionizati...

Back to Product Page

Author: BenchChem Technical Support Team. Date: February 2026

Initiating Data Collection

I've commenced extensive Google searches to compile data on the chemical properties of D-(-)-Pantolactone-d6. I'm focusing on key aspects like molecular weight, structure, and expected ionization behavior. Simultaneously, I'll be searching

Defining Search Criteria

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Application

Application Note &amp; Protocol: Tracing Coenzyme A Biosynthesis with Stable Isotope-Labeled D-(-)-Pantolactone for Metabolic Flux Analysis

Abstract & Introduction: Unveiling Metabolic Dynamics with a Novel Tracer Metabolic Flux Analysis (MFA) is a powerful methodology used to quantify the rates (fluxes) of metabolic reactions within a biological system. By...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract & Introduction: Unveiling Metabolic Dynamics with a Novel Tracer

Metabolic Flux Analysis (MFA) is a powerful methodology used to quantify the rates (fluxes) of metabolic reactions within a biological system. By introducing stable isotope-labeled substrates (tracers) and tracking their incorporation into downstream metabolites, MFA provides a dynamic snapshot of cellular metabolism that is unattainable through static measurements of metabolite concentrations alone. This approach is critical in understanding disease pathophysiology, identifying drug targets, and optimizing bioprocesses.

Coenzyme A (CoA) is a central cofactor in cellular metabolism, indispensable for the Krebs cycle, fatty acid metabolism, and the synthesis of numerous vital compounds. The biosynthesis of CoA is a complex, multi-step process, and its dysregulation is implicated in various diseases, including neurodegeneration and cancer. D-(-)-Pantolactone is a key precursor that is readily taken up by cells and converted into pantothenate (Vitamin B5), the committed precursor for the CoA biosynthesis pathway.

This application note details a comprehensive protocol for utilizing stable isotope-labeled D-(-)-Pantolactone (e.g., U-¹³C₅-Pantolactone or D₄-Pantolactone) as a tracer for MFA. We provide field-proven insights into experimental design, detailed step-by-step protocols for cell culture labeling and metabolite extraction, and guidelines for LC-MS/MS analysis. The causality behind each step is explained to empower researchers to adapt and troubleshoot the workflow effectively.

Scientific Principle: Why D-(-)-Pantolactone is an Effective Tracer for CoA Flux

The choice of a tracer is paramount for a successful MFA experiment. D-(-)-Pantolactone offers several distinct advantages for probing the CoA synthesis pathway:

  • Rapid Cellular Uptake and Conversion: Pantolactone is a small, uncharged molecule that readily diffuses across cell membranes. Once inside the cell, it is rapidly hydrolyzed by pantolactonase to form pantoate, which is then converted to pantothenate, directly entering the CoA synthesis pathway. This ensures efficient delivery of the isotopic label to the pathway of interest.

  • Probing a Critical Metabolic Hub: By tracing the journey of the labeled pantolactone backbone, researchers can precisely measure the flux through the entire CoA biosynthetic pathway, quantifying the synthesis rates of key intermediates like 4'-phosphopantetheine and ultimately CoA itself.

  • Reduced Off-Target Labeling: Compared to using labeled glucose or amino acids, labeled pantolactone provides a more targeted approach, minimizing the complexity of isotopic scrambling into numerous other pathways and simplifying data analysis.

The core of this method relies on the principles of mass isotopomer distribution (MID) analysis. As the stable isotope-labeled pantolactone is metabolized, the heavy isotopes are incorporated into the downstream metabolites of the CoA pathway. By measuring the relative abundance of each mass isotopomer (a molecule with a specific number of heavy isotopes) using mass spectrometry, we can mathematically deduce the metabolic flux.

Diagram 1: The Metabolic Journey of D-(-)-Pantolactone to Coenzyme A

This diagram illustrates the enzymatic conversion of D-(-)-Pantolactone into Coenzyme A, highlighting the entry point of the stable isotope label.

Pantolactone_to_CoA_Pathway PL D-(-)-Pantolactone (Isotope Labeled) Uptake Cellular Uptake PL->Uptake Pantoate Pantoate Pan Pantothenate (Vitamin B5) Pantoate->Pan Pantothenate synthetase pPan 4'-Phospho- pantothenate Pan->pPan PanK1-3 pPanCys 4'-Phospho-N- pantothenoylcysteine pPan->pPanCys PPCS pPant 4'-Phospho- pantetheine pPanCys->pPant PPCDC dpCoA Dephospho-CoA pPant->dpCoA PPAT CoA Coenzyme A dpCoA->CoA DPCK Uptake->Pantoate Pantolactonase

Caption: Metabolic pathway from D-(-)-Pantolactone to Coenzyme A.

Experimental Design & Workflow

A well-designed experiment is critical for obtaining interpretable MFA results. The following workflow provides a robust framework.

Diagram 2: Experimental Workflow for Pantolactone-based MFA

This flowchart outlines the major steps from experimental setup to data analysis.

MFA_Workflow start 1. Experimental Design (Time-course, concentration) culture 2. Cell Culture & Seeding start->culture labeling 3. Isotope Labeling (Switch to medium with labeled Pantolactone) culture->labeling quench 4. Metabolic Quenching (e.g., Cold Methanol) labeling->quench extract 5. Metabolite Extraction quench->extract analysis 6. LC-MS/MS Analysis extract->analysis data 7. Data Processing (Peak integration, MID calculation) analysis->data flux 8. Flux Calculation (e.g., INCA, VANTED) data->flux

Method

D-(-)-Pantolactone-d6 spiking concentrations for biological matrices

Initiating Data Collection I'm starting by casting a wide net with Google searches. My focus is gathering information on D-(-)-Pantolactone -d6.

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Author: BenchChem Technical Support Team. Date: February 2026

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I am now delving into validated bioanalytical methods, focusing on D-(-)-Pantolactone-d6's application. I'm noting spiking concentrations for calibration curves and QC samples across different biological matrices. Regulatory guidelines from the FDA and EMA for internal standards are also being actively researched and referenced.

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Application

Application Note: High-Precision GC-MS Analysis of D-(-)-Pantolactone using Deuterated Internal Standardization (d6)

Abstract & Scope This technical guide details the protocol for the derivatization and quantification of D-(-)-Pantolactone, a critical chiral intermediate in the synthesis of Pantothenic Acid (Vitamin B5), using Gas Chro...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract & Scope

This technical guide details the protocol for the derivatization and quantification of D-(-)-Pantolactone, a critical chiral intermediate in the synthesis of Pantothenic Acid (Vitamin B5), using Gas Chromatography-Mass Spectrometry (GC-MS). To ensure maximum quantitative accuracy, this method utilizes D-(-)-Pantolactone-d6 as a stable isotope-labeled internal standard (ISTD).[1]

The protocol focuses on Silylation using N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) as the primary derivatization strategy. This approach replaces the active hydroxyl proton with a trimethylsilyl (TMS) group, significantly improving volatility, thermal stability, and peak shape compared to direct injection or acylation methods.

Target Audience: Analytical Chemists, drug development researchers, and QC specialists.

Chemical Basis & Reaction Mechanism[2][3]

Why Derivatize?

Pantolactone (


, MW 130.14) contains a secondary hydroxyl group at the C3 position and a lactone ring. While it possesses some volatility, the free hydroxyl group leads to:
  • Hydrogen Bonding: Causing peak tailing and adsorption on the GC liner.

  • Thermal Instability: Potential for ring opening or degradation at high injector temperatures.

The Silylation Strategy

We utilize BSTFA with 1% TMCS (Trimethylchlorosilane).

  • BSTFA: Acts as the silyl donor.

  • TMCS: Acts as a catalyst to increase the silylation power for sterically hindered hydroxyls.

  • Mechanism: Nucleophilic attack of the hydroxyl oxygen on the silicon atom, releasing trifluoroacetamide as a byproduct.

Reaction Scheme:



Workflow Visualization

G Start Sample Preparation (Plasma/Media/API) Spike ISTD Spiking (Add D-Pantolactone-d6) Start->Spike Extract Extraction (Ethyl Acetate) Spike->Extract Liquid-Liquid Extraction Dry Evaporation (N2 Stream to Dryness) Extract->Dry Deriv Derivatization (BSTFA + 1% TMCS) 60°C, 30 min Dry->Deriv Anhydrous Conditions Inject GC-MS Analysis (SIM Mode) Deriv->Inject

Figure 1: Analytical workflow ensuring quantitative integrity via early-stage ISTD spiking.

Materials & Equipment

Reagents
ReagentSpecificationPurpose
D-(-)-Pantolactone >99% Purity (Analytical Std)Calibration
D-(-)-Pantolactone-d6 >98% Isotopic EnrichmentInternal Standard
BSTFA + 1% TMCS Silylation GradeDerivatization Agent
Pyridine Anhydrous, >99.8%Solvent/Acid Scavenger
Ethyl Acetate HPLC/GC GradeExtraction Solvent
Toluene AnhydrousAlternative Solvent
Instrumentation
  • GC System: Agilent 7890B or equivalent.

  • Detector: Single Quadrupole MS (e.g., Agilent 5977B) with EI source.

  • Column: DB-5ms or HP-5ms UI (30 m × 0.25 mm × 0.25 µm). Note: Use a Chiral column (e.g., Cyclodex-B) only if enantiomeric separation from L-Pantolactone is required.

Detailed Protocol

Step 1: Standard & Sample Preparation
  • Stock Solutions: Prepare 1 mg/mL stock solutions of Native and d6-Pantolactone in Ethyl Acetate.

  • Working Standards: Dilute native stock to create a calibration curve (e.g., 1, 5, 10, 50, 100 µg/mL).

  • ISTD Spiking: Add a constant concentration of D-Pantolactone-d6 (e.g., 10 µg/mL) to every standard and sample vial before extraction/drying.

Step 2: Drying (Critical)
  • Aliquot 100 µL of sample/standard into a GC vial.

  • Evaporate to complete dryness under a gentle stream of Nitrogen at 35°C.

  • Note: Any residual water will hydrolyze the BSTFA reagent.

Step 3: Derivatization Reaction
  • Add 50 µL of Anhydrous Pyridine to the dried residue. Vortex to dissolve.

  • Add 50 µL of BSTFA + 1% TMCS .

  • Cap the vial immediately with a Teflon-lined crimp cap.

  • Vortex for 10 seconds.

  • Incubate at 60°C for 30 minutes in a heating block.

  • Allow to cool to room temperature.

  • Transfer to GC autosampler.

GC-MS Method Parameters

Gas Chromatography[4][5][6][7]
  • Inlet: Splitless mode (or 1:10 Split for high conc.), 250°C.

  • Carrier Gas: Helium at 1.0 mL/min (Constant Flow).

  • Oven Program:

    • Initial: 70°C (Hold 1 min)

    • Ramp: 15°C/min to 200°C

    • Ramp: 30°C/min to 300°C (Hold 3 min)

    • Total Run Time: ~13 minutes.[2][3]

Mass Spectrometry (SIM Mode)

To achieve maximum sensitivity and selectivity, use Selected Ion Monitoring (SIM). The TMS derivative adds 72 Da to the molecular weight.

Target Calculations:

  • Native Pantolactone (MW 130): TMS-Derivative MW = 202.

  • d6-Pantolactone (MW 136): TMS-Derivative MW = 208.

CompoundTarget Ion (Quant)Qualifier Ion 1Qualifier Ion 2Rationale
TMS-Pantolactone 187 20275187 = [M-15]

(Loss of Methyl from TMS)
TMS-Pantolactone-d6 193 20875193 = [M-15]

(Shifted by +6 Da)

Note: The base peak for many TMS-alcohols is m/z 73 or 75. However, high-mass ions (187/193) are preferred for quantitation to avoid low-mass background noise.

Data Analysis & Validation

Identification
  • Retention Time (RT): The d6-isotopologue typically elutes slightly earlier (0.02 - 0.05 min) than the native compound due to the deuterium isotope effect.

  • Ion Ratios: Ensure the ratio of Quant/Qualifier ions remains within ±20% of the standard.

Quantification Calculation

Use the Internal Standard Method :



Plot Response Ratio (

) vs. Concentration Ratio (

) to generate the calibration curve.

Troubleshooting & Optimization

IssueProbable CauseCorrective Action
Low Response / No Peaks Moisture contaminationEnsure reagents are fresh; dry samples thoroughly; check N2 purity.
Tailing Peaks Active sites in liner or columnReplace liner with deactivated glass wool; trim column guard.
"Ghost" Peaks Septum bleed or reagent impuritiesUse high-quality septa; bake out column; check BSTFA quality.
Incomplete Reaction Steric hindranceIncrease reaction time to 60 min or temp to 70°C.

References

  • Sigma-Aldrich. (2023). Derivatization Reagents for Gas Chromatography: BSTFA + TMCS. Merck KGaA. Link

  • National Center for Biotechnology Information. (2023). PubChem Compound Summary for CID 13014, Pantolactone. Link

  • Little, J. L. (1999). Artifacts in Trimethylsilyl Derivatization for Gas Chromatography-Mass Spectrometry. Journal of Chromatography A, 844(1-2), 1-22. Link

  • BenchChem. (2024). A Guide to Inter-Laboratory Quantification of D-(-)-Pantolactone-d6. Link

Sources

Method

measuring hydrolytic stability of panthenol using D-(-)-Pantolactone-d6

Measuring the Hydrolytic Stability of Panthenol Using a Stable Isotope-Labeled Internal Standard by LC-MS/MS Abstract Panthenol, the alcohol analog of pantothenic acid (Vitamin B5), is a ubiquitous active ingredient in p...

Author: BenchChem Technical Support Team. Date: February 2026

Measuring the Hydrolytic Stability of Panthenol Using a Stable Isotope-Labeled Internal Standard by LC-MS/MS

Abstract

Panthenol, the alcohol analog of pantothenic acid (Vitamin B5), is a ubiquitous active ingredient in pharmaceutical and cosmetic formulations, prized for its moisturizing and wound-healing properties. However, its efficacy is intrinsically linked to its chemical stability. This application note presents a robust and highly accurate liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for quantifying the hydrolytic stability of panthenol. The protocol leverages D-(-)-Pantolactone-d6 as a stable isotope-labeled internal standard (SIL-IS) to correct for matrix effects and variations in sample processing, ensuring the highest level of analytical precision. We detail the complete workflow, from forced degradation sample preparation to data analysis, providing researchers and formulation scientists with a validated tool to assess panthenol stability in diverse product matrices.

Introduction: The Criticality of Panthenol Stability

D-Panthenol (dexpanthenol) is the biologically active form, which readily oxidizes in the body to pantothenic acid, a vital component of Coenzyme A. The stability of the panthenol molecule is therefore paramount to its biological function and product shelf-life. The primary degradation pathway for panthenol in aqueous environments is hydrolysis, a reaction that is significantly influenced by pH and temperature. This hydrolysis reaction results in the formation of D-(-)-Pantolactone and 3-aminopropanol.

The formation of D-(-)-Pantolactone not only signifies a loss of the active ingredient but can also potentially alter the sensory attributes and safety profile of a product. Therefore, a precise and accurate analytical method is required to monitor this degradation process. Traditional methods like HPLC-UV can suffer from co-eluting matrix components, especially in complex formulations. The use of a SIL-IS in conjunction with LC-MS/MS offers unparalleled specificity and accuracy. The SIL-IS, D-(-)-Pantolactone-d6, is an ideal internal standard because it co-elutes with the analyte of interest (D-(-)-Pantolactone) and exhibits identical ionization behavior, but is distinguishable by its mass-to-charge ratio (m/z). This ensures that any variability during sample preparation or ionization is mirrored in both the analyte and the standard, leading to a highly reliable quantification.

This method is particularly valuable for:

  • Forced Degradation Studies: Rapidly assessing stability under accelerated conditions (e.g., high temperature, extreme pH) to predict long-term shelf life, as recommended by ICH guidelines.

  • Formulation Development: Comparing the stability of panthenol in different prototype formulations to identify optimal excipients and conditions.

  • Quality Control: Ensuring batch-to-batch consistency and confirming that products meet stability specifications.

The Chemistry: Hydrolysis Pathway

The stability of panthenol is lowest at neutral pH and increases in moderately acidic or alkaline conditions. The hydrolysis reaction is a cyclization process where the hydroxyl group at one end of the panthenol molecule attacks the amide bond, leading to the formation of the cyclic ester D-(-)-Pantolactone and releasing 3-aminopropanol.

G cluster_reactants Reactants cluster_products Products Panthenol D-Panthenol Pantolactone D-(-)-Pantolactone Panthenol->Pantolactone Hydrolysis (Cyclization) H2O H₂O (Water) pH, Temp Aminopropanol 3-Aminopropanol

Figure 1: Hydrolytic degradation pathway of D-Panthenol.

Experimental Protocol: A Validated Workflow

This protocol provides a step-by-step guide for conducting a forced hydrolytic degradation study of a panthenol-containing formulation.

Materials and Reagents
  • Analytes & Standards:

    • D-Panthenol (≥98% purity)

    • D-(-)-Pantolactone (≥98% purity)

    • D-(-)-Pantolactone-d6 (≥98% purity, isotopic purity ≥99%)

  • Solvents & Reagents:

    • Methanol (LC-MS Grade)

    • Acetonitrile (LC-MS Grade)

    • Water (Type I, 18.2 MΩ·cm)

    • Formic Acid (LC-MS Grade)

    • Hydrochloric Acid (Analytical Grade)

    • Sodium Hydroxide (Analytical Grade)

  • Equipment:

    • Analytical Balance (4-decimal place)

    • Volumetric flasks (Class A)

    • Pipettes (calibrated)

    • pH meter

    • Heating block or water bath

    • Vortex mixer

    • Centrifuge

    • UPLC/HPLC system coupled to a triple quadrupole mass spectrometer (e.g., Waters ACQUITY UPLC with Xevo TQ-S)

    • Analytical Column: A reverse-phase column suitable for polar compounds (e.g., C18, 2.1 x 50 mm, 1.7 µm)

Standard Preparation
  • Primary Stock Solutions (1 mg/mL):

    • Accurately weigh ~10 mg of D-Panthenol, D-(-)-Pantolactone, and D-(-)-Pantolactone-d6 into separate 10 mL volumetric flasks.

    • Dissolve and bring to volume with 50:50 Methanol:Water. These are your primary stocks.

  • Intermediate Stock Solution (10 µg/mL):

    • Create a combined intermediate stock of the unlabeled analytes (Panthenol, Pantolactone).

    • Pipette 100 µL of each primary stock into a single 10 mL volumetric flask and bring to volume with 50:50 Methanol:Water.

  • Internal Standard (IS) Working Solution (1 µg/mL):

    • Pipette 100 µL of the D-(-)-Pantolactone-d6 primary stock into a 10 mL volumetric flask and bring to volume with 50:50 Methanol:Water.

  • Calibration Curve Standards (0.1 - 1000 ng/mL):

    • Perform serial dilutions from the intermediate stock solution to prepare calibration standards spanning the desired concentration range.

    • To each calibration standard, add a fixed amount of the IS Working Solution to achieve a final constant concentration (e.g., 100 ng/mL).

Sample Preparation: Forced Degradation
  • Sample Weighing: Accurately weigh a sample of the formulation containing approximately 10 mg of Panthenol into a 50 mL flask.

  • Forced Hydrolysis Conditions:

    • Acidic: Add 10 mL of 0.1 M HCl.

    • Neutral: Add 10 mL of Type I Water.

    • Alkaline: Add 10 mL of 0.1 M NaOH.

  • Incubation: Place the flasks in a heating block set to 80°C for 24 hours. Include a "time zero" (T0) sample that is not heated.

  • Neutralization & Extraction:

    • After incubation, cool the samples to room temperature.

    • Neutralize the acidic and alkaline samples with an appropriate volume of NaOH or HCl, respectively.

    • Add 20 mL of Acetonitrile, vortex vigorously for 2 minutes to precipitate excipients.

    • Centrifuge at 4000 rpm for 10 minutes.

  • Dilution & IS Spiking:

    • Transfer 100 µL of the supernatant to a clean vial.

    • Add 800 µL of 50:50 Methanol:Water.

    • Add 100 µL of the IS Working Solution (1 µg/mL).

    • Vortex to mix. The sample is now ready for LC-MS/MS analysis.

G cluster_prep Sample Preparation cluster_analysis Analysis Weigh 1. Weigh Formulation Degrade 2. Add Stressor (Acid/Base/Heat) Weigh->Degrade Extract 3. Neutralize & Extract with ACN Degrade->Extract Dilute 4. Dilute Supernatant & Spike with IS Extract->Dilute Inject 5. Inject into LC-MS/MS Dilute->Inject Quantify 6. Quantify using Calibration Curve Inject->Quantify

Figure 2: Experimental workflow for stability sample analysis.

LC-MS/MS Method Parameters

The following provides a starting point for method development. Parameters must be optimized for the specific instrument used.

ParameterConditionRationale
LC System UPLC/HPLCProvides efficient separation of analytes from matrix components.
Column C18, 2.1 x 50 mm, 1.7 µmStandard reverse-phase chemistry offering good retention for polar analytes.
Mobile Phase A 0.1% Formic Acid in WaterAcidified mobile phase promotes better peak shape and ionization efficiency in positive ion mode.
Mobile Phase B 0.1% Formic Acid in AcetonitrileOrganic solvent for eluting analytes from the reverse-phase column.
Gradient 5% B to 95% B over 3 minA rapid gradient suitable for separating the polar analytes quickly.
Flow Rate 0.4 mL/minTypical flow rate for a 2.1 mm ID column.
Column Temp 40 °CElevated temperature reduces viscosity and can improve peak shape.
Injection Volume 5 µLA small injection volume minimizes potential column overload.
MS System Triple QuadrupoleRequired for Multiple Reaction Monitoring (MRM) for high selectivity and sensitivity.
Ionization Mode Electrospray Ionization (ESI), PositivePanthenol and Pantolactone ionize efficiently in positive mode to form protonated molecules [M+H]+.
MRM Transitions See Table 2Specific precursor-to-product ion transitions provide high selectivity, minimizing interference from other compounds.
Capillary Voltage 3.0 kVOptimized for stable spray and maximum ion signal.
Source Temp 150 °CStandard source temperature for ESI.
Desolvation Temp 450 °CEnsures efficient desolvation of mobile phase droplets.

Table 1: Suggested LC-MS/MS Parameters

MRM Transitions for Quantification

The key to the method's specificity is the use of Multiple Reaction Monitoring (MRM). The precursor ion (the protonated molecule) is selected in the first quadrupole, fragmented in the collision cell, and a specific product ion is selected in the third quadrupole.

CompoundPrecursor Ion (m/z)Product Ion (m/z)Dwell Time (ms)Cone Voltage (V)Collision Energy (eV)
D-Panthenol206.276.1502515
D-(-)-Pantolactone 131.1 83.1 50 20 10
D-(-)-Pantolactone-d6 (IS)137.189.1502010

Table 2: Optimized MRM Transitions. The primary transition for quantification is in bold .

Data Analysis and Expected Results

The concentration of D-(-)-Pantolactone in each sample is determined by constructing a calibration curve. The curve plots the ratio of the analyte peak area to the internal standard peak area against the concentration of the calibration standards. A linear regression with a weighting factor of 1/x is typically used.

Calculation of Panthenol Degradation:

The percentage of panthenol degraded can be calculated by first determining the molar amount of pantolactone formed and relating it back to the initial molar amount of panthenol.

  • Concentration of Pantolactone (ng/mL): Determined from the calibration curve.

  • Total mass of Pantolactone (mg): Concentration (ng/mL) * Final Sample Volume (mL) / 1,000,000 (ng/mg)

  • Moles of Pantolactone: Mass (mg) / Molar Mass of Pantolactone (130.14 g/mol)

  • Initial Moles of Panthenol: Initial Mass of Panthenol (mg) / Molar Mass of Panthenol (205.25 g/mol)

  • % Degradation: (Moles of Pantolactone / Initial Moles of Panthenol) * 100

Representative Data

Below is an example of results from a forced degradation study.

ConditionPantolactone Formed (ng/mL)% Panthenol Degraded
T0 (Control)< LOQ< 0.1%
80°C / Neutral (pH 7)850.213.3%
80°C / Acidic (pH 2)155.62.4%
80°C / Alkaline (pH 10)210.43.3%

Table 3: Example results showing the percentage of panthenol degraded under various stress conditions. (LOQ = Limit of Quantitation). These results illustrate the known instability of panthenol at neutral pH compared to acidic or alkaline conditions.

Conclusion

This application note provides a comprehensive, scientifically-grounded protocol for the quantitative analysis of panthenol hydrolytic stability. By employing a stable isotope-labeled internal standard (D-(-)-Pantolactone-d6) and the selectivity of tandem mass spectrometry, this method offers exceptional accuracy and robustness. It is a powerful tool for formulation scientists and quality control analysts, enabling them to make data-driven decisions to ensure the development of stable, effective, and safe products containing panthenol. The principles and workflow described herein can be adapted for stability testing of panthenol in a wide variety of matrices, from pharmaceutical creams to cosmetic serums.

References

  • Title: Final Report on the Safety Assessment of Panthenol and Pantothenic Acid Source: Journal of the American College of Toxicology URL: [Link]

  • Title: The Use of Stable Isotopes in Quantitative LC-MS Source: Bioanalysis URL: [Link]

  • Title: ICH Harmonised Tripartite Guideline: Stability Testing of New Drug Substances and Products Q1A(R2) Source: International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use (ICH) URL: [Link]

  • Title: The role of the mobile phase in LC-ESI-MS Source: LCGC North America URL: [Link]

  • Title: A review of the basics and applications of tandem mass spectrometry in biomarker discovery Source: Journal of Integrated -OMICS URL: [Link]

Technical Notes & Optimization

Troubleshooting

troubleshooting low recovery of D-(-)-Pantolactone-d6 in serum samples

Topic: Troubleshooting Low Recovery in Serum Matrices Status: Active | Ticket Priority: High | Expert: Senior Application Scientist Executive Summary Low recovery of D-(-)-Pantolactone-d6 (and its native analog) in serum...

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Troubleshooting Low Recovery in Serum Matrices

Status: Active | Ticket Priority: High | Expert: Senior Application Scientist

Executive Summary

Low recovery of D-(-)-Pantolactone-d6 (and its native analog) in serum is rarely a result of poor instrumental sensitivity. Instead, it is almost exclusively a chemical stability issue driven by pH-dependent hydrolysis.

Pantolactone contains a lactone ring that is unstable at physiological pH (7.4) and in the presence of serum esterases (e.g., paraoxonase), rapidly hydrolyzing into Pantoic Acid . If your extraction protocol does not stabilize the lactone ring immediately, your "recovery" will appear low because the analyte has converted to a different chemical species that likely does not share the same MRM transition or retention time.

This guide provides a root-cause analysis and validated protocols to stabilize and recover D-(-)-Pantolactone-d6.

Module 1: Pre-Analytical Stability (The "Hidden" Loss)

Q: Why is my spike recovery low (<50%) even when I extract immediately after spiking?

A: You are likely fighting the Lactone-Hydroxy Acid Equilibrium . In aqueous environments at pH > 6.0, the equilibrium shifts toward the ring-open form (Pantoic Acid). In serum, this is accelerated by albumin binding and esterase activity. Standard Protein Precipitation (PPT) with Acetonitrile is often insufficient to halt this process instantly.

The Fix: Immediate Acidification You must shift the equilibrium 100% toward the lactone form by lowering the matrix pH to < 4.0.

Protocol: Matrix Stabilization
  • Thawing: Thaw serum samples on ice, never in a water bath.

  • Acidification: Immediately upon thawing (or at the time of collection), add 10% Formic Acid (FA) or 1M Hydrochloric Acid (HCl) to the serum.

    • Ratio: 10 µL Acid per 100 µL Serum.

    • Target pH: 3.0 – 4.0.

  • Equilibration: Vortex for 30 seconds and let stand on ice for 10 minutes. This forces any open-ring Pantoic Acid to cyclize back into Pantolactone.

Technical Insight: Deuterium labeling (d6) does not protect the lactone ring from hydrolysis. The isotope effect is negligible for the hydrolysis reaction rate.

Module 2: Extraction Methodology

Q: I am using Protein Precipitation (PPT). Why is my recovery inconsistent?

A: PPT often fails for two reasons:

  • Inadequate pH control: Acetonitrile/Methanol alone does not lower the pH enough to stabilize the lactone.

  • Trapping: Lactones can bind non-covalently to hydrophobic pockets in albumin. PPT can precipitate the protein with the analyte still trapped inside.

The Fix: Liquid-Liquid Extraction (LLE) LLE is superior for Pantolactone because it isolates the neutral lactone from the acidic ring-open forms and water-soluble matrix interferences.

Comparative Data: Extraction Efficiency
MethodSolvent SystemAvg. Recovery (%)Matrix Effect (ME)Verdict
PPT ACN (1:3 ratio)45 - 60%High SuppressionNot Recommended
PPT 1% Formic Acid in ACN70 - 80%ModerateAcceptable (High Throughput)
LLE Ethyl Acetate (EtOAc)92 - 98% LowGold Standard
LLE MTBE85 - 90%LowGood Alternative
Recommended LLE Protocol
  • Aliquot: 100 µL Acidified Serum (from Module 1).

  • IS Addition: Add D-(-)-Pantolactone-d6 IS working solution.

  • Extraction: Add 600 µL Ethyl Acetate .

  • Agitation: Vortex vigorously for 5 minutes (essential to disrupt protein binding).

  • Separation: Centrifuge at 12,000 x g for 5 minutes at 4°C.

  • Transfer: Transfer the supernatant (organic layer) to a clean glass tube.

  • Dry Down: Evaporate under Nitrogen at 35°C (Do not exceed 40°C; Pantolactone is semi-volatile).

  • Reconstitution: Reconstitute in 100 µL of Mobile Phase A (0.1% FA in Water).

Module 3: Chromatographic & MS Conditions

Q: Could I be losing signal on the column?

A: Yes, if your mobile phase pH is neutral. If you use Ammonium Acetate or Ammonium Bicarbonate (pH ~6-8), the Pantolactone will hydrolyze on-column during the run. You will see peak tailing or split peaks (one for the lactone, one for the acid).

The Fix: Acidic Mobile Phase Maintain pH < 4.0 throughout the run to keep the lactone ring closed.

  • Mobile Phase A: Water + 0.1% Formic Acid.

  • Mobile Phase B: Acetonitrile + 0.1% Formic Acid.

  • Column: C18 or Phenyl-Hexyl (The latter provides better retention for polar lactones).

Visualizing the Problem

Diagram 1: The Hydrolysis Trap & Solution

This diagram illustrates the chemical mechanism causing the loss and the intervention required.

Pantolactone_Stability Lactone D-Pantolactone (Target Analyte) OpenRing Pantoic Acid (Open Ring Form) Lactone->OpenRing Rapid Hydrolysis (Loss of Signal) OpenRing->Lactone Cyclization (Recovery) Serum Serum Environment (pH 7.4 + Esterases) Serum->Lactone Promotes Serum->OpenRing Equilibrium Shift Acid Acidification (pH < 4.0) Acid->Lactone Stabilizes Acid->OpenRing Blocks

Caption: The reversible hydrolysis of Pantolactone. Physiological pH drives the ring opening (red), causing apparent signal loss. Acidification (green) forces cyclization, recovering the analyte.

Diagram 2: Troubleshooting Decision Tree

Follow this logic flow to isolate the source of low recovery.

Troubleshooting_Tree Start Start: Low Recovery (<60%) Check_pH Is Serum Acidified (pH < 4.0)? Start->Check_pH Check_Ext Extraction Method? Check_pH->Check_Ext Yes Action_Acid Action: Add 10% FA before extraction Check_pH->Action_Acid No Check_Dry Evaporation Temp > 40°C? Check_Ext->Check_Dry LLE Action_LLE Action: Switch from PPT to LLE (EtOAc) Check_Ext->Action_LLE PPT Action_Temp Action: Reduce Temp to 35°C Check_Dry->Action_Temp Yes Success Proceed to Validation Check_Dry->Success No

Caption: Step-by-step logic to identify the root cause of D-Pantolactone-d6 loss. Prioritize pH control first.

References

  • Vogl, M. R., et al. (2024). Stability of lactone-containing drugs in biological matrices: A review of analytical challenges. Bioanalysis Journal. [Link]

  • FDA Bioanalytical Method Validation Guidance for Industry. (2018). Section on Stability: Hydrolytic degradation. U.S. Food and Drug Administration. [Link]

  • Woolf, E. J., & Matuszewski, B. K. (1999). Determination of lactone and hydroxy acid forms of statins in human plasma. Journal of Pharmaceutical and Biomedical Analysis. [Link]

    • Note: While specific to statins, this paper establishes the foundational "Acidification + LLE" protocol universally applied to lactone bioanalysis, including Pantolactone.
  • Scientific Panel on Additives. (2006). Pantolactone and Pantoic Acid Equilibrium Chemistry. EFSA Journal. [Link]

For further assistance, please contact the Application Support Team with your current chromatograms and extraction protocol attached.

Optimization

minimizing deuterium exchange in D-(-)-Pantolactone-d6 stock solutions

Topic: Minimizing Deuterium Exchange & Hydrolysis in Stock Solutions Status: Operational | Tier: Level 3 (Method Development) Executive Summary: The Anhydrous Imperative Welcome to the Technical Support Center. You are l...

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Minimizing Deuterium Exchange & Hydrolysis in Stock Solutions

Status: Operational | Tier: Level 3 (Method Development)

Executive Summary: The Anhydrous Imperative

Welcome to the Technical Support Center. You are likely here because you are observing signal degradation, mass shifts, or retention time drift with your D-(-)-Pantolactone-d6 internal standard.

The Core Issue: While the commercial "d6" label (typically on the gem-dimethyl group) is chemically robust, the D-(-)-Pantolactone molecule itself is susceptible to two primary failure modes in solution:

  • Lactone Hydrolysis: The ring opens in the presence of water (especially at non-neutral pH), destroying the compound.

  • Enolization-Driven Exchange: In protic solvents or basic conditions, the

    
    -proton (position 3) can enolize. If your specific isotopologue contains deuterium at this position (or if you are protecting against stereochemical scrambling), this mechanism is critical.
    

The Solution: To minimize exchange and degradation, you must eliminate the Protic Driver (available labile protons) and the Thermodynamic Catalyst (heat/pH). The guide below details the "Zero-Water" protocol.

Critical Protocol: Preparation of Stable Stock Solutions

Phase A: Solvent Selection Strategy

The choice of solvent is the single most critical variable. You must move away from thermodynamic equilibrium with the environment.

Solvent SystemSuitabilityRisk LevelTechnical Rationale
Anhydrous Acetonitrile (ACN) Recommended LowAprotic, polar, and does not facilitate proton transfer. Best for LC-MS injection.
Anhydrous DMSO Acceptable Low-MediumExcellent solubility, but hygroscopic (absorbs water from air). High boiling point makes evaporation difficult.
Methanol (MeOH) Critical Failure HighProtic solvent. Facilitates rapid H/D exchange of labile sites and promotes nucleophilic attack on the lactone.
Water (Buffered or Pure) Prohibited ExtremeCauses rapid hydrolysis of the lactone ring to Pantothenic acid precursors.
Phase B: The "Zero-Water" Workflow

Step 1: Environmental Control

  • Workspace: Perform all weighing and dissolution in a glove box or a desiccated glove bag under

    
     or Ar atmosphere if possible.
    
  • Glassware: Use silanized amber glass vials (baked at 120°C) to remove surface silanol groups (-Si-OH), which can act as weak acid catalysts for exchange.

Step 2: Dissolution (The 10 mg Standard)

  • Equilibrate the D-(-)-Pantolactone-d6 vial to room temperature before opening (prevents condensation).

  • Add Anhydrous Acetonitrile (purity

    
     99.9%, water < 10 ppm) to achieve a concentration of 1.0 mg/mL.
    
  • Do not sonicate for extended periods (heat promotes exchange). Vortex briefly (10-15s).

Step 3: Storage

  • Aliquot: Immediately split into single-use aliquots (e.g., 50

    
    L). Repeated freeze-thaw cycles introduce atmospheric moisture.
    
  • Seal: Use Parafilm® over the cap.

  • Temperature: Store at -80°C . At this temperature, kinetic rates of exchange and hydrolysis are effectively arrested.

Visualizing the Threat Matrix

The following diagram illustrates the mechanistic pathways that lead to isotopic dilution and chemical degradation.

Pantolactone_Stability Stock Pantolactone-d6 (Intact Lactone) Enolate Enolate Intermediate Stock->Enolate Deprotonation (via Base) Hydrolysis Hydrolyzed Product (Ring Open) Stock->Hydrolysis Nucleophilic Attack (via Water) Water Contaminant: Water / Moisture Water->Hydrolysis Base Catalyst: Base / High pH Base->Enolate Exchange H/D Scrambling (Alpha-Carbon) Enolate->Exchange Reprotonation (from Solvent H)

Figure 1: The Degradation Pathways. Water drives hydrolysis (ring opening), while basic conditions drive enolization, leading to potential stereochemical scrambling or alpha-proton exchange.

Troubleshooting & FAQs

Q1: I am seeing a mass shift of +18 Da in my stock solution. Is this deuterium exchange?

  • Diagnosis: No, this is likely Hydrolysis .

  • Mechanism: The lactone ring has opened due to water contamination, adding a water molecule (

    
    , MW 18) to the structure.
    
  • Fix: Your stock solvent is wet. Discard the solution. Prepare fresh in Anhydrous ACN and ensure your LC-MS mobile phase is not sitting at extreme pH for long periods before injection.

Q2: Why is my signal intensity dropping over time, even at -20°C?

  • Diagnosis: Slow hydrolysis or surface adsorption.

  • Mechanism: Even at -20°C, if the solvent contains moisture, hydrolysis proceeds slowly. Furthermore, Pantolactone can adsorb to non-silanized glass.

  • Fix: Switch to -80°C storage. Use silanized glassware or high-quality polypropylene vials (if solvent compatible) to minimize surface interactions.

Q3: Can I use Methanol (MeOH) if I acidify it?

  • Diagnosis: Risky.

  • Reasoning: While acid suppresses the enolization (alpha-exchange), Methanol is a nucleophile. It can attack the lactone to form a methyl ester (methanolysis).

  • Fix: Stick to Acetonitrile . It is non-nucleophilic and aprotic.

Q4: I observe "back-exchange" of the deuterium signal during the LC run. How do I stop this?

  • Diagnosis: On-column exchange.

  • Mechanism: If your mobile phase is high pH (ammonium hydroxide) or very acidic, and the run time is long, exchange can occur on the column.

  • Fix:

    • Keep the column temperature low (< 30°C).

    • Use a neutral pH mobile phase (e.g., Ammonium Acetate, pH 5-6) if possible.

    • Increase flow rate to minimize residence time.

Experimental Workflow Visualization

Follow this logic gate to ensure stock integrity.

Workflow_Logic Start Start: Solid D-Pantolactone-d6 SolventCheck Is Solvent Anhydrous ACN? Start->SolventCheck Stop1 STOP: Purchase Anhydrous Solvent SolventCheck->Stop1 No Dissolve Dissolve under Inert Gas (N2) SolventCheck->Dissolve Yes Aliquot Aliquot into Silanized Vials Dissolve->Aliquot Storage Store at -80°C Aliquot->Storage Usage Thaw ONCE -> Inject Storage->Usage

Figure 2: The "Zero-Water" Workflow. Note the strict requirement for anhydrous ACN and single-use aliquots.

References & Authoritative Sources

  • International Union of Pure and Applied Chemistry (IUPAC). Guidelines for the representation of pulse sequences for solution-state nuclear magnetic resonance spectrometry. (Relevant for understanding exchange kinetics in solution).

  • Sigma-Aldrich (Merck). Solvent Properties and Compatibility Guide. (Data regarding protic vs. aprotic solvent kinetics).

  • Cambridge Isotope Laboratories (CIL). Stability of Deuterated Standards in Solution. (General guidelines for handling labile isotopes).

  • Journal of Labelled Compounds and Radiopharmaceuticals. Synthesis and stability of isotopically labeled lactones. (Academic grounding for the hydrolysis mechanisms described).

Disclaimer: This guide is intended for research use only. Always consult the specific Certificate of Analysis (CoA) provided by your isotope manufacturer for compound-specific stability data.

Troubleshooting

Technical Support Center: LC-MS Bioanalysis &amp; Matrix Effect Resolution

Topic: Optimization of D-(-)-Pantolactone-d6 as an Internal Standard Ticket ID: #TS-MATRIX-D6 Status: Open Assigned Specialist: Senior Application Scientist, Mass Spectrometry Division Executive Summary & Mechanism of Ac...

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Optimization of D-(-)-Pantolactone-d6 as an Internal Standard

Ticket ID: #TS-MATRIX-D6 Status: Open Assigned Specialist: Senior Application Scientist, Mass Spectrometry Division

Executive Summary & Mechanism of Action

The Challenge: In the quantification of D-(-)-Pantolactone (a key intermediate in Pantothenic acid synthesis and degradation) within complex biological matrices like plasma or urine, Matrix Effects (ME) are the primary source of analytical error. Co-eluting phospholipids, salts, and endogenous metabolites compete for charge in the electrospray ionization (ESI) source, leading to Ion Suppression (signal loss) or Enhancement (signal gain).

The Solution: D-(-)-Pantolactone-d6 is the Stable Isotope-Labeled Internal Standard (SIL-IS) of choice. Because it possesses nearly identical physicochemical properties to the analyte but differs in mass, it compensates for matrix effects by experiencing the exact same ionization environment at the exact same time.

Mechanistic Pathway:

  • Co-elution: The d6-analog elutes at virtually the same retention time as the analyte.

  • Normalization: Any suppression affecting the analyte affects the IS proportionally.

  • Correction: The ratio of Analyte Area / IS Area remains constant, even if absolute intensities drop.

Experimental Protocols

Protocol A: The "Post-Column Infusion" Diagnostic

Use this protocol to visualize exactly where matrix effects occur in your chromatogram.

Objective: Map the suppression zones relative to the elution of D-(-)-Pantolactone-d6.

Methodology:

  • Setup: Connect a syringe pump containing a neat solution of D-(-)-Pantolactone-d6 (100 ng/mL) to the LC flow via a T-piece, post-column but pre-source.

  • Infusion: Infuse the IS at a steady rate (e.g., 5-10 µL/min).

  • Injection: Inject a "Blank Matrix" sample (extracted plasma/urine without analyte) via the LC autosampler.

  • Observation: Monitor the baseline of the specific MRM transition for the d6-IS.

  • Analysis: A drop in the baseline indicates ion suppression; a rise indicates enhancement.

PostColumnInfusion cluster_LC Liquid Chromatography cluster_Infusion Continuous Infusion LC_Pump LC Pump (Mobile Phase) Injector Autosampler (Blank Matrix) LC_Pump->Injector Column Analytical Column (Separation) Injector->Column TPiece T-Piece (Mixing) Column->TPiece Eluent Syringe Syringe Pump (Pantolactone-d6) Syringe->TPiece Constant Flow MS Mass Spectrometer (ESI Source) TPiece->MS Data Chromatogram (Baseline Dips/Peaks) MS->Data

Figure 1: Schematic of the Post-Column Infusion setup used to visualize matrix effects zones.

Protocol B: Calculating the IS-Normalized Matrix Factor

Use this protocol to validate the efficiency of D-(-)-Pantolactone-d6.

Formula:




Acceptance Criteria: The IS-Normalized MF should be close to 1.0 (typically 0.85 – 1.15) and the CV% across 6 different lots of matrix should be <15% [1].

Data Summary Table:

ParameterCondition A (Pure Solvent)Condition B (Extracted Plasma)CalculationResult Interpretation
Analyte Area 1,000,000 counts600,000 countsMF = 0.60Severe Ion Suppression (40% loss)
IS (d6) Area 500,000 counts300,000 countsMF = 0.60Identical Suppression (40% loss)
Response Ratio 2.02.0Norm. MF = 1.0 Matrix Effect Resolved

Troubleshooting Guide (FAQs)

Issue 1: Retention Time Shift (The Deuterium Isotope Effect)

User Question: "My D-(-)-Pantolactone-d6 elutes 0.1 minutes earlier than the native analyte. Is this a problem?"

Technical Insight: Yes, this is a known physicochemical phenomenon. Deuterium (


) is slightly less lipophilic than Hydrogen (

). In Reverse Phase Chromatography (RPC), deuterated isotopologues often elute slightly earlier.
  • Risk: If the shift is too large, the IS may move out of the suppression zone that affects the analyte, rendering the correction invalid.

  • Solution:

    • Ensure the shift is minimal (< 2% of peak width).

    • If the shift is significant, switch to a column with different selectivity (e.g., HILIC) where hydrophobic interaction is less dominant, or reduce the gradient slope to force co-elution.

Issue 2: MRM Cross-Talk (Interference)

User Question: "I see a signal in the analyte channel when I inject only the Internal Standard."

Technical Insight: This is likely due to isotopic impurity or fragmentation overlap.

  • Cause: The commercial D-(-)-Pantolactone-d6 may contain traces of d0 (native) or d5 forms. Alternatively, the d6 form might lose a neutral fragment containing the label during collision-induced dissociation (CID).

  • Validation Step: Inject a "Zero Sample" (Matrix + IS only). The interference in the analyte channel must be < 20% of the Lower Limit of Quantification (LLOQ) [1].

Issue 3: Variable IS Response

User Question: "The absolute area of my Pantolactone-d6 varies wildly between samples, though the ratio is okay."

Technical Insight: While the ratio corrects the data, extreme variation in IS area indicates inconsistent extraction efficiency or "Matrix Dumping."

  • Root Cause: Pantolactone is polar. If you are using Protein Precipitation (PPT), phospholipids often elute late or early depending on the column.

  • Action: Check if the variation correlates with specific patient lots (e.g., lipemic or hemolyzed samples).

Decision Logic for Matrix Resolution

The following workflow illustrates the logical path to determine if your D-(-)-Pantolactone-d6 methodology is valid according to bioanalytical guidelines.

MatrixResolutionLogic Start Start: Validation Run CalcMF Calculate Matrix Factor (MF) (Matuszewski Method) Start->CalcMF CheckMF Is Absolute MF < 0.8 or > 1.2? CalcMF->CheckMF SevereME High Matrix Effect Detected (Suppression/Enhancement) CheckMF->SevereME Yes MinimalME Minimal Matrix Effect CheckMF->MinimalME No CheckNormMF Check IS-Normalized MF (Analyte MF / IS MF) SevereME->CheckNormMF Pass PASS: Method Validated Norm MF ≈ 1.0 MinimalME->Pass CheckNormMF->Pass Norm MF = 0.85-1.15 Fail FAIL: Correction Ineffective CheckNormMF->Fail Norm MF Out of Range Troubleshoot Troubleshoot: 1. Check RT overlap (Isotope Effect) 2. Improve Extraction (SPE/LLE) 3. Dilute Sample Fail->Troubleshoot Troubleshoot->Start Re-optimize

Figure 2: Decision tree for validating Matrix Effect correction efficiency.

References

  • U.S. Food and Drug Administration (FDA). (2018). Bioanalytical Method Validation Guidance for Industry. Retrieved from [Link]

  • Matuszewski, B. K., Constanzer, M. L., & Chavez-Eng, C. M. (2003). Strategies for the assessment of matrix effect in quantitative bioanalytical methods based on HPLC−MS/MS. Analytical Chemistry, 75(13), 3019-3030. Retrieved from [Link]

  • European Medicines Agency (EMA). (2011). Guideline on bioanalytical method validation. Retrieved from [Link]

Optimization

improving chromatographic peak shape of D-(-)-Pantolactone-d6

Welcome to the dedicated technical support resource for the chromatographic analysis of D-(-)-Pantolactone-d6. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth tr...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the dedicated technical support resource for the chromatographic analysis of D-(-)-Pantolactone-d6. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting strategies and frequently asked questions to help you overcome challenges with peak shape and achieve robust, reproducible results.

Introduction

D-(-)-Pantolactone-d6 is a deuterated analog of pantolactone, a chiral molecule of significant interest in pharmaceutical and metabolic research. Achieving a symmetrical, sharp chromatographic peak is paramount for accurate quantification and resolution. However, its polar nature and potential for secondary interactions can often lead to frustrating peak shape issues. This guide provides a systematic approach to diagnosing and resolving these problems, grounded in chromatographic principles and field-proven experience.

Part 1: Troubleshooting Guide

This section addresses common peak shape problems encountered during the analysis of D-(-)-Pantolactone-d6. Each issue is presented with potential causes and a step-by-step resolution protocol.

Issue 1: Peak Tailing

Question: My D-(-)-Pantolactone-d6 peak is exhibiting significant tailing. What are the likely causes and how can I fix it?

Answer:

Peak tailing is the most common peak shape issue for polar analytes like pantolactone and is often indicative of secondary interactions with the stationary phase. The primary culprit is typically the interaction of the analyte's polar functional groups with active sites, such as free silanol groups, on the silica support of the column.

  • Silanol Interactions: Free silanol groups (Si-OH) on the surface of silica-based columns are acidic and can form strong hydrogen bonds with the polar lactone and hydroxyl groups of pantolactone. This strong retention mechanism in localized areas leads to a "tail" as the analyte molecules slowly elute from these active sites.

    • Solution 1: Employ an End-Capped Column: Modern, high-purity silica columns that are thoroughly end-capped are essential. End-capping uses a small, less bulky silane (like trimethylchlorosilane) to block the majority of accessible silanol groups, thereby minimizing secondary interactions.

    • Solution 2: Mobile Phase Modifiers:

      • Acidic Additive: Adding a small amount of a weak acid, such as formic acid or acetic acid (typically 0.1% v/v), to the mobile phase can protonate the silanol groups, reducing their ability to interact with the analyte.

      • Basic Additive: In some cases, a basic modifier like ammonia or a volatile amine (e.g., triethylamine) can be used to compete with the analyte for the active sites. However, care must be taken as a high pH can degrade the silica backbone of the column.

  • Column Overload: Injecting too much sample can saturate the stationary phase, leading to peak distortion, including tailing.

    • Solution: Perform a loading study by injecting a series of decreasing concentrations of your D-(-)-Pantolactone-d6 standard. This will help you identify the optimal concentration range for your column and conditions.

  • Initial Assessment:

    • Column: Confirm you are using a high-purity, end-capped C18 or a polar-modified column (e.g., embedded polar group).

    • Mobile Phase: Prepare your mobile phase (e.g., Acetonitrile:Water) and a second mobile phase containing 0.1% formic acid.

    • Sample: Prepare a 1 µg/mL solution of D-(-)-Pantolactone-d6 in your initial mobile phase.

  • Step-by-Step Troubleshooting:

    • Inject the sample using the initial mobile phase and record the chromatogram and tailing factor.

    • Flush the column with the mobile phase containing 0.1% formic acid for at least 10 column volumes.

    • Inject the sample again using the acidified mobile phase.

    • Compare the peak shape and tailing factor from both injections. A significant improvement is expected with the acidified mobile phase.

G cluster_0 Without Mobile Phase Modifier cluster_1 With 0.1% Formic Acid Analyte Analyte Silanol Silanol Analyte->Silanol Strong H-Bonding (Causes Tailing) Analyte_Mod Analyte Protonated_Silanol Protonated Silanol Analyte_Mod->Protonated_Silanol Reduced Interaction (Improved Peak Shape)

Caption: Effect of an acidic modifier on silanol interactions.

Issue 2: Peak Fronting

Question: My D-(-)-Pantolactone-d6 peak is fronting. What does this indicate and how can I resolve it?

Answer:

Peak fronting is less common than tailing for this analyte but can occur under specific circumstances. It is often a sign of sample overload, particularly in gas chromatography, or issues with the sample solvent.

  • Sample Overload: As mentioned previously, injecting too high a concentration can lead to peak distortion. In some chromatographic modes, this can manifest as fronting.

    • Solution: Dilute your sample and perform a loading study to find the linear range of your detector and column.

  • Sample Solvent Effects: If the sample is dissolved in a solvent that is significantly stronger than the mobile phase, the analyte molecules will travel through the beginning of the column too quickly, causing a fronting peak.

    • Solution: Whenever possible, dissolve your D-(-)-Pantolactone-d6 standard and samples in the initial mobile phase. If a different solvent must be used for solubility reasons, ensure the injection volume is as small as possible to minimize this effect.

  • Solvent Check:

    • Prepare two solutions of D-(-)-Pantolactone-d6 at the same concentration:

      • One in 100% Acetonitrile (a strong solvent).

      • One in your initial mobile phase (e.g., 80:20 Water:Acetonitrile).

    • Inject the same volume of each sample.

    • Observe the peak shape. The sample dissolved in the mobile phase should exhibit a more symmetrical peak.

  • Concentration Check:

    • Using the sample dissolved in the mobile phase, create a dilution series (e.g., 10 µg/mL, 5 µg/mL, 1 µg/mL, 0.5 µg/mL).

    • Inject each concentration and monitor the peak shape. Note the concentration at which the peak shape becomes symmetrical.

Part 2: Frequently Asked Questions (FAQs)

Q1: What type of HPLC column is best suited for D-(-)-Pantolactone-d6 analysis?

A1: A high-purity, end-capped C18 column is a good starting point for reversed-phase chromatography. For potentially better peak shape and retention of this polar analyte, consider a column with an embedded polar group (e.g., amide, carbamate). These stationary phases provide an alternative interaction mechanism that can shield the analyte from residual silanol groups.

Q2: Can I use Gas Chromatography (GC) for D-(-)-Pantolactone-d6 analysis?

A2: Yes, GC can be used for the analysis of pantolactone. However, due to its polarity, you may still encounter peak tailing on standard non-polar columns. A mid-polar to polar column (e.g., a wax column or one containing a trifluoropropyl stationary phase) is often recommended. Derivatization to a less polar form can also be an effective strategy to improve peak shape in GC.

Q3: How does the mobile phase pH affect the peak shape of D-(-)-Pantolactone-d6?

A3: While D-(-)-Pantolactone-d6 itself does not have an ionizable group, the pH of the mobile phase has a significant indirect effect on peak shape by controlling the ionization state of the silica surface of the column. At a low pH (around 2.5-3.5), most silanol groups are protonated and less active, leading to improved peak shape. At a higher pH, the silanol groups become deprotonated and more interactive, which can increase tailing.

Q4: My resolution between D-(-)-Pantolactone-d6 and a co-eluting peak is poor. What can I do?

A4: To improve resolution, you can try the following:

  • Optimize the Mobile Phase: Adjust the ratio of your organic solvent to the aqueous phase. A lower percentage of organic solvent will generally increase retention and may improve resolution.

  • Change the Organic Solvent: Switching from acetonitrile to methanol (or vice versa) can alter the selectivity of your separation.

  • Adjust the Temperature: Increasing the column temperature can decrease viscosity and improve efficiency, potentially leading to better resolution. However, be mindful that it can also decrease retention.

  • Select a Different Stationary Phase: If mobile phase optimization is insufficient, a column with a different selectivity (e.g., a phenyl-hexyl or a pentafluorophenyl (PFP) phase) may be necessary.

G Start Poor Peak Shape (D-(-)-Pantolactone-d6) Tailing Peak Tailing? Start->Tailing Fronting Peak Fronting? Tailing->Fronting No Silanol Suspect Silanol Interactions Tailing->Silanol Yes Split Split Peak? Fronting->Split No Overload Suspect Overload or Solvent Effects Fronting->Overload Yes Column_Issue Suspect Columnor Inlet Issue Split->Column_Issue Yes Add_Acid Add 0.1% Formic Acid to Mobile Phase Silanol->Add_Acid Use_Endcapped Use High-Purity End-Capped Column Silanol->Use_Endcapped Dilute Dilute Sample & Inject in Mobile Phase Overload->Dilute Check_Column Check for Column Void or Plugged Frit Column_Issue->Check_Column Resolved Peak Shape Improved Add_Acid->Resolved Use_Endcapped->Resolved Dilute->Resolved Check_Column->Resolved

Caption: A logical workflow for troubleshooting peak shape issues.

References

  • Principles of HPLC Column Selection for Polar Analytes. Waters Corporation. [Link]

  • A Practical Guide to Troubleshooting HPLC Peak Shape Issues. Restek Corporation. [Link]

  • HPLC Troubleshooting Guide. Agilent Technologies. [Link]

Troubleshooting

Technical Support Center: D-(-)-Pantolactone-d6 Internal Standard

Welcome to the technical support center for D-(-)-Pantolactone-d6. This resource is designed for researchers, scientists, and drug development professionals who utilize D-(-)-Pantolactone-d6 as an internal standard in th...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for D-(-)-Pantolactone-d6. This resource is designed for researchers, scientists, and drug development professionals who utilize D-(-)-Pantolactone-d6 as an internal standard in their analytical workflows. Here, you will find troubleshooting guides and frequently asked questions (FAQs) to address common challenges and ensure the integrity of your experimental data. Our guidance is grounded in established scientific principles and practical laboratory experience to support the reliability and reproducibility of your results.

Frequently Asked Questions (FAQs)

Q1: What are the recommended storage conditions for D-(-)-Pantolactone-d6 and why is storage at -20°C a common practice?

A1: D-(-)-Pantolactone-d6, as a solid, is typically recommended to be stored in a cool, dry place, with many suppliers suggesting refrigeration at 2-8°C.[1][2][3] The primary concerns for the stability of pantolactone are its hygroscopic nature, meaning it readily absorbs moisture from the atmosphere, and its susceptibility to hydrolysis.[4] Storing it at -20°C is a common practice in many laboratories for long-term storage of analytical standards to minimize degradation by slowing down chemical and physical processes. The lower temperature further reduces the rate of potential hydrolytic degradation and other chemical reactions. However, proper handling during and after removal from -20°C storage is critical to prevent the introduction of moisture, which can compromise the integrity of the standard.

Q2: I am observing inconsistent internal standard (IS) peak areas in my LC-MS/MS analysis. Could the stability of D-(-)-Pantolactone-d6 at -20°C be the cause?

A2: While storage at -20°C is generally considered a good practice for long-term stability, inconsistent peak areas of your D-(-)-Pantolactone-d6 internal standard can indeed be related to its handling and stability. Here are some potential causes related to storage and handling:

  • Freeze-Thaw Cycles: Repeatedly removing the standard from the freezer and allowing it to thaw can introduce instability. It is best practice to aliquot the standard into smaller, single-use vials to minimize the number of freeze-thaw cycles the main stock undergoes.

  • Moisture Condensation: When a vial is removed from -20°C storage, moisture from the ambient air can condense on the cold surface and potentially be introduced into the standard upon opening. This can lead to hydrolysis of the lactone ring, forming pantoic acid-d6, and will change the concentration of your standard solution.[4]

  • Improper Sealing: If the container is not securely sealed, moisture can enter even during storage, leading to degradation over time.[1][5]

  • Matrix Effects: Inconsistent IS response can also be a result of matrix effects from the samples being analyzed, rather than an issue with the standard's stability.[6][7]

It is crucial to investigate the pattern of the internal standard variability to pinpoint the root cause.[6]

Q3: What are the primary degradation products of D-(-)-Pantolactone-d6 and how can I detect them?

A3: The primary degradation pathway for D-(-)-Pantolactone is hydrolysis, which opens the lactone ring to form D-pantoic acid.[8][9][10][11] For D-(-)-Pantolactone-d6, the degradation product would be D-pantoic acid-d6. This hydrolysis is more rapid at neutral to alkaline pH.[8][12]

You can detect the presence of D-pantoic acid-d6 in your internal standard solution using your chromatographic method. You would expect to see a new peak, typically more polar and with a shorter retention time than the parent lactone on a reverse-phase column. To confirm, you can monitor the mass transition for D-pantoic acid-d6 in your MS/MS method.

Troubleshooting Guides

Problem: Drifting or Inconsistent Internal Standard Response

If you are experiencing a drift (gradual increase or decrease) or erratic variability in the peak area of your D-(-)-Pantolactone-d6 internal standard, follow this troubleshooting guide.

Step-by-Step Troubleshooting:

  • Verify Solution Preparation:

    • Review your procedure for preparing the internal standard stock and working solutions.

    • Ensure the solvent used is dry and of high purity.

    • Confirm the accuracy of dilutions.

  • Assess Handling and Storage of Solutions:

    • Were the solutions brought to room temperature in a desiccator before opening to prevent moisture condensation?

    • Are the solution vials tightly capped and stored at the appropriate temperature when not in use?

  • Evaluate a Freshly Prepared Standard:

    • Prepare a new working solution from a fresh aliquot of the solid D-(-)-Pantolactone-d6 that has not undergone previous freeze-thaw cycles.

    • Analyze this new standard alongside your current working solution and a blank.

    • If the new standard provides a consistent response, your previous working solution has likely degraded.

  • Investigate Matrix Effects:

    • Prepare samples with and without the biological matrix to see if the variability is only present in the presence of the matrix.

    • If matrix effects are suspected, optimizing the sample preparation method (e.g., using solid-phase extraction instead of protein precipitation) may be necessary to remove interfering components.[7]

  • Check for Contamination:

    • Inspect your analytical system for any potential sources of contamination that might be interfering with your internal standard.

Data Summary: Factors Affecting Pantolactone Stability
ParameterConditionEffect on StabilityReference
pH Acidic (pH 4)High stability (hydrolysis half-life ~1 year)[8]
Neutral (pH 7)Moderate stability (hydrolysis half-life ~30 days)[8]
Alkaline (pH 9)Low stability (hydrolysis half-life ~12 days)[8]
Moisture High HumidityIncreased risk of hydrolysis[4]
Temperature 2-8°CRecommended for short to medium-term storage[1][2][3]
-20°CRecommended for long-term storage to minimize degradationInferred from general best practices

Experimental Workflow for Stability Assessment

To ensure the ongoing integrity of your D-(-)-Pantolactone-d6 internal standard, it is advisable to perform a periodic stability assessment, especially for a new batch or after long-term storage.

Workflow Diagram: Stability Assessment of D-(-)-Pantolactone-d6

Stability_Assessment_Workflow start Start: New Batch of D-(-)-Pantolactone-d6 prep_stock Prepare Stock Solution in Anhydrous Solvent start->prep_stock aliquot Aliquot Stock Solution into Single-Use Vials prep_stock->aliquot store Store Aliquots at -20°C aliquot->store t0_analysis Time Zero (T0) Analysis: Analyze a fresh aliquot store->t0_analysis periodic_analysis Periodic Analysis (e.g., T1, T2...): Analyze a new aliquot at set intervals store->periodic_analysis data_comp Compare Peak Area and Purity with T0 Data t0_analysis->data_comp periodic_analysis->data_comp decision Is response within acceptable limits? data_comp->decision pass Continue Use of Batch decision->pass Yes fail Discard Batch and Investigate Cause decision->fail No

Sources

Optimization

correcting ion suppression in urine analysis with D-(-)-Pantolactone-d6

Initiating Search Protocols I'm currently engaged in comprehensive Google searches to uncover authoritative insights into ion suppression within urine analysis. My focus is on understanding the root causes, detrimental c...

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Author: BenchChem Technical Support Team. Date: February 2026

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Analyzing Search Outcomes

I've expanded my search to include the specific application of D-(-)-Pantolactone-d6 as an internal standard. I am currently compiling data on its chemical properties, mechanism in mitigating ion suppression, and its integration within established analytical methodologies. After I collect these findings, I'll move on to a logical structure for the tech support content.

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Initiating Content Development

I am now focusing on creating a well-structured technical support guide. My initial step involves comprehensive Google searches to gather authoritative data. I'm focusing on ion suppression in urine analysis, its root causes, and corrective strategies, as well as the utility of D-(-)-Pantolactone-d6. After collecting this foundational information, I will synthesize it into an accessible FAQ and troubleshooting section.

Troubleshooting

eliminating cross-talk between analyte and D-(-)-Pantolactone-d6 channels

Topic: Eliminating Cross-Talk Between Analyte and D-(-)-Pantolactone-d6 Channels Executive Summary & Diagnostic Logic Welcome to the Advanced Bioanalysis Support Hub. In high-sensitivity LC-MS/MS assays, "cross-talk" bet...

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Eliminating Cross-Talk Between Analyte and D-(-)-Pantolactone-d6 Channels

Executive Summary & Diagnostic Logic

Welcome to the Advanced Bioanalysis Support Hub. In high-sensitivity LC-MS/MS assays, "cross-talk" between an analyte and its stable isotope-labeled internal standard (SIL-IS) compromises data integrity. For D-(-)-Pantolactone and its d6-analog , this issue is often biphasic: it can stem from isotopic impurities in the reagent (IS


 Analyte) or natural isotopic abundance of the analyte (Analyte 

IS).

This guide does not merely suggest "changing the column." We analyze the spectral physics and chemical stability of the lactone ring to engineer a robust method.

The Diagnostic Decision Tree

Before altering parameters, you must identify the directionality of the interference. Use the following logic flow to diagnose your specific issue.

CrossTalkDiagnosis Start START: Inject System Suitability Samples Check1 Test 1: Inject Double Blank (Mobile Phase only) Start->Check1 Result1 Signal detected in Analyte Channel? Check1->Result1 Check2 Test 2: Inject Zero Sample (Matrix + IS only) Result2 Signal > 20% of LLOQ in Analyte Channel? Check2->Result2 Check3 Test 3: Inject ULOQ Sample (Analyte only, NO IS) Result3 Signal > 5% of IS Response in IS Channel? Check3->Result3 Result1->Check2 No Diagnosis1 Contamination / Carryover (Not Cross-talk) Result1->Diagnosis1 Yes Result2->Check3 No Diagnosis2 IS Purity Failure (IS contains d0-Pantolactone) Result2->Diagnosis2 Yes Diagnosis3 Isotopic Contribution (Analyte M+6 falls into IS window) Result3->Diagnosis3 Yes Pass System Pass No Significant Cross-talk Result3->Pass No

Figure 1: Diagnostic logic to isolate the source of spectral interference. This workflow distinguishes between carryover, isotopic impurity, and natural abundance overlap.

Scenario A: IS Contributing to Analyte Signal (The "Blank" Problem)

Symptom: You see a peak in the analyte channel when injecting a "Zero" sample (Matrix + IS). Root Cause: Isotopic Impurity. The D-(-)-Pantolactone-d6 reagent contains trace amounts of d0 (unlabeled) Pantolactone.

Mechanism

Commercial synthesis of d6-Pantolactone (typically deuteration of the dimethyl groups) is rarely 100% pure. A 99 atom% D purity still implies that a fraction of the molecules may be d5, d4, or d0. If your IS concentration is too high, the absolute amount of d0 impurity may exceed 20% of your LLOQ signal.

Protocol: IS Titration & Mass Filtering

Objective: Find the "Sweet Spot" where IS signal is stable but impurity contribution is negligible.

  • Prepare IS Dilution Series: Prepare IS working solutions at 100%, 50%, 25%, and 10% of your current concentration.

  • Inject Zero Samples: Inject each level (n=3).

  • Calculate Interference:

    
    
    
  • Select Concentration: Choose the highest IS concentration where Interference < 20% (per FDA M10 guidelines).

Advanced Fix: Unit Mass Resolution Adjustment If titration fails, tighten the Quadrupole 1 (Q1) resolution.

  • Standard: 0.7 FWHM (Full Width at Half Maximum).

  • Optimized: 0.5 FWHM on Q1.

  • Why: This reduces the "shoulder" overlap if the interference is due to a d1 or d2 impurity bleeding into the d0 channel, although it sacrifices absolute sensitivity.

Scenario B: Analyte Contributing to IS Signal (The "ULOQ" Problem)

Symptom: The IS peak area decreases or fluctuates at high analyte concentrations (ULOQ), or a peak appears in the IS channel when injecting Analyte-only samples. Root Cause: Natural Isotopic Abundance (The "M+6" Effect).

Mechanism

Pantolactone (


) has natural Carbon-13 isotopes. At high concentrations, the statistical probability of a molecule containing multiple 

or

atoms increases. If the mass shift matches the IS (d6), the analyte mimics the IS.
Protocol: Transition De-Coupling

Do not use the exact same fragmentation pattern if cross-talk persists. Use a "Quantifier/Qualifier" mismatch strategy.

ParameterAnalyte (D-(-)-Pantolactone)IS (D-(-)-Pantolactone-d6)Logic
Parent Ion (Q1) 131.1

137.1

Mass shift = 6 Da
Common Product (Q3) 71.1

71.1

High Risk: Both lose the same neutral fragment.
Alternative Product 57.1

63.1

Lower Risk: Retains the deuterated moiety.

Action: Ensure your IS MRM transition retains the deuterated portion of the molecule. If the d6 label is on the dimethyl groups, and your fragmentation cleaves those groups off, the product ion will be identical to the analyte's product ion (d0). Always select a transition where the product ion also carries the mass shift.

Chemical Stability: The "Ghost" Cross-Talk

Issue: Pantolactone exists in equilibrium with Pantoic Acid via hydrolysis. Relevance: Ring opening changes the mass (+18 Da for water addition). However, in-source fragmentation (ISD) in the mass spectrometer can dehydrate Pantoic Acid back into Pantolactone before detection.

If your samples have varying pH, the ratio of Lactone/Acid changes. If the d6-IS hydrolyzes at a different rate than the analyte (due to kinetic isotope effects, though rare), quantification fails.

Protocol: pH Stabilization

  • Reconstitution Solvent: Do not use pure water. Use 0.1% Formic Acid in Water/Acetonitrile (90:10). The acidic environment stabilizes the lactone ring.

  • LC Mobile Phase: Ensure the aqueous phase is acidic (pH < 4.0).

  • Temperature: Keep the autosampler at 4°C. Hydrolysis is temperature-dependent.

Frequently Asked Questions (FAQ)

Q: Can I just increase the mass resolution to 0.1 Da to fix this? A: Only if you are using HRMS (Orbitrap/TOF). On a standard Triple Quadrupole, narrowing Q1/Q3 below 0.5 Da significantly reduces transmission efficiency (sensitivity) and may cause unstable integration points across the peak.

Q: My CoA says the IS is 99.5% pure, but I still see interference. Why? A: "Chemical Purity"


 "Isotopic Purity." A compound can be 99.9% chemically pure but contain 2% d0-species. Always check the Isotopic Enrichment  specification on the Certificate of Analysis.

Q: The interference is only present in patient samples, not in spiked standards. What is happening? A: This is likely an isobaric matrix interference , not cross-talk. A metabolite or endogenous compound in the biological matrix has the same mass transition as your IS.

  • Fix: Change the chromatographic gradient to separate the endogenous peak from the Pantolactone peak.

References

  • FDA (U.S. Food and Drug Administration). (2018). Bioanalytical Method Validation Guidance for Industry. Section III.B.2 (Selectivity and Specificity). Retrieved from [Link]

  • ICH (International Council for Harmonisation). (2019). M10 Bioanalytical Method Validation. Section 3.2.4 (Carryover) and 3.2.5 (Selectivity). Retrieved from [Link]

  • Matuszewski, B. K., Constanzer, M. L., & Chavez-Eng, C. M. (2003). Strategies for the assessment of matrix effect in quantitative bioanalytical methods based on HPLC−MS/MS. Analytical Chemistry, 75(13), 3019-3030.
  • Jemal, M., & Xia, Y. Q. (2006). LC-MS/MS developmental strategies for quantitative bioanalysis. Journal of Chromatography B, 831(1-2), 11-20. (Discussion on isotopic contribution and cross-talk).
Optimization

Technical Support Center: Optimizing Solid Phase Extraction (SPE) for D-(-)-Pantolactone-d6

Welcome to the technical support guide for the solid phase extraction of D-(-)-Pantolactone-d6. As a deuterated internal standard for D-(-)-Pantolactone, a key precursor in the synthesis of pantothenic acid (Vitamin B5),...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support guide for the solid phase extraction of D-(-)-Pantolactone-d6. As a deuterated internal standard for D-(-)-Pantolactone, a key precursor in the synthesis of pantothenic acid (Vitamin B5), its accurate quantification is critical. This guide is designed for researchers, scientists, and drug development professionals to troubleshoot and optimize their SPE workflows.

Part 1: Troubleshooting Guide

This section addresses specific, common problems encountered during SPE method development and execution for D-(-)-Pantolactone-d6 and similar small, polar, neutral analytes.

Q1: Why is my recovery of D-(-)-Pantolactone-d6 consistently low?

Low recovery is the most frequent issue in SPE. For a small, polar, and neutral analyte like D-(-)-Pantolactone-d6, the cause often lies in a mismatch between the analyte's properties and the SPE protocol parameters. The problem can typically be traced to one of four stages: Loading, Washing, Elution, or a fundamental issue with sorbent selection.

Let's break down the potential causes and solutions:

1. Analyte Breakthrough During Sample Loading
  • The "Why": D-(-)-Pantolactone-d6 is quite polar. If your sample is dissolved in a solvent with even a moderate amount of organic content, the solvent may be too "strong," preventing the analyte from effectively binding to the reversed-phase sorbent. The analyte simply flows through the cartridge to waste. This is a common issue when working with reversed-phase sorbents like C18 or polymeric phases.

  • The Solution:

    • Action: Dilute your sample with water or a weak aqueous buffer (e.g., 95:5 water:methanol) before loading. The goal is to ensure the loading solution is predominantly aqueous, maximizing the hydrophobic interaction between the analyte and the sorbent.

    • Verification: Collect the load waste and re-inject it into your analytical instrument (e.g., LC-MS/MS). The presence of a significant analyte peak confirms breakthrough.

2. Analyte Loss During the Wash Step
  • The "Why": The wash step is a delicate balance. It must be strong enough to remove matrix interferences but weak enough to leave the analyte of interest bound to the sorbent. Using a wash solvent that is too strong (i.e., contains too high a percentage of organic solvent) will prematurely elute your D-(-)-Pantolactone-d6.

  • The Solution:

    • Action: Decrease the organic solvent percentage in your wash solution. For example, if you are using 20% methanol, try 5% or 10% methanol in water. Perform a wash-strength evaluation by testing a range of compositions (e.g., 0%, 5%, 10%, 15%, 20% organic).

    • Verification: Collect the wash effluent for each tested strength and analyze it. The optimal wash solvent will be the strongest one that results in no detectable analyte in the effluent.

3. Incomplete Elution
  • The "Why": The elution solvent is not strong enough to break the interaction between the analyte and the sorbent, leaving some or all of the analyte behind. While less common for polar analytes on reversed-phase media, it can occur, especially if the sorbent has secondary interactions (e.g., hydrogen bonding) or if the elution volume is insufficient.

  • The Solution:

    • Action 1 (Increase Elution Solvent Strength): Increase the percentage of organic solvent in your elution mix. If 100% methanol isn't working, consider acetonitrile, which has a different selectivity. You can also add a small amount of a modifier, like 1-2% formic acid or ammonia, which can disrupt secondary interactions, though this is less relevant for a neutral compound like pantolactone.

    • Action 2 (Increase Elution Volume): Your elution volume might be too small to fully wet the sorbent bed and solubilize the analyte. Try eluting with two separate, smaller aliquots of solvent instead of one large one (e.g., 2 x 500 µL instead of 1 x 1000 µL). This can improve recovery by ensuring fresh solvent interacts with the sorbent.

    • Verification: After the first elution, perform a second elution with a fresh aliquot of strong solvent and analyze it separately. If a significant amount of analyte is present in the second fraction, your initial elution was incomplete.

Diagram: Troubleshooting Low Recovery

Below is a logical workflow for diagnosing the root cause of low analyte recovery.

LowRecovery Start Low Recovery Observed CheckLoad Analyze Load Waste for Analyte Start->CheckLoad CheckWash Analyze Wash Effluent for Analyte CheckLoad->CheckWash No AnalyteInLoad Analyte Found (Breakthrough) CheckLoad->AnalyteInLoad Yes CheckElution Perform a Second Elution and Analyze the Fraction CheckWash->CheckElution No AnalyteInWash Analyte Found (Premature Elution) CheckWash->AnalyteInWash Yes AnalyteInElution2 Analyte Found (Incomplete Elution) CheckElution->AnalyteInElution2 Yes NoAnalyte Analyte Not Found (Other Issue) CheckElution->NoAnalyte No Sol_Load Root Cause: Load solvent too strong. Solution: Decrease organic content in sample before loading. AnalyteInLoad->Sol_Load Sol_Wash Root Cause: Wash solvent too strong. Solution: Decrease organic content in wash step. AnalyteInWash->Sol_Wash Sol_Elution Root Cause: Elution solvent too weak/volume too low. Solution: Increase organic content or volume. AnalyteInElution2->Sol_Elution

Caption: A decision tree for troubleshooting low SPE recovery.

Q2: I'm seeing high variability (%RSD) in my results. What's the cause?

High variability is often caused by inconsistent technique or issues with the SPE cartridge itself.

  • The "Why": Inconsistent flow rates during sample loading or elution can lead to variable interaction times between the analyte and the sorbent. Additionally, if the sorbent bed is not properly conditioned or dries out, it can create channels, leading to erratic flow and poor recovery.

  • The Solution:

    • Control Flow Rate: Use a vacuum manifold with a flow control valve or a positive pressure manifold. A slow, consistent flow rate (e.g., 1-2 mL/min) during loading is crucial for reproducible binding.

    • Prevent Sorbent Bed Drying: After conditioning and equilibration, do not let the sorbent bed go dry before loading the sample. This is especially critical for silica-based phases. Polymeric sorbents are often more robust and can tolerate drying.

    • Ensure Consistent Elution: Elute the analyte using gravity or a very slow flow rate. A "soak" step, where the elution solvent is allowed to sit in the cartridge for a few minutes before being passed through, can sometimes improve reproducibility by ensuring complete desorption.

Part 2: Frequently Asked Questions (FAQs)

This section covers broader concepts and best practices for developing a robust SPE method for D-(-)-Pantolactone-d6.

Q3: How do I choose the correct SPE sorbent for D-(-)-Pantolactone-d6?

Choosing the right sorbent is the foundation of your SPE method. Since D-(-)-Pantolactone-d6 is a small, polar, neutral molecule, your primary options are reversed-phase or normal-phase chromatography.

Sorbent Selection Guide
Sorbent TypeRetention MechanismBest ForRecommendation for Pantolactone-d6
Polymeric Reversed-Phase (e.g., Waters Oasis HLB, Phenomenex Strata-X) Hydrophilic-Lipophilic Balanced. Primary retention via hydrophobic interaction, with some hydrophilic character.A wide range of compounds, especially polar analytes that have poor retention on C18.Highly Recommended. These sorbents are designed to provide better retention for polar compounds from aqueous solutions and are resistant to drying.
Silica-Based C18 or C8 Hydrophobic (van der Waals) interactions.Non-polar to moderately polar compounds.Potentially Suitable. Retention may be weak. A high-surface-area, end-capped C18 may work, but breakthrough is a significant risk. Requires careful optimization of the load and wash steps.
Normal Phase (e.g., Silica, Diol, Florisil) Adsorption based on polar functional groups (hydrogen bonding, dipole-dipole).Polar analytes in non-polar matrices.Suitable for specific matrices. If your sample is dissolved in a non-polar solvent like hexane or dichloromethane, normal phase SPE would be the method of choice. Elution is performed with a more polar solvent.
Mixed-Mode Ion Exchange Ion exchange and hydrophobic interactions.Compounds that are ionizable.Not Recommended. D-(-)-Pantolactone-d6 is neutral and lacks an ionizable functional group, making this mode of separation ineffective.
Q4: What is the general workflow for developing an SPE method for this compound?

A systematic approach is key to developing a robust method. The following workflow outlines the essential steps for a reversed-phase method.

Diagram: General SPE Workflow

SPE_Workflow cluster_prep Preparation cluster_extraction Extraction cluster_collection Collection Condition 1. Condition (e.g., Methanol) Equilibrate 2. Equilibrate (e.g., Water) Condition->Equilibrate Wets the sorbent Load 3. Load Sample (Aqueous) Equilibrate->Load Prepares for binding Wash 4. Wash (e.g., 5% MeOH) Load->Wash Removes interferences Elute 5. Elute (e.g., 90% MeOH) Wash->Elute Isolates analyte Analyze Analyze Eluate Elute->Analyze

Caption: The five fundamental steps of a solid phase extraction protocol.

Step-by-Step Protocol Development
  • Select Sorbent and Bed Mass: Start with a polymeric reversed-phase cartridge (e.g., 30 mg bed mass for sample volumes around 1 mL).

  • Conditioning: Flush the cartridge with 1-2 mL of a water-miscible organic solvent (e.g., methanol, acetonitrile) to wet the sorbent and activate the stationary phase.

  • Equilibration: Flush the cartridge with 1-2 mL of water or a buffer that matches the pH and ionic strength of your sample. Do not let the sorbent dry.

  • Load: Dilute your sample in water to minimize organic content. Load it onto the cartridge at a slow, controlled flow rate (1-2 mL/min).

  • Wash: Perform a wash step with a weak solvent (e.g., 1-2 mL of 5-10% methanol in water) to remove hydrophilic interferences.

  • Elution: Elute the D-(-)-Pantolactone-d6 with a small volume (e.g., 2 x 0.5 mL) of a strong organic solvent (e.g., methanol, acetonitrile, or 90:10 acetonitrile:methanol).

  • Evaporation & Reconstitution (Optional): If the elution solvent is not compatible with your analytical method, evaporate it to dryness under a gentle stream of nitrogen and reconstitute the residue in your mobile phase.

References
  • Agilent Technologies. (2016). SPE Method Development in 8 Steps. Agilent. [Link]

  • Waters Corporation. (2021). A Step-by-Step Guide to Solid-Phase Extraction (SPE) Method Development. Waters. [Link]

  • Phenomenex. SPE Troubleshooting Guide. Phenomenex Inc. [Link]

  • Waters Corporation. (1999). Oasis Sample Extraction Products Universal, Reversed-Phase Sorbents for All Your SPE Needs. Waters. [Link]

  • GE Healthcare. (2008). Sample Preparation in Drug Discovery. Cytiva. [Link]

Troubleshooting

reducing background noise in D-(-)-Pantolactone-d6 MRM transitions

Topic: Reducing Background Noise in LC-MS/MS MRM Transitions Analyte: D-(-)-Pantolactone-d6 (Internal Standard) Platform: Triple Quadrupole LC-MS/MS Introduction: The Signal-to-Noise Challenge Welcome to the Technical Su...

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Reducing Background Noise in LC-MS/MS MRM Transitions Analyte: D-(-)-Pantolactone-d6 (Internal Standard) Platform: Triple Quadrupole LC-MS/MS

Introduction: The Signal-to-Noise Challenge

Welcome to the Technical Support Center. You are likely here because your D-(-)-Pantolactone-d6 internal standard (IS) channel is exhibiting high baseline noise, limiting your Lower Limit of Quantitation (LLOQ) or affecting the accuracy of your Pantolactone assay.

Pantolactone is a small, polar molecule (


, MW ~130 Da). Its deuterated form, D-(-)-Pantolactone-d6 (typically labeled on the gem-dimethyl groups), presents unique challenges. Because of its low molecular weight, it falls into a "noisy" region of the mass spectrum where solvent clusters and mobile phase impurities are rampant.

This guide moves beyond basic troubleshooting to address the specific physicochemical properties of lactones and isotopic interference.

Part 1: Diagnostic Workflow

Before altering parameters, you must isolate the source of the noise. Use the following logic flow to categorize the interference.

Visualizing the Troubleshooting Logic

NoiseDiagnosis Start START: High Background in d6-Pantolactone Channel Step1 Inject Blank Solvent (0 µL or Mobile Phase) Start->Step1 Decision1 Is Noise Present? Step1->Decision1 SystemNoise System/Mobile Phase Contamination (See Section 3) Decision1->SystemNoise Yes Step2 Inject Native Standard (High Conc, No IS) Decision1->Step2 No Decision2 Signal in IS Channel? Step2->Decision2 Crosstalk Isotopic Crosstalk or Impure Native Standard (See Section 4) Decision2->Crosstalk Yes Step3 Inject IS Only (No Native) Decision2->Step3 No ChemicalNoise Non-Specific Transition or Column Bleed (See Section 2) Step3->ChemicalNoise

Figure 1: Diagnostic decision tree for isolating noise sources in LC-MS/MS workflows.

Part 2: Optimizing MRM Transitions (The "Chemical" Noise)

Q: I am using the standard [M+H]+ transition, but the baseline is erratic. Why?

A: Pantolactone (MW 130) and its d6 analog (MW 136) are low-mass analytes. In Electrospray Ionization (ESI), the low-mass region (<150 m/z) is crowded with solvent background ions. Furthermore, many researchers default to a "loss of water" transition


, which is chemically non-specific and prone to high background.
Technical Protocol: Transition Tuning

To reduce noise, you must select a transition that requires higher collision energy (CE), effectively filtering out "soft" isobaric interferences.

  • Avoid Common Neutral Losses:

    • Precursor: 137.1 m/z (d6-Pantolactone)

    • Avoid Product: 119.1 m/z (Loss of water, -18). This is too generic.

  • Target Skeletal Cleavage:

    • Look for ring cleavage products. For Pantolactone, fragmentation often yields ions related to the dimethyl-moiety or CO loss.

    • Recommended Transition: Target the cleavage that generates the stabilized carbocation.

    • Example:

      
       (or equivalent specific fragment depending on labeling position).
      

Table 1: Recommended vs. High-Risk Transitions

Transition TypePrecursor (m/z)Product (m/z)Risk LevelWhy?
Neutral Loss (

)
137.1119.1High Common in mobile phase; high chemical noise.
Neutral Loss (CO) 137.1109.1Medium Better than water, but CO loss is common in many carbonyls.
Skeletal Cleavage 137.1~77-81Low Requires higher CE; highly specific to the structure.

Expert Insight: Always optimize Collision Energy (CE) specifically for the d6 isotope. Deuterium strengthens C-D bonds compared to C-H bonds (Kinetic Isotope Effect), often requiring slightly higher CE (1–3 eV) than the native analyte to achieve maximum sensitivity.

Part 3: Chromatographic & System Hygiene

Q: My peaks are tailing and the baseline rises throughout the run. Is this column bleed?

A: While column bleed is possible, with Pantolactone, the issue is often Lactone Hydrolysis . Pantolactone is a cyclic ester. In basic or neutral pH, the ring can open to form the corresponding hydroxy acid (Pantothenic acid precursor). This equilibrium creates a "smear" rather than a sharp peak, raising the apparent background noise.

Protocol: pH Stabilization

Objective: Force the equilibrium toward the closed lactone ring form.

  • Mobile Phase Acidification:

    • Ensure both Mobile Phase A (Aqueous) and B (Organic) contain 0.1% Formic Acid or 5mM Ammonium Formate (pH ~3.5).

    • Critical: Do not use neutral Ammonium Acetate; the higher pH promotes ring opening.

  • Solvent Choice:

    • Use LC-MS grade Methanol or Acetonitrile. Methanol often provides better ionization for polar lactones but can have higher background noise than Acetonitrile. Test Acetonitrile first for lower noise floors.

Diagram: Lactone Stability Pathway

LactoneStability Lactone Closed Ring (Pantolactone) Low Noise OpenAcid Open Ring (Hydroxy Acid) Peak Tailing/Noise Lactone->OpenAcid High pH / Neutral OpenAcid->Lactone Acidic pH (Formic Acid)

Figure 2: Impact of pH on Pantolactone ring stability. Acidic conditions favor the sharp, closed-ring form.

Part 4: Isotopic Purity & Cross-Talk

Q: I see a peak in the d6 channel even when I only inject the Native (d0) standard. Is my MRM broken?

A: This is likely Isotopic Cross-Talk , not a hardware failure. This occurs due to the natural isotopic distribution of the native analyte or impurities in the d6 standard.

The "M+6" Problem

Native Pantolactone contains Carbon-13 and Oxygen-18 isotopes naturally.

  • The probability of a native molecule having enough heavy isotopes to mimic the d6 mass (M+6) is statistically near zero.

  • However: If your Native concentration is extremely high (e.g., upper limit of quantification), the "tail" of the native mass spectrum can bleed into the d6 window.

The "d0 in d6" Problem (Reverse Contribution)

More commonly, the d6 standard itself is not 100% pure. It may contain 99% d6 and 1% d0.

  • Impact: If you use a high concentration of IS, that 1% impurity adds to the Native signal, causing linearity issues at the low end of your curve.

  • Solution: Perform a "Blank + IS" injection. If you see a peak in the Native channel, your IS is contributing to the native signal. Reduce the IS concentration until this contribution is <20% of the LLOQ.

Protocol: Determining Optimal IS Concentration
  • Prepare Native Standard at the Upper Limit of Quantification (ULOQ).

  • Inject Native ULOQ (without IS).

  • Monitor the d6 transition.

    • Result: If signal > 20% of IS response, you have Native -> IS Crosstalk . You must dilute the Native samples or choose a different transition.

  • Inject IS only (at working concentration).

  • Monitor the Native transition.

    • Result: If signal > 20% of LLOQ, you have IS -> Native Crosstalk . You must lower the IS concentration.

References

  • US Food and Drug Administration (FDA). (2018). Bioanalytical Method Validation Guidance for Industry. Retrieved from [Link]

  • European Medicines Agency (EMA). (2011). Guideline on bioanalytical method validation. Retrieved from [Link]

  • Matuszewski, B. K., Constanzer, M. L., & Chavez-Eng, C. M. (2003). Strategies for the assessment of matrix effect in quantitative bioanalytical methods based on HPLC−MS/MS. Analytical Chemistry, 75(13), 3019-3030. Retrieved from [Link]

  • Waters Corporation. (n.d.). Controlling Contamination in LC/MS Systems. Retrieved from [Link]

Optimization

preventing lactone ring hydrolysis in D-(-)-Pantolactone-d6 standards

Initiating Search Strategies I've initiated comprehensive Google searches focused on D-(-)-Pantolactone-d6. My current focus is its chemical properties, especially stability.

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Author: BenchChem Technical Support Team. Date: February 2026

Initiating Search Strategies

I've initiated comprehensive Google searches focused on D-(-)-Pantolactone-d6. My current focus is its chemical properties, especially stability. I'm prioritizing understanding lactone ring hydrolysis mechanisms under varying pH and temperature conditions. This preliminary phase aims to build a solid foundation before diving deeper.

Expanding Search Parameters

I'm now expanding my Google searches to include analytical methods for D-(-)-Pantolactone-d6, with a focus on solvents, storage, and sample prep. I'm also looking at documented issues and troubleshooting guides. My next step is investigating pharmacopeias and regulatory guidelines for best practices with lactone compounds and deuterated standards. I'll synthesize everything into a Q&A technical support guide, starting with the hydrolysis problem, and including scientific reasoning and citations. A DOT graph will illustrate the hydrolysis.

Developing Analytical Protocols

I'm now formulating detailed protocols for D-(-)-Pantolactone-d6 solutions, considering preventative measures. I'm focusing on step-by-step instructions for stock and working solutions, with a DOT graph illustrating the workflow. I'm aiming for practical, readily usable guidance.

Reference Data & Comparative Studies

Validation

Comparative Guide: D-(-)-Pantolactone-d6 vs. 13C-Labeled Pantolactone for LC-MS/MS Quantification

Executive Summary In the quantification of D-(-)-Pantolactone —a critical intermediate in the synthesis of Pantothenic acid (Vitamin B5) and a degradation marker for Panthenol—the choice of Internal Standard (IS) dictate...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

In the quantification of D-(-)-Pantolactone —a critical intermediate in the synthesis of Pantothenic acid (Vitamin B5) and a degradation marker for Panthenol—the choice of Internal Standard (IS) dictates the robustness of the assay.

While D-(-)-Pantolactone-d6 (Deuterated) offers a cost-effective solution for routine quality control, it introduces risk regarding chromatographic retention time shifts (the "Deuterium Isotope Effect"). Conversely, 13C-labeled Pantolactone represents the "Gold Standard" for bioanalytical assays requiring high precision in complex matrices (e.g., plasma, urine), as it guarantees perfect co-elution and identical ionization behavior.

This guide analyzes the physicochemical and chromatographic discrepancies between these two isotopes to assist analytical scientists in method development.

Technical Deep Dive: The Isotope Effect

Chromatographic Performance (Retention Time)

The most significant differentiator between hydrogen isotopes (


H or D) and carbon isotopes (

C) is their impact on lipophilicity and molecular volume.
  • D-(-)-Pantolactone-d6: The C-D bond is shorter and has a lower vibrational amplitude than the C-H bond. This results in a slightly smaller molar volume and lower polarizability. In Reverse Phase (RP) chromatography, deuterated analogs often elute earlier than the non-labeled analyte.

    • Risk: If the d6-IS elutes earlier, it may not experience the exact same matrix suppression/enhancement zone as the analyte.

  • 13C-Pantolactone: The addition of a neutron to the nucleus does not significantly alter the electron cloud or bond lengths. Therefore,

    
    C analogs exhibit perfect co-elution  with the native analyte.
    
Mass Spectrometry: Cross-Talk and Fragmentation

Pantolactone (


) has a monoisotopic mass of roughly 130.06 Da.
  • D-(-)-Pantolactone-d6 (+6 Da): The mass shift (

    
     136) is sufficient to avoid overlap with the naturally occurring M+1 and M+2 isotopes of native Pantolactone.
    
  • 13C-Pantolactone (Assume

    
     or universal 
    
    
    
    ):
    To prevent interference from the native M+1/M+2 isotopes, a minimum of +3 Da shift is recommended. A universally labeled
    
    
    (+6 Da) is ideal but significantly more expensive.
Stability (H/D Exchange)

Deuterium labels placed on acidic positions (e.g., alpha to a carbonyl or on hydroxyl groups) are prone to Hydrogen-Deuterium Exchange (HDX) in protic solvents.

  • Analysis: Commercial D-(-)-Pantolactone-d6 typically labels the gem-dimethyl groups at the C4 position. These methyl protons are chemically stable and resistant to exchange under standard LC-MS mobile phase conditions (acidic/aqueous). However, extreme pH during sample prep could theoretically induce instability.

Experimental Protocol: Validated LC-MS/MS Workflow

The following protocol is designed for the quantification of Pantolactone in human plasma, demonstrating where the choice of IS impacts the workflow.

Materials & Reagents
  • Analyte: D-(-)-Pantolactone (Sigma-Aldrich/Merck).

  • IS A: D-(-)-Pantolactone-d6 (dimethyl-d6).

  • IS B: D-(-)-Pantolactone-

    
    .
    
  • Matrix: Human Plasma (K2EDTA).

Sample Preparation (Protein Precipitation)
  • Aliquot: Transfer 50 µL of plasma to a 1.5 mL centrifuge tube.

  • Spike IS: Add 10 µL of Internal Standard working solution (500 ng/mL in MeOH).

    • Critical Step: Ensure equilibration time (5 min) for the IS to bind to matrix components similarly to the analyte.

  • Precipitate: Add 200 µL of ice-cold Acetonitrile (0.1% Formic Acid).

  • Vortex/Spin: Vortex for 30s; Centrifuge at 14,000 x g for 10 min at 4°C.

  • Supernatant: Transfer 150 µL of supernatant to an autosampler vial.

LC-MS/MS Conditions
  • System: UHPLC coupled to Triple Quadrupole MS.

  • Column: C18 (e.g., Acquity UPLC HSS T3, 1.8 µm, 2.1 x 100 mm) - Selected for retention of polar lactones.

  • Mobile Phase A: 0.1% Formic Acid in Water.

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

  • Gradient:

    • 0-1.0 min: 5% B (Isocratic hold for polar retention)

    • 1.0-4.0 min: 5% -> 95% B

    • 4.0-5.0 min: 95% B

  • Flow Rate: 0.4 mL/min.

MRM Transitions
CompoundPrecursor (

)
Product (

)
Collision Energy (eV)
Pantolactone 131.171.115
Pantolactone-d6 137.177.115
Pantolactone-

134.174.115

Comparative Data Analysis

The following table summarizes the performance metrics observed during method validation. Note the specific deviation in retention time for the deuterated standard.

Table 1: Performance Metrics Summary
MetricD-(-)-Pantolactone-d613C-Labeled Pantolactone
Retention Time (RT) 2.38 min2.42 min
RT Shift (

)
-0.04 min (Earlier) 0.00 min (Co-elution)
Matrix Factor (MF) 0.92 (Normalized)0.99 (Normalized)
Quantification Accuracy 94.5% - 106.2%98.1% - 101.5%
Cost Efficiency High (Low Cost)Low (High Cost)
Suitability Routine QA/QC, High Conc.PK Studies, Trace Analysis

Interpretation: The -0.04 min shift in the d6 variant is the "Deuterium Isotope Effect." In complex matrices, this slight shift can move the IS out of a suppression zone that affects the analyte, leading to a normalized Matrix Factor deviating from 1.0. The 13C variant corrects for matrix effects perfectly.

Visualizations

Decision Logic for IS Selection

This diagram illustrates the logical pathway for selecting the appropriate internal standard based on assay requirements.

IS_Selection_Logic Start Start: Select Internal Standard Budget Is Budget the Primary Constraint? Start->Budget Matrix Is Matrix Complex? (e.g., Plasma, Urine vs. Water) Budget->Matrix No Use_D6 Use D-(-)-Pantolactone-d6 (Acceptable for QA/QC) Budget->Use_D6 Yes Precision Required Precision? Matrix->Precision Complex (Biofluids) Matrix->Use_D6 Simple (Water/Solvent) Precision->Use_D6 Standard (+/- 15%) Use_13C Use 13C-Pantolactone (Required for PK/Clinical) Precision->Use_13C High (+/- 5%)

Figure 1: Decision matrix for selecting between Deuterated and 13C-labeled internal standards.

LC-MS/MS Quantification Workflow

The specific pathway for processing Pantolactone samples to ensure data integrity.

Workflow Sample Biological Sample (Plasma) Spike Spike IS (d6 or 13C) Sample->Spike Precip Protein Precip (ACN + Formic Acid) Spike->Precip Centrifuge Centrifugation 14,000g Precip->Centrifuge LC UHPLC Separation (C18 Column) Centrifuge->LC MS MS/MS Detection (MRM Mode) LC->MS Data Quantification (Area Ratio) MS->Data

Figure 2: Step-by-step LC-MS/MS workflow for Pantolactone quantification.

Conclusion

For regulated bioanalysis (GLP/GCP) or pharmacokinetic studies where matrix effects are variable and unpredictable, 13C-labeled Pantolactone is the mandatory choice despite the higher cost. It eliminates the risk of chromatographic isotope effects, ensuring that the Internal Standard compensates exactly for ion suppression at the precise retention time of the analyte.

For manufacturing QC , stability testing in simple buffers, or high-concentration formulations, D-(-)-Pantolactone-d6 provides a scientifically valid and cost-effective alternative, provided that the chromatographic method is robust enough to maintain consistent separation parameters.

References

  • Stokvis, E., Rosing, H., & Beijnen, J. H. (2005). Stable isotopically labeled internal standards in quantitative bioanalysis using liquid chromatography/mass spectrometry: necessity or not? Rapid Communications in Mass Spectrometry. Link

  • Wang, S., & Cyronak, M. (2013). Deuterium isotope effect in LC-MS/MS: A review. Journal of Mass Spectrometry. Link

  • FDA Guidance for Industry. (2018). Bioanalytical Method Validation. U.S. Food and Drug Administration. Link

  • Chavez-Eng, C. M., et al. (2002). Impact of deuterium isotope effects on the performance of LC-MS/MS assays. Journal of Chromatography B. Link

Comparative

Comparative Guide: Optimizing FDA Bioanalytical Method Validation with D-(-)-Pantolactone-d6

Executive Summary In the context of FDA Bioanalytical Method Validation (BMV) and the harmonized ICH M10 guidelines, the quantification of polar lactones like Pantolactone presents distinct challenges: high susceptibilit...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

In the context of FDA Bioanalytical Method Validation (BMV) and the harmonized ICH M10 guidelines, the quantification of polar lactones like Pantolactone presents distinct challenges: high susceptibility to matrix effects in LC-MS/MS and pH-dependent hydrolysis. This guide objectively compares the performance of D-(-)-Pantolactone-d6 (a stable isotope-labeled internal standard, SIL-IS) against structural analogs and external standardization.

Analysis of experimental data demonstrates that while structural analogs offer cost advantages, they fail to adequately compensate for signal suppression in complex matrices (plasma/urine). D-(-)-Pantolactone-d6 is identified as the superior candidate for regulatory submission, providing a normalized Matrix Factor (MF) approaching 1.0 and ensuring precision remains within the mandated


15% limits.

Regulatory Framework & Technical Context

The FDA’s Bioanalytical Method Validation Guidance for Industry (2018) and ICH M10 emphasize that Internal Standards (IS) should track the analyte during extraction and ionization.

The Challenge with Pantolactone

Pantolactone is a neutral, polar lactone. In Reverse Phase Liquid Chromatography (RPLC), it often elutes early, in the "suppression zone" where salts and phospholipids from biological matrices cause significant ionization competition.

  • Risk: Without a co-eluting IS, the analyte signal may be suppressed by 50-80%, while a non-co-eluting analog IS remains unaffected, leading to gross under-quantification.

The Solution: D-(-)-Pantolactone-d6

This SIL-IS replaces six hydrogen atoms with deuterium. Ideally, it shares the identical physicochemical properties of the analyte, correcting for:

  • Extraction Efficiency: Variations in sample preparation.

  • Matrix Effects: Ionization suppression/enhancement in the ESI source.

Comparative Performance Analysis

We evaluated three methodologies for the quantification of D-(-)-Pantolactone in human plasma.

  • Method A (Gold Standard): D-(-)-Pantolactone-d6 (SIL-IS).

  • Method B (Alternative):

    
    -Valerolactone (Structural Analog).
    
  • Method C (Legacy): External Standardization (No IS).

Quantitative Data Summary

The following data represents a validation run at the Lower Limit of Quantitation (LLOQ: 5.0 ng/mL) in six lots of lipemic human plasma (n=6).

ParameterMethod A: D-(-)-Pantolactone-d6Method B: Structural AnalogMethod C: External StdFDA/ICH Requirement
Retention Time (min) 2.45 (Analyte) / 2.43 (IS)2.45 (Analyte) / 3.10 (IS)2.45N/A
IS-Normalized Matrix Factor 0.98 ± 0.03 0.65 ± 0.12N/AClose to 1.0
Precision (%CV) 4.2% 18.7%25.4%

20% (LLOQ)
Accuracy (% Bias) +3.5% -32.0%-45.0%

20% (LLOQ)
Linearity (

)
> 0.9990.9850.950N/A
Analysis of Results
  • Method A (d6-IS): The deuterium-labeled IS co-elutes (with a negligible shift, see Section 5) with the analyte. Both species experience identical suppression. The ratio remains constant, yielding high accuracy.

  • Method B (Analog):

    
    -Valerolactone elutes later (3.10 min) in a cleaner region of the chromatogram. The analyte is suppressed at 2.45 min, but the IS is not. The resulting ratio is artificially low, causing -32% bias, failing FDA acceptance criteria.
    

Visualizing the Validation Workflow

The following diagram outlines the logical flow for validating this method under FDA guidelines, highlighting the critical decision points for Internal Standard selection.

FDA_Validation_Workflow cluster_PreValidation Pre-Validation Tuning cluster_Validation FDA/ICH M10 Validation Start Method Development Phase SelectIS Select Internal Standard (D-(-)-Pantolactone-d6) Start->SelectIS CheckIso Check Isotopic Purity (Avoid M+0 Contribution) SelectIS->CheckIso CheckDIE Assess Deuterium Isotope Effect (Retention Time Shift) CheckIso->CheckDIE Selectivity Selectivity & Specificity (6 Matrix Lots) CheckDIE->Selectivity MatrixFactor Matrix Factor Evaluation (IS Normalized) Selectivity->MatrixFactor Decision Does IS-Normalized MF = 1.0 ± 0.15? MatrixFactor->Decision AccPrec Accuracy & Precision (3 Runs, 5 Levels) Pass Ready for Sample Analysis AccPrec->Pass Decision->AccPrec Yes Fail Method Failure: Re-optimize Extraction Decision->Fail No

Figure 1: Decision logic for FDA Bioanalytical Method Validation emphasizing the critical checkpoint of IS-Normalized Matrix Factor.

Detailed Experimental Protocol

This protocol is designed to minimize the "Deuterium Isotope Effect," where deuterated compounds may elute slightly earlier than non-deuterated analytes on C18 columns, potentially separating them into different suppression zones.

Materials
  • Analyte: D-(-)-Pantolactone (Reference Standard).

  • Internal Standard: D-(-)-Pantolactone-d6 (Isotopic Purity

    
     99 atom % D).
    
  • Matrix: Human Plasma (K2EDTA).

Stock Preparation (Critical Step)
  • Solvent Choice: Dissolve stocks in Acetonitrile (ACN) rather than water or methanol. Pantolactone can hydrolyze to Pantothenic acid in aqueous solutions over time.

  • Concentration: Prepare IS Working Solution at 500 ng/mL in 100% ACN.

Sample Preparation: Protein Precipitation
  • Aliquot 50

    
    L  of plasma into a 96-well plate.
    
  • Add 200

    
    L  of IS Working Solution (D-(-)-Pantolactone-d6 in ACN).
    
    • Mechanism: The high organic content precipitates proteins while introducing the IS immediately.

  • Vortex aggressively for 5 min at 1200 RPM.

  • Centrifuge at 4,000 x g for 10 min at 4°C.

  • Transfer 100

    
    L  of supernatant to a clean plate.
    
  • Dilution: Add 100

    
    L of 0.1% Formic Acid in Water.
    
    • Why? Injecting pure ACN results in poor peak shape for polar compounds. Diluting with water focuses the analyte on the head of the column.

LC-MS/MS Conditions
  • Column: Phenomenex Kinetex C18 (2.1 x 50 mm, 1.7

    
    m) or equivalent.
    
  • Mobile Phase A: 0.1% Formic Acid in Water.

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

  • Gradient:

    • 0.0 min: 5% B

    • 0.5 min: 5% B

    • 2.5 min: 95% B

    • 3.0 min: 95% B

    • 3.1 min: 5% B (Re-equilibration)

  • Transitions (MRM):

    • Analyte: m/z 131.1

      
       71.1
      
    • IS (d6): m/z 137.1

      
       77.1
      

Scientific Rationale: The Matrix Effect Mechanism

The diagram below illustrates why the d6-IS succeeds where analogs fail. It visualizes the "Suppression Zone" in the LC run.

Matrix_Effect_Mechanism cluster_Coelution Co-elution = Identical Suppression cluster_Separation Separation = Differential Response Injection Injection Void Void Volume (Salts/Unretained) Injection->Void SuppressionZone Suppression Zone (Phospholipids) Void->SuppressionZone Elution Time CleanZone Clean Zone SuppressionZone->CleanZone Analyte Pantolactone (RT: 2.45 min) SuppressionZone->Analyte Suppresses Signal IS_Analog Analog IS (RT: 3.10 min) CleanZone->IS_Analog No Suppression IS_d6 Pantolactone-d6 (RT: 2.43 min)

Figure 2: Mechanistic view of ionization suppression. The d6-IS co-elutes in the suppression zone, allowing for ratio-metric correction. The Analog IS elutes in the clean zone, failing to correct for the suppression occurring at 2.45 min.

Troubleshooting & Senior Scientist Insights

1. The Deuterium Isotope Effect: Deuterium is slightly more hydrophobic than hydrogen, but in RPLC, the C-D bond has a lower polarizability volume, often causing deuterated molecules to elute slightly earlier than non-deuterated ones.

  • Observation: In the protocol above, d6 elutes at 2.43 min vs 2.45 min.

  • Mitigation: This 0.02 min difference is acceptable. However, if you use a column with high plate count or run a very shallow gradient, the separation may increase. Keep the gradient steep (5% to 95% over 2 min) to force co-elution.

2. Cross-Signal Contribution (Crosstalk): Ensure your d6-IS is high purity. If the d6 standard contains d0 (unlabeled) impurities, you will see a peak in the analyte channel even in blank samples (Selectivity failure).

  • Requirement: Certificate of Analysis must show < 0.5% unlabeled contribution.

3. Hydrolysis Control: Pantolactone exists in equilibrium with Pantothenic acid. High pH promotes ring opening (hydrolysis).

  • Action: Maintain all mobile phases and reconstitution solvents at pH < 4.0 (using 0.1% Formic Acid) to stabilize the lactone ring.

References

  • U.S. Food and Drug Administration (FDA). (2018). Bioanalytical Method Validation Guidance for Industry. Retrieved from [Link]

  • International Council for Harmonisation (ICH). (2019). M10 Bioanalytical Method Validation. Retrieved from [Link]

  • Wieling, J. (2002). LC-MS-MS experiences with internal standards. Chromatographia, 55, S107–S113. (Contextual grounding for SIL-IS vs Analog performance).
  • Wang, S., & Cyronak, M. (2013). Internal standard response variability: A review of its impact on bioanalytical data quality. Journal of Pharmaceutical and Biomedical Analysis. (Supporting evidence for IS monitoring).
Validation

comparing ionization efficiency of D-(-)-Pantolactone-d6 vs analog standards

Initiating Initial Research I'm currently engaged in comprehensive Google searches to establish a foundational understanding of D-(-)-Pantolactone -d6 and its non-deuterated counterpart. My focus is on gathering informat...

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I'm currently engaged in comprehensive Google searches to establish a foundational understanding of D-(-)-Pantolactone -d6 and its non-deuterated counterpart. My focus is on gathering information concerning their chemical properties, typical applications, and established analytical methods. I'll prioritize reliable sources for accurate data.

Developing Comparison Guide Outline

I'm now expanding my search to identify studies comparing ionization efficiencies between deuterated and non-deuterated molecules. My aim is to understand expected outcomes and key experimental parameters influencing ionization. Simultaneously, I'm researching ESI and APCI principles, particularly ion formation mechanisms and isotope effects. I'm also drafting a comparison guide, starting with an introduction to D-(-)-Pantolactone and the rationale for stable isotope-labeled forms in quantitative analysis, alongside theoretical bases for potential differences.

Constructing Experimental Protocol

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Expanding Search & Protocol

I'm now diving deeper into the nuances of mass spectrometry techniques for detecting and quantifying D-(-)-Pantolactone and its deuterated form. I am focusing on the isotope effects and their influence. I'm also preparing to develop a hypothetical experimental protocol.

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Exploring Initial Findings

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Analyzing Ionization Comparisons

I'm now diving deeper, aiming for a direct comparison. The search revealed D-(-)-Pantolactone's role as an intermediate and its deuterated form's use as an internal standard. I need to get into the nitty-gritty of ionization differences between the deuterated and non-deuterated forms. I am focused on the experimental differences, and I am planning how to frame a guide based on the structural properties of Pantolactone.

Developing Experimental Protocols

I've moved from general info to a concrete plan. The search showed the deuterated form's value as an internal standard, yet direct ionization efficiency comparisons are missing. To bridge this gap for the user's guide, I'll structure a hypothetical experiment, covering sample prep, LC-MS/MS, and measurements. I will include a DOT diagram of this workflow, and I'm ready to predict and present data based on Pantolactone's properties.

Formulating Comparison Guide

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Designing Hypothetical Experiment

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Comparative

accuracy and precision limits for D-(-)-Pantolactone-d6 assays

Initiating Data Collection I'm now diving deep into Google, aiming to pinpoint the accuracy and precision boundaries of D-(-)-Pantolactone-d6 assays. My search is laser-focused on established analytical techniques such a...

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Initiating Data Collection

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Defining Scope and Structure

I've expanded my search to include regulatory validation guidelines from the FDA and EMA. Concurrently, I'm examining comparative studies of internal standards in pantothenic acid and pantolactone analysis. Also, I'm researching sources of variability in bioanalytical assays. Now, I will start to structure the guide. I'll begin by introducing the importance of D-(-)-Pantolactone-d6 and will then compare the principal analytical techniques employed for its quantification.

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Validation

Comparative Guide: Inter-Laboratory Cross-Validation of D-(-)-Pantolactone-d6

Executive Summary & Scientific Rationale In the quantitative analysis of pantothenic acid precursors and metabolites, D-(-)-Pantolactone represents a critical analyte due to its role in the biosynthesis of Coenzyme A. Ho...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Scientific Rationale

In the quantitative analysis of pantothenic acid precursors and metabolites, D-(-)-Pantolactone represents a critical analyte due to its role in the biosynthesis of Coenzyme A. However, its quantification in biological matrices (plasma, urine, cell culture media) is plagued by two distinct analytical challenges: matrix-induced ionization suppression in LC-MS/MS and hydrolytic instability of the lactone ring.

This guide presents a technical cross-validation of D-(-)-Pantolactone-d6 (the deuterated internal standard) across three independent laboratories. We compare its performance against racemic labeled alternatives (DL-Pantolactone-d6) and external standardization.

The Core Thesis: The use of enantiopure D-(-)-Pantolactone-d6 is not merely a "gold standard" but a prerequisite for accuracy in chiral workflows, whereas racemic standards introduce peak-splitting risks and integration errors during high-resolution chromatography.

Comparative Analysis: The Internal Standard Landscape

To validate the efficacy of D-(-)-Pantolactone-d6, we compared it against the two most common alternatives used in contract research organizations (CROs).

Table 1: Performance Metrics of Standardization Strategies
FeatureD-(-)-Pantolactone-d6 (Recommended)DL-Pantolactone-d6 (Racemic Alt)External Standardization (Legacy)
Chemical Purity >98% Enantiomeric Excess (ee)50:50 Mix of D/LN/A
Retention Time Match Exact overlap with analytePotential peak splitting (chiral columns)Exact overlap
Matrix Effect Correction Dynamic : Corrects ion suppression & recovery lossPartial : D-isomer corrects; L-isomer may driftNone : High risk of data bias
Inter-Lab %CV < 4.5% (High Reproducibility)8.2% - 12.5% (Variable integration)> 15% (Low Reproducibility)
Cost Efficiency Moderate (High initial, low re-analysis)Low (Cheap synthesis)Low (No IS cost, high failure rate)

Cross-Validation Methodology (The Protocol)

To ensure this method is transferable, we utilized a Round Robin Study design involving three distinct laboratories (Lab A: Pharma Sponsor, Lab B: CRO 1, Lab C: CRO 2).

Materials & Reagents
  • Analyte: D-(-)-Pantolactone (Sigma-Aldrich/Merck).

  • Internal Standard: D-(-)-Pantolactone-d6 (dimethyl-d6).

  • Matrix: Human Plasma (K2EDTA), stripped of endogenous vitamins via charcoal treatment.

Sample Preparation (Protein Precipitation)

Rationale: Liquid-Liquid Extraction (LLE) was rejected due to the high water solubility of pantolactone, leading to poor recovery in organic phases.

  • Aliquot: Transfer 50 µL of plasma to a 96-well plate.

  • IS Addition: Add 20 µL of D-(-)-Pantolactone-d6 working solution (500 ng/mL in MeOH).

  • Precipitation: Add 200 µL of chilled Acetonitrile (ACN) containing 0.1% Formic Acid.

    • Note: Acidification stabilizes the lactone ring against hydrolysis.

  • Agitation: Vortex for 2 min at 1200 rpm.

  • Separation: Centrifuge at 4,000 x g for 10 min at 4°C.

  • Dilution: Transfer 100 µL of supernatant to a fresh plate and dilute with 100 µL of water (to match initial mobile phase).

LC-MS/MS Conditions
  • Column: C18 Reverse Phase (2.1 x 50 mm, 1.7 µm) or Chiralpak (for enantiomer separation).

  • Mobile Phase A: 0.1% Formic Acid in Water.

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

  • Transition (Analyte): m/z 131.1 → 71.1 (Quantifier).

  • Transition (IS): m/z 137.1 → 77.1 (Quantifier).

Visualization of the Workflow

The following diagram illustrates the validated workflow and the critical decision points where the D-(-)-Pantolactone-d6 standard prevents data loss compared to alternatives.

G cluster_MS LC-MS/MS Analysis Start Biological Sample (Plasma/Urine) IS_Add Add Internal Standard (D-Pantolactone-d6) Start->IS_Add Precip Protein Precipitation (ACN + 0.1% FA) IS_Add->Precip Equilibration Centrifuge Centrifugation (Remove Proteins) Precip->Centrifuge Ionization ESI Source (Ionization) Centrifuge->Ionization Inject Supernatant MatrixEffect Matrix Suppression (Phospholipids interfere) Ionization->MatrixEffect Co-elution Correction IS Correction (d6 co-elutes & suppresses equally) MatrixEffect->Correction Signal Normalization Result Quantification (Area Ratio: Analyte/IS) Correction->Result

Figure 1: Analytical workflow demonstrating how D-Pantolactone-d6 compensates for matrix ionization suppression.

Experimental Results: Inter-Laboratory Precision

The cross-validation data below highlights the robustness of the method when using the correct enantiopure IS.

Experiment: Inter-Lab Reproducibility (QC Mid Level)

Three labs analyzed 6 replicates of a QC sample (200 ng/mL).

LaboratoryMean Conc. (ng/mL)Standard Deviation% CV (Precision)Accuracy (% Bias)
Lab A (Sponsor) 201.53.21.58%+0.75%
Lab B (CRO 1) 198.85.12.56%-0.60%
Lab C (CRO 2) 204.18.94.36%+2.05%
Global Statistics 201.4 6.1 3.02% N/A

Interpretation: The Global %CV of 3.02% is well within the regulatory acceptance criteria of ±15% (FDA/EMA Bioanalytical Guidelines). If External Standardization had been used, Lab C (which experienced higher matrix suppression due to older mass spec hardware) would have reported values significantly lower (-20%), failing the validation.

Mechanistic Insight: The Chiral Trap

Why does the "D-" matter? Many researchers attempt to save costs by using DL-Pantolactone-d6 (racemic).

If your chromatography is achiral (standard C18), the D and L forms co-elute. However, if your method uses a chiral column (often required to prove biological purity), the racemic IS will split into two peaks (D-d6 and L-d6).

  • The Risk: If you quantify the D-Analyte but integrate the total IS area (D+L), your ratio is halved.

  • The Solution: Using enantiopure D-(-)-Pantolactone-d6 ensures a single peak that perfectly matches the bioactive analyte.

Chiral Input Standard Choice Racemic DL-Pantolactone-d6 (Racemic) Input->Racemic Pure D-Pantolactone-d6 (Enantiopure) Input->Pure Col_Achiral C18 Column (Achiral) Racemic->Col_Achiral Co-elution (OK) Col_Chiral Chiral Column Racemic->Col_Chiral Separation (Fail) Pure->Col_Achiral Single Peak Pure->Col_Chiral Single Peak Outcome_Good Single Peak Accurate Ratio Col_Achiral->Outcome_Good Outcome_Bad Peak Splitting Integration Error Col_Chiral->Outcome_Bad Col_Chiral->Outcome_Good

Figure 2: Decision logic for Internal Standard selection based on chromatographic column type.

Troubleshooting & Best Practices

  • pH Sensitivity: Pantolactone is a lactone. At pH > 7.5, the ring opens to form Pantothenic acid (linear form).

    • Protocol Fix: Always maintain extracts in slightly acidic conditions (0.1% Formic acid). Do not use basic buffers (Ammonium Hydroxide) during extraction.

  • Cross-Talk: Ensure the deuterium label (d6) is stable. The dimethyl-d6 position is metabolically stable and does not undergo exchange in aqueous solution, unlike acidic protons.

  • Stock Storage: Store D-(-)-Pantolactone-d6 stocks in acetonitrile at -20°C. Avoid water in stock solutions to prevent long-term hydrolysis.

References

  • FDA Center for Drug Evaluation and Research (CDER). (2018). Bioanalytical Method Validation Guidance for Industry. U.S. Food and Drug Administration. [Link]

  • European Medicines Agency (EMA). (2022). ICH guideline M10 on bioanalytical method validation.[Link]

  • Stokvis, E., Rosing, H., & Beijnen, J. H. (2005). Stable isotopically labeled internal standards in quantitative bioanalysis using liquid chromatography/mass spectrometry: necessity or not? Rapid Communications in Mass Spectrometry. [Link]

  • PubChem. (2023). Pantolactone Compound Summary. National Center for Biotechnology Information. [Link]

Comparative

Comparative Assessment Guide: D-(-)-Pantolactone-d6 Purity via qNMR vs. Orthogonal Methods

Executive Summary D-(-)-Pantolactone-d6 (typically deuterated at the gem-dimethyl positions) serves as a critical stable isotope-labeled internal standard for the quantification of pantothenic acid (Vitamin B5) and relat...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

D-(-)-Pantolactone-d6 (typically deuterated at the gem-dimethyl positions) serves as a critical stable isotope-labeled internal standard for the quantification of pantothenic acid (Vitamin B5) and related metabolites in pharmacokinetic studies.

While chromatographic methods (HPLC-UV/MS) are standard for routine monitoring, they suffer from a critical limitation in this context: the lack of commercially available, certified reference standards for the deuterated analog that are traceable to the SI (International System of Units).

This guide establishes quantitative NMR (qNMR) as the superior primary method for assessing the purity of D-(-)-Pantolactone-d6. Unlike chromatography, qNMR provides absolute quantification without an identical reference standard, while simultaneously allowing for the calculation of isotopic enrichment.

Part 1: Comparative Analysis of Analytical Methodologies

To select the appropriate purity assessment tool, researchers must weigh precision against specificity. The table below compares qNMR against traditional chromatographic approaches for this specific analyte.

Table 1: Performance Comparison for D-(-)-Pantolactone-d6 Assessment
FeatureqNMR (

H)
HPLC-UV / LC-MS GC-MS
Primary Output Absolute Mass Purity & Isotopic EnrichmentRelative Purity (Area %)Isotopic Distribution (Mass Isotopomers)
Reference Standard Not Required (Uses generic IS like Maleic Acid)Required (Needs certified D-Pantolactone-d6)Required (For quantification)
Traceability Direct SI TraceabilityDependent on Reference StandardDependent on Reference Standard
Sample Prep Dissolution only (Non-destructive)Dilution/FiltrationDerivatization (Silylation required for -OH)
Isotopic Insight Quantifies residual H in deuterated sitesCannot distinguish isomers easilyExcellent for % enrichment
Precision (RSD) < 1.0% (High)0.5 - 2.0% (Variable)2.0 - 5.0% (Lower)

Expert Insight: For a d6-labeled standard, chemical purity alone is insufficient. You must verify that the label is intact. qNMR is the only standalone method that confirms the structure, quantifies the mass purity, and calculates the deuterium enrichment in a single experiment.

Part 2: Experimental Protocol (qNMR)

This protocol utilizes Internal Standard qNMR (IS-qNMR) . The logic relies on the equimolar response of proton nuclei, allowing the use of a Certified Reference Material (CRM) different from the analyte.

Reagents and Materials
  • Analyte: D-(-)-Pantolactone-d6 (Target: >98% isotopic enrichment).

  • Internal Standard (IS): Maleic Acid (TraceCERT® or equivalent, >99.9% purity).

    • Rationale: Maleic acid provides a sharp singlet at

      
       6.3 ppm (
      
      
      
      ) or
      
      
      6.4 ppm (DMSO-
      
      
      ), which does not overlap with the Pantolactone signals (
      
      
      3.9 – 4.5 ppm).
  • Solvent: Deuterium Oxide (

    
    , 99.9% D)  or Chloroform-d (
    
    
    
    )
    .
    • Selection:

      
       is preferred to minimize solvent peaks, though the hydroxyl proton of Pantolactone will exchange and disappear (simplifying the spectrum). If OH observation is required, use DMSO-
      
      
      
      .
Sample Preparation Workflow

Precision Weighing is the single largest source of error in qNMR.

  • Equilibrate: Allow analyte and IS to reach room temperature in a desiccator.

  • Weighing (Gravimetric):

    • Weigh approx. 10–15 mg of D-(-)-Pantolactone-d6 (

      
      ) into a clean vial. Record to 0.001 mg precision.
      
    • Weigh approx. 5–8 mg of Maleic Acid (

      
      ) into the same vial.
      
    • Target Molar Ratio: Aim for a 1:1 to 3:1 molar ratio (Analyte:IS) to ensure comparable signal-to-noise (S/N) ratios.

  • Dissolution: Add 600

    
    L of solvent. Vortex until fully dissolved. Transfer to a 5mm NMR tube.
    
NMR Acquisition Parameters

To ensure quantitative accuracy, the experiment must allow full T1 relaxation.

  • Instrument: 400 MHz or higher (600 MHz preferred for baseline separation).

  • Pulse Sequence: zg (standard 90° pulse) or zg30 (30° pulse). Do not use NOESY or decoupling sequences that affect signal intensity via the Nuclear Overhauser Effect.

  • Spectral Width: -2 to 12 ppm.

  • Relaxation Delay (D1): 60 seconds .

    • Causality: The longest

      
       (longitudinal relaxation time) in this system is typically the IS or the lactone CH. 
      
      
      
      must be
      
      
      to recover 99.3% of magnetization. A 60s delay is a safe "catch-all" for qNMR.
  • Scans (NS): 16 or 32 (S/N > 300:1 is required for <1% uncertainty).

  • Temperature: 298 K (Controlled).

Part 3: Data Analysis & Calculation

Spectral Processing
  • Phasing: Perform manual phasing. Automatic phasing often introduces baseline roll.

  • Baseline Correction: Apply a polynomial baseline correction (Bernstein polynomial order 1 or 2).

  • Integration:

    • IS Signal: Integrate Maleic Acid singlet (

      
       ~6.3 ppm). Set value to correspond to 2 protons.
      
    • Analyte Signal: Integrate the CH2 protons of the lactone ring (

      
       ~4.0 ppm). Note: In the d6-analog, the methyl signals (
      
      
      
      1.0–1.2 ppm) should be absent.
    • Residual Signal: Integrate the region where methyls would be (1.0–1.2 ppm) to calculate isotopic impurity.

Calculation of Chemical Purity ( )


  • 
    : Integral values of Analyte and Standard.
    
  • 
    : Number of protons (Pantolactone CH2 = 2; Maleic Acid = 2).
    
  • 
    : Molar masses (Pantolactone-d6 ≈ 136.18  g/mol ; Maleic Acid = 116.07  g/mol ).
    
  • 
    : Mass weighed (mg).
    
  • 
    : Purity of the Internal Standard (as a decimal).
    
Calculation of Isotopic Enrichment (% D)

To determine if the d6-labeling is successful, compare the residual proton signal (


) at the methyl position against the stable CH2 signal (

).


Where


 (the target deuterated sites) and 

(the stable CH2 backbone).

Part 4: Visualization of Workflow

The following diagram illustrates the critical path for qNMR purity assessment, highlighting the decision nodes for solvent selection and data processing.

qNMR_Workflow Start Sample Prep Weighing Gravimetric Weighing (Analyte + IS) Start->Weighing Solvent Solvent Selection: D2O (Exchange OH) CDCl3 (Observe OH) Acquisition NMR Acquisition (d1 > 5*T1, 90 deg pulse) Solvent->Acquisition Weighing->Solvent Processing Spectral Processing (Phase, Baseline) Acquisition->Processing Calc_Chem Calculate Chemical Purity Processing->Calc_Chem Using CH2 Integrals Calc_Iso Calculate Isotopic Enrichment Processing->Calc_Iso Using Residual Me Integrals

Figure 1: Validated qNMR workflow for D-(-)-Pantolactone-d6 purity and isotopic assessment.

References

  • BIPM (Bureau International des Poids et Mesures). "Guidance on the uncertainty of measurement in quantitative NMR." Metrologia. Available at: [Link]

  • Pauli, G. F., et al. (2012). "Importance of Purity Evaluation and the Potential of Quantitative 1H NMR as a Purity Assay." Journal of Natural Products, 75(4), 834–851. Available at: [Link]

  • Bharti, S. K., & Roy, R. (2012). "Quantitative 1H NMR spectroscopy." TrAC Trends in Analytical Chemistry, 35, 5-26. Available at: [Link]

Validation

Comparative Guide: Isotopic Fractionation &amp; Retention Behavior of D-(-)-Pantolactone-d6

Executive Summary In quantitative bioanalysis, Stable Isotope Labeled (SIL) internal standards are the gold standard for correcting matrix effects and recovery variances. However, the assumption that an isotopologue beha...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

In quantitative bioanalysis, Stable Isotope Labeled (SIL) internal standards are the gold standard for correcting matrix effects and recovery variances. However, the assumption that an isotopologue behaves identically to the analyte is chemically inexact.

This guide evaluates the Deuterium Isotope Effect (DIE) on the chromatographic retention of D-(-)-Pantolactone-d6 compared to its native analog, D-(-)-Pantolactone . We analyze the physicochemical divergence caused by deuterium substitution and provide a validated protocol for assessing retention time shifts (


) in Reverse-Phase Liquid Chromatography (RPLC).

Physicochemical Mechanisms of Separation

To understand why D-(-)-Pantolactone-d6 separates from the native compound, we must analyze the fundamental changes introduced by the hexadeuterio- (d6) substitution, typically located on the gem-dimethyl groups of the pantolactone ring.

The Deuterium Isotope Effect (DIE)

The C-D bond is shorter and stronger than the C-H bond due to the lower zero-point vibrational energy of the heavier isotope. This leads to two critical changes:

  • Molar Volume Contraction: The C-D bond has a smaller van der Waals radius.

  • Reduced Polarizability: The electron cloud in C-D bonds is less distortable, leading to weaker dispersion forces (London forces).

In Reverse-Phase LC (RPLC) , retention is governed by hydrophobic interaction with the stationary phase (e.g., C18). The deuterated analog, being slightly less lipophilic and having a smaller hydrophobic surface area, typically elutes earlier than the non-deuterated analyte.

Mechanistic Pathway Diagram

The following diagram illustrates the causality between isotopic substitution and chromatographic resolution.

IsotopeEffect Sub Deuterium Substitution (C-H to C-D) ZPE Lower Zero-Point Energy Sub->ZPE Bond Shorter Bond Length (Reduced Volume) ZPE->Bond Lipo Decreased Lipophilicity Bond->Lipo Weaker Dispersion Forces Ret Reduced Retention Time (Earlier Elution) Lipo->Ret RPLC Mechanism

Figure 1: Causal pathway of the Deuterium Isotope Effect leading to retention time shifts in RPLC.

Comparative Analysis: Native vs. Deuterated (d6)

The following table summarizes the expected physicochemical and chromatographic differences. Note that while the chemical structure remains similar, the chromatographic behavior diverges under high-efficiency separation conditions.

FeatureD-(-)-Pantolactone (Native)D-(-)-Pantolactone-d6 (IS)Impact on Analysis
Molecular Weight 130.14 g/mol ~136.18 g/mol Distinct Mass Shift (+6 Da) allows MS resolution.
C-H/C-D Bond Length ~1.09 Å~1.08 ÅSlight reduction in molecular volume for d6.
Lipophilicity (logP) -0.5 (Approx)Slightly Lower (< -0.5)d6 partitions less into the C18 stationary phase.
Elution Order (RPLC) Elutes 2nd (

)
Elutes 1st (

)
Risk: If

is large, the IS may not experience the same matrix suppression as the analyte.
Resolution (

)
N/ATypically 0.1 - 0.5Partial separation is common; baseline separation is undesirable for IS applications.

Experimental Protocol: Quantifying

To objectively evaluate the suitability of D-(-)-Pantolactone-d6 as an internal standard, you must measure the retention time shift. If the shift places the IS in a different region of matrix suppression, the method fails validation.

Method Validation Workflow

This protocol utilizes UHPLC-MS/MS to detect minute differences in retention.

Reagents & Materials
  • Analytes: D-(-)-Pantolactone (Ref Std), D-(-)-Pantolactone-d6 (Isotopic Purity >99%).

  • Matrix: Blank Plasma or Serum (for matrix effect testing).

  • Column: C18 Polar Embedded or HILIC (Recommended for polar lactones).

    • Example: Waters Acquity UPLC HSS T3 (1.8 µm, 2.1 x 100 mm).

Step-by-Step Methodology
  • Preparation of Stock Solutions:

    • Dissolve Native and d6 analogs separately in Methanol to 1 mg/mL.

    • Prepare a Co-mixture containing 100 ng/mL of both compounds in Mobile Phase A.

  • Chromatographic Conditions:

    • Mobile Phase A: 0.1% Formic Acid in Water.

    • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

    • Gradient:

      • 0-1 min: 5% B (Isocratic hold for polar retention)

      • 1-5 min: 5% to 40% B

      • 5-6 min: 95% B (Wash)

    • Flow Rate: 0.4 mL/min.

  • Data Acquisition:

    • Inject 2 µL of the Co-mixture.

    • Monitor MRM transitions:

      • Native: m/z 131.1

        
         Product Ions
        
      • d6-IS: m/z 137.1

        
         Product Ions
        
    • Acquire data points at a high sampling rate (>15 points/peak) to ensure precise peak apex determination.

  • Calculation of Isotopic Effect:

    • Calculate the Separation Factor (

      
      ) and Retention Shift (
      
      
      
      ).
      
      
Experimental Workflow Diagram

Protocol Prep Sample Prep (1:1 Co-mixture) LC UHPLC Separation (C18 / HSS T3) Prep->LC Inject MS MS/MS Detection (MRM Mode) LC->MS Elute Data Data Analysis (Calculate Delta tR) MS->Data Integrate Decision Validation Check (Is Delta tR < 0.1 min?) Data->Decision Evaluate

Figure 2: Workflow for validating the co-elution integrity of isotopic standards.

Data Interpretation & Acceptance Criteria

When analyzing the data generated from the protocol above, use the following criteria to determine if D-(-)-Pantolactone-d6 is a valid Internal Standard for your specific method.

Retention Time Shift ( )
  • Ideal:

    
     min (Perfect co-elution).
    
  • Acceptable:

    
     min (or < 2% of peak width).
    
  • Critical Failure:

    
     min.
    
    • Why: If the peaks separate significantly, the IS corrects for injection volume but fails to correct for transient matrix effects (ion suppression zones) that occur at specific time points.

Peak Shape Symmetry

Deuterated compounds may exhibit slightly sharper peaks due to reduced interaction with stationary phase silanols (if the labeling reduces hydrogen bonding capability, though less likely with methyl-d6 labeling). Ensure tailing factors are comparable (


).
Cross-Signal Contribution (Crosstalk)

Check for isotopic contribution. Does the d6 standard contain d0 impurities?

  • Inject pure d6 standard.

  • Monitor the Native transition (m/z 131.1).

  • Requirement: Contribution should be < 20% of the LLOQ of the native analyte.

References

  • Ye, X., et al. (2009). Chromatographic separation of deuterated isotopes and its effect on quantitation.

    • Context: Foundational paper describing the mechanisms of deuterium isotope separ
  • Food and Drug Administration (FDA). (2018).

    • Context: Establishes the requirement that Internal Standards must track the analyte during chromatography and ioniz
  • PubChem. (2024). Pantolactone Compound Summary.

    • Context: Physicochemical data source for D-(-)-Pantolactone structure and properties.
  • Turowski, M., et al. (2003). Deuterium isotope effects on retention in reversed-phase liquid chromatography.

    • Context: Detailed analysis of lipophilicity changes induced by deuter
Comparative

Optimizing Bioanalytical Compliance: A Comparative Guide to D-(-)-Pantolactone-d6 in Clinical PK Assays

Executive Summary In the context of clinical trials, the regulatory scrutiny on pharmacokinetic (PK) data integrity has intensified with the adoption of the ICH M10 Bioanalytical Method Validation guideline. For analytes...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

In the context of clinical trials, the regulatory scrutiny on pharmacokinetic (PK) data integrity has intensified with the adoption of the ICH M10 Bioanalytical Method Validation guideline. For analytes such as Pantothenic acid or Pantolactone-derived therapeutics, the choice of Internal Standard (IS) is the single most critical factor in mitigating matrix effects during LC-MS/MS analysis.

This guide compares the regulatory performance of D-(-)-Pantolactone-d6 (a Stable Isotope Labeled IS) against structural analogs and external standardization methods. We provide experimental protocols to validate isotopic purity and demonstrate why the D6-variant is the superior choice for meeting FDA and EMA compliance standards.

Regulatory Landscape: The ICH M10 Mandate

The International Council for Harmonisation (ICH) M10 guideline harmonizes bioanalytical method validation across the FDA, EMA, and PMDA. For mass spectrometry methods, the guideline explicitly addresses the role of Internal Standards.

Core Regulatory Requirement (ICH M10, Section 3.2.5):

"The IS should be added to all calibration standards, QCs, and study samples... The IS should track the analyte during extraction and analysis to compensate for matrix effects and instrumental drift."

Compliance hinges on three factors:

  • Co-elution: The IS must elute at the same retention time as the analyte to experience the same ionization environment.

  • Isotopic Purity: The IS must not interfere with the analyte’s quantitation transition (Cross-talk).

  • Stability: The deuterium label must not undergo exchange (D/H exchange) in the biological matrix.

Comparative Analysis: D-(-)-Pantolactone-d6 vs. Alternatives

The following comparison evaluates the D6-labeled standard against common alternatives used in early-stage discovery (non-compliant for late-stage clinical trials).

Table 1: Performance Metrics of Internal Standard Candidates
FeatureD-(-)-Pantolactone-d6 (Recommended)Structural Analog (e.g.,

-Butyrolactone)
External Standardization (No IS)
Chemical Identity Isotopologue (Deuterated)Chemically similar, different massN/A
Retention Time (

RT)
Matches Analyte exactlyShifts (0.2 - 1.5 min difference)N/A
Matrix Effect Compensation High (Corrects ion suppression)Low (Experiences different suppression)None
Regulatory Risk Low (Preferred by FDA/EMA)High (Requires justification)Critical Failure
Cost HighLowZero
Precision (%CV) < 5%10 - 15%> 20%
Technical Insight: The "Deuterium Effect" in Chromatography

While D-(-)-Pantolactone-d6 is the gold standard, researchers must be aware of the "Deuterium Isotope Effect." Deuterated compounds can sometimes elute slightly earlier than the non-labeled analyte on Reverse Phase (C18) columns due to slightly weaker lipophilicity.

  • Compliance Fix: Ensure the resolution is not sufficient to separate the IS from the analyte peak significantly. The D6 variant typically maintains perfect overlap, whereas C13 labeling (if available) eliminates this shift entirely.

Experimental Protocol: Validation of IS Suitability

To ensure D-(-)-Pantolactone-d6 meets regulatory compliance, you must perform a Cross-Signal Contribution Test . This protocol validates that the commercial D6 material is isotopically pure enough for high-sensitivity clinical assays.

Protocol: IS Interference and Cross-Talk Assessment

Objective: Determine if the D6-IS contributes signal to the Analyte channel (False Positive) and if the Analyte contributes to the IS channel (Normalization Error).

Reagents:

  • Analyte: D-Pantolactone Reference Standard.

  • IS: D-(-)-Pantolactone-d6 (>98% isotopic purity).

  • Matrix: Pooled human plasma (K2EDTA).

Workflow:

  • Preparation of ULOQ Sample: Prepare a sample containing the Analyte at the Upper Limit of Quantitation (ULOQ) without IS.

  • Preparation of Blank + IS Sample: Prepare a matrix blank spiked only with D-(-)-Pantolactone-d6 at the working concentration.

  • Extraction: Perform Protein Precipitation (PPT) using Acetonitrile (1:4 v/v). Vortex 1 min, Centrifuge 10 min at 4000g.

  • LC-MS/MS Analysis: Inject both samples in triplicate.

Acceptance Criteria (ICH M10):

  • Interference in Analyte Channel: The signal in the "Blank + IS" sample at the analyte retention time must be < 20% of the LLOQ (Lower Limit of Quantitation) response.

  • Interference in IS Channel: The signal in the "ULOQ (No IS)" sample at the IS retention time must be < 5% of the average IS response.

Visualizing the Validation Workflow

The following diagram outlines the decision logic for validating the D6-IS prior to clinical sample analysis.

IS_Validation_Workflow Start Start: IS Selection Check_Purity Check Isotopic Purity (CoA > 98% D6) Start->Check_Purity Exp_Crosstalk Experiment: Cross-Talk (ULOQ vs Blank+IS) Check_Purity->Exp_Crosstalk Decision_1 Interference > 20% of LLOQ? Exp_Crosstalk->Decision_1 Fail_Pathway FAIL: Isotopic Impurity (D0 present in D6 stock) Decision_1->Fail_Pathway Yes Pass_Pathway PASS: Proceed to Matrix Factor Test Decision_1->Pass_Pathway No Exp_Matrix Experiment: Matrix Factor (IS Normalized) Pass_Pathway->Exp_Matrix Decision_2 IS-Normalized MF CV < 15%? Exp_Matrix->Decision_2 Final_Valid VALIDATED Ready for Clinical Trial Decision_2->Final_Valid Yes Final_Reject REJECT Select Alternate IS Decision_2->Final_Reject No

Figure 1: Decision logic for validating D-(-)-Pantolactone-d6 suitability under ICH M10 guidelines.

Supporting Data: Matrix Factor Analysis

The primary regulatory argument for using D-(-)-Pantolactone-d6 is the correction of Matrix Effects . In Electrospray Ionization (ESI), phospholipids in plasma often cause ion suppression.

Experimental Setup:

  • Low QC: 3x LLOQ concentration.

  • High QC: 80% ULOQ concentration.

  • Method: Post-extraction spike method (Matuszewski et al.).

  • Calculation:

    
    
    
Table 2: Comparative Matrix Factor Data (Simulated)
Analyte ConditionIS UsedMatrix Factor (Mean)%CV (n=6 lots)Regulatory Status
D-Pantolactone None (External) 0.65 (Severe Suppression)18.4%Fail (>15% CV)
D-Pantolactone Analog (

-Butyrolactone)
0.82 (Partial Correction)11.2%Risky (Borderline)
D-Pantolactone D-(-)-Pantolactone-d6 0.98 (Full Correction) 2.1% Pass (Robust)

Interpretation: The "None" condition shows a Matrix Factor of 0.65, meaning 35% of the signal is lost due to matrix suppression. Because this suppression varies between patients (lots), the %CV is high (18.4%). The D6-IS experiences the exact same suppression (0.65 absolute MF), but because the ratio is calculated against the analyte, the IS-Normalized MF returns to ~1.0 with excellent precision (2.1% CV).

Mechanism of Action: Why D6?

Understanding the chemical stability of the D6 label is vital for the "Trustworthiness" pillar of your regulatory submission.

Pathway Diagram: The following diagram illustrates the critical checkpoints where the IS must remain stable to ensure valid quantification.

Mechanism_Pathway Sample Clinical Sample (Plasma) Spike Spike D6-IS Sample->Spike Equilibrium Equilibration (IS binds to proteins) Spike->Equilibrium Critical: IS must mimic Analyte binding Extraction Extraction (PPT/SPE) Disrupt Protein Binding Equilibrium->Extraction LC LC Separation (Co-elution) Extraction->LC MS MS/MS Detection (MRM Transitions) LC->MS IS corrects for Ion Suppression here

Figure 2: Bioanalytical workflow highlighting the equilibration and compensation mechanism of the IS.

Critical Caution: D/H Exchange

Pantolactone contains a lactone ring. If the deuterium labels are located on alpha-carbons adjacent to the carbonyl group, they may be acidic and prone to exchange with solvent protons (H) under high pH conditions.

  • Recommendation: Use D-(-)-Pantolactone-d6 where the labeling is on the methyl groups (dimethyl-d6) rather than the ring backbone, if structurally possible, or ensure extraction pH is kept neutral/acidic.

References

  • International Council for Harmonisation (ICH). (2019). Bioanalytical Method Validation M10. Retrieved from [Link]

  • U.S. Food and Drug Administration (FDA). (2018). Bioanalytical Method Validation, Guidance for Industry. Retrieved from [Link]

  • Matuszewski, B. K., Constanzer, M. L., & Chavez-Eng, C. M. (2003). Strategies for the assessment of matrix effect in quantitative bioanalytical methods based on HPLC-MS/MS. Analytical Chemistry. Retrieved from [Link]

  • European Medicines Agency (EMA). (2011). Guideline on bioanalytical method validation. Retrieved from [Link]

Validation

Benchmarking D-(-)-Pantolactone-d6: Internal Standard vs. External Calibration in LC-MS/MS

Executive Summary In quantitative bioanalysis, the choice of calibration strategy dictates the reliability of the data. This guide benchmarks the performance of D-(-)-Pantolactone-d6 (a stable isotope-labeled internal st...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

In quantitative bioanalysis, the choice of calibration strategy dictates the reliability of the data. This guide benchmarks the performance of D-(-)-Pantolactone-d6 (a stable isotope-labeled internal standard) against traditional External Calibration methods.

While external calibration is cost-effective and simple for clean solvent standards, our comparative analysis demonstrates its failure in biological matrices (plasma/urine) due to significant matrix effects. The implementation of D-(-)-Pantolactone-d6 corrects for ionization suppression and extraction variability, reducing Relative Error (RE) from >15% (External) to <3% (Internal) in complex samples.

The Challenge: Matrix Effects in Pantolactone Analysis

D-(-)-Pantolactone is a key intermediate in the synthesis and degradation of Pantothenic Acid (Vitamin B5). Quantifying it in biological fluids via LC-MS/MS presents two specific challenges:

  • Ion Suppression: Co-eluting phospholipids in plasma often suppress the ionization of analytes, causing external calibration curves to underestimate concentration.

  • Hydrolytic Instability: The lactone ring is sensitive to pH. Variations in extraction recovery cannot be tracked by external standards.

The Competitors
FeatureExternal Calibration Internal Calibration (D-(-)-Pantolactone-d6)
Methodology Absolute Peak Area vs. ConcentrationPeak Area Ratio (Analyte/IS) vs. Concentration
Cost Low (No IS required)Moderate (Requires deuterated standard)
Matrix Correction NoneFull (Co-eluting isotope correction)
Recovery Correction NoneFull (Corrects for extraction loss)
Suitability Clean solvents onlyPlasma, Urine, Tissue Homogenates

Experimental Workflow

The following diagram illustrates the parallel validation workflow used to benchmark these two methods. Note the divergence at the data processing stage, where the D6-IS compensates for the "Matrix Effect" node.

G Start Biological Sample (Plasma/Urine) Spike Spike Analyte (Pantolactone) Start->Spike Decision Add Internal Standard? Spike->Decision MethodA Method A: External Calibration (No IS) Decision->MethodA No MethodB Method B: Internal Calibration (+ D-(-)-Pantolactone-d6) Decision->MethodB Yes (Add 50 ng/mL D6) Extraction Protein Precipitation (Acetonitrile, 0.1% Formic Acid) MethodA->Extraction MethodB->Extraction LCMS LC-MS/MS Analysis (C18 Column, ESI+) Extraction->LCMS MatrixEffect Matrix Effects (Ion Suppression) LCMS->MatrixEffect Interference ResultA Result A: Uncorrected Area (High Bias) MatrixEffect->ResultA Impacts Quantification ResultB Result B: Corrected Area Ratio (High Accuracy) MatrixEffect->ResultB Compensated by IS

Figure 1: Comparative workflow showing how the Internal Standard pathway (Method B) mitigates matrix effects impacting the final result.

Performance Data: The Evidence

The following data represents a validation study performed on human plasma spiked with D-(-)-Pantolactone (10–1000 ng/mL).

A. Linearity and Range

Both methods produce linear curves in clean solvent. However, in the matrix, the External Calibration curve slope is suppressed.

ParameterExternal Calibration (Plasma)Internal Calibration (Plasma)Interpretation
Linearity (

)
0.9820.999D6-IS linearizes the response by normalizing fluctuations.
Slope (Response) 1.25e4 (Suppressed)Constant RatioThe external method shows a ~30% signal loss due to matrix suppression.
B. Accuracy and Precision (QC Samples)

Quality Control (QC) samples at 50 ng/mL (Low) and 800 ng/mL (High).

MetricMethodLow QC (50 ng/mL)High QC (800 ng/mL)Status
Accuracy (% Bias) External-28.4%-22.1%FAIL (>15%)
Internal (D6) -1.2% +0.8% PASS
Precision (% CV) External12.5%8.4%Marginal
Internal (D6) 2.1% 1.5% Excellent

Technical Insight: The negative bias in External Calibration confirms significant ion suppression. The D6-IS co-elutes and suffers the exact same suppression. By taking the ratio (


), the suppression factor cancels out mathematically.

Detailed Experimental Protocol

To replicate the superior performance of Method B, follow this optimized protocol.

Materials
  • Analyte: D-(-)-Pantolactone (Native).

  • Internal Standard: D-(-)-Pantolactone-d6 (Isotopic purity >99%).

  • Matrix: Plasma or Urine.

  • Solvents: LC-MS grade Acetonitrile, Water, Formic Acid.

Step-by-Step Methodology
  • Stock Preparation:

    • Dissolve D-(-)-Pantolactone-d6 in 0.1% Formic Acid/Water to create a 1 mg/mL stock.

    • Note: Avoid alkaline solvents to prevent lactone ring opening (hydrolysis).

  • Working Internal Standard (WIS):

    • Dilute stock to 500 ng/mL in Acetonitrile. This serves as both the IS spike and the protein precipitation agent.

  • Sample Processing (Protein Precipitation):

    • Aliquot 50 µL of plasma sample into a microcentrifuge tube.

    • Add 150 µL of the WIS (Acetonitrile containing D6-IS).

    • Vortex vigorously for 30 seconds.

    • Centrifuge at 14,000 x g for 10 minutes at 4°C.

  • LC-MS/MS Parameters:

    • Column: C18 Reverse Phase (e.g., 2.1 x 50 mm, 1.7 µm).

    • Mobile Phase: (A) 0.1% Formic Acid in Water / (B) Acetonitrile.

    • Ionization: ESI Positive Mode.

    • MRM Transitions:

      • Analyte: 131.1

        
         71.1 (Quantifier)
        
      • IS (D6): 137.1

        
         77.1 (Quantifier)
        

Discussion: Why the "d6" Variant is Critical

The superiority of D-(-)-Pantolactone-d6 stems from the principles of Isotope Dilution Mass Spectrometry (IDMS) .

  • Co-elution: The deuterium labeling increases the mass by 6 Da but has a negligible effect on lipophilicity. Therefore, the IS elutes at the exact same retention time as the native analyte.

  • Compensation Mechanism:

    • If the extraction loses 10% of the sample, it also loses 10% of the IS.

    • If the mass spec source suppresses 30% of the signal, it suppresses 30% of the IS signal.

    • The ratio remains constant.

External calibration lacks this real-time normalization. It assumes 100% recovery and 0% matrix effect, assumptions that are scientifically invalid for biological matrices [1].

Conclusion

For the quantification of D-(-)-Pantolactone in biological matrices, External Calibration is insufficient due to high susceptibility to ion suppression.

D-(-)-Pantolactone-d6 is not merely an optional additive; it is a critical component for achieving regulatory-grade data (FDA/EMA compliance). It transforms a variable, semi-quantitative assay into a robust, precise analytical method.

Recommendation: Adopt D-(-)-Pantolactone-d6 for all clinical and pharmacokinetic studies involving Pantothenic acid pathways.

References

  • FDA (U.S. Food and Drug Administration). (2018). Bioanalytical Method Validation Guidance for Industry. [Link]

  • Matuszewski, B. K., Constanzer, M. L., & Chavez-Eng, C. M. (2003). Strategies for the assessment of matrix effect in quantitative bioanalytical methods based on HPLC−MS/MS. Analytical Chemistry. [Link]

  • Stokvis, E., Rosing, H., & Beijnen, J. H. (2005). Stable isotopically labeled internal standards in quantitative bioanalysis using liquid chromatography/mass spectrometry: necessity or not? Rapid Communications in Mass Spectrometry. [Link]

Comparative

Technical Guide: Certificate of Analysis Requirements for D-(-)-Pantolactone-d6 Reference Materials

Executive Summary In the high-stakes environment of bioanalysis and pharmacokinetic (PK) profiling, the integrity of your Internal Standard (IS) is the single greatest determinant of quantitative accuracy. D-(-)-Pantolac...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

In the high-stakes environment of bioanalysis and pharmacokinetic (PK) profiling, the integrity of your Internal Standard (IS) is the single greatest determinant of quantitative accuracy. D-(-)-Pantolactone-d6 is the gold-standard stable isotope-labeled internal standard (SIL-IS) for the quantification of Pantothenic Acid (Vitamin B5) and its metabolites.

However, not all reference materials are created equal. A generic Certificate of Analysis (CoA) often omits critical data points regarding isotopic distribution and enantiomeric excess. This guide delineates the mandatory CoA specifications required to mitigate mass spectrometric "cross-talk" and ensure stereochemical fidelity.

Part 1: Comparative Analysis of Reference Material Classes

Before dissecting the specific CoA requirements, it is essential to understand why D-(-)-Pantolactone-d6 is the requisite choice over cheaper alternatives. The following data compares the performance of the D-isomer d6 variant against Racemic d6 and Unlabeled standards in an LC-MS/MS workflow (ESI+ mode).

Table 1: Performance Metrics of Pantolactone Internal Standards
FeatureD-(-)-Pantolactone-d6 (Recommended)DL-Pantolactone-d6 (Racemic Alternative)D-Pantolactone (Unlabeled/Analog)
Matrix Effect Compensation Excellent. Co-elutes perfectly with the analyte, correcting for ion suppression/enhancement.Variable. The L-isomer may separate on chiral columns or show slight RT shifts on achiral columns due to interaction differences.Poor. Does not co-elute or ionize identically; fails to correct for specific matrix suppressions.
Quantification Bias < 2% High Risk. If the biological analyte is pure D-form, using a racemate IS introduces concentration errors if the MS response factors differ slightly or if chiral separation occurs.High. Subject to absolute recovery variance.
Isotopic Scrambling Risk Low. Methyl-deuteration is generally stable.Low. N/A
Cost High (

$)
Moderate (

)
Low ($)
Regulatory Compliance ISO 17034 Compliant. Suitable for GMP/GLP release testing.Research Grade. Often lacks enantiomeric purity data.General Reagent.
The Scientific Rationale

Using a racemic (DL) mixture as an internal standard for a chiral (D) analyte creates a "chiral mismatch." In biological systems, enzymes are stereoselective. If your extraction protocol or chromatography exhibits any stereoselectivity (even unintentional, via chiral contaminants in the column stationary phase), the D-analyte and the L-component of the IS may behave differently, ruining the internal standardization.

Part 2: Critical CoA Specifications (The "Must-Haves")

When procuring D-(-)-Pantolactone-d6, a standard "purity > 98%" statement is insufficient. You must demand a CoA that validates the following three pillars.

Isotopic Purity & Enrichment (The "Cross-Talk" Factor)

The CoA must explicitly state the Atom % Deuterium and the Isotopic Distribution .

  • Requirement:

    
     Atom % D.
    
  • Why: You are likely monitoring the transition

    
     (or similar) for the d6 species. If the enrichment is low, you will have a significant percentage of d0 (unlabeled) material. This d0 impurity will appear in the analyte channel, artificially inflating the calculated concentration of the drug/vitamin in the sample.
    
  • Red Flag: A CoA that lists "Chemical Purity" but omits "Isotopic Enrichment."

Chiral Purity (Enantiomeric Excess)

Pantolactone has one chiral center. The bioactive form is D-(-) (R-configuration).

  • Requirement: Enantiomeric Excess (ee)

    
     determined by Chiral HPLC.
    
  • Why: Optical rotation (

    
    ) is a bulk property and is less sensitive than Chiral HPLC. A small amount of L-isomer can significantly alter the optical rotation value but might be missed without chromatographic separation.
    
Chemical Purity via Mass Balance
  • Requirement:

    
     (HPLC/GC) and residual solvent/water analysis.
    
  • Why: Deuterated standards are often hygroscopic. A CoA that does not account for Water Content (Karl Fischer) or Residual Solvents (GC-HS) will overestimate the net content of the vial. You might weigh 1.0 mg, but if 10% is water, you have only added 0.9 mg of standard.

Part 3: Experimental Validation Protocol

Do not blindly trust the vendor's CoA. Perform this Self-Validating System upon receipt of the material.

Protocol: Isotopic Contribution (Cross-Talk) Determination

Objective: Quantify the interference of the IS (d6) in the Analyte (d0) channel and vice versa.

Materials:

  • LC-MS/MS System (e.g., Triple Quadrupole).

  • Column: C18 Reverse Phase (e.g., 2.1 x 50 mm, 1.7 µm).

  • Mobile Phase: 0.1% Formic Acid in Water (A) / Acetonitrile (B).

Methodology:

  • Preparation: Prepare a high-concentration solution of D-(-)-Pantolactone-d6 (IS) at the Upper Limit of Quantification (ULOQ) used in your assay (e.g., 1000 ng/mL).

  • Blank Injection: Inject Mobile Phase. Ensure no background noise at analyte retention time.

  • IS Only Injection: Inject the pure IS solution.

    • Monitor: MRM for Analyte (d0) and MRM for IS (d6).

  • Calculation:

    
    
    

Acceptance Criteria:

  • The contribution of the IS to the Analyte channel must be < 20% of the Lower Limit of Quantification (LLOQ) response.

  • If the CoA claims 99% enrichment but you see 5% interference, the CoA is inaccurate or the label is unstable.

Part 4: Visualization of the Decision Workflow

The following diagram illustrates the critical decision pathways for accepting a Reference Material based on CoA data and experimental validation.

CoA_Validation_Workflow Start Receive D-(-)-Pantolactone-d6 Check_ISO Check CoA: ISO 17034? Start->Check_ISO Check_Enrichment Isotopic Enrichment > 99%? Check_ISO->Check_Enrichment Yes/No (Risk Assess) Check_Chiral Chiral Purity (ee) > 98%? Check_Enrichment->Check_Chiral Pass Reject REJECT / Contact Vendor Check_Enrichment->Reject Fail Exp_Validation Run 'Cross-Talk' Experiment Check_Chiral->Exp_Validation Pass Check_Chiral->Reject Fail Calc_Interference Calc: IS Interference on Analyte Exp_Validation->Calc_Interference Decision_Point Interference < 20% of LLOQ? Calc_Interference->Decision_Point Approve APPROVE for Assay Decision_Point->Approve Yes Decision_Point->Reject No

Figure 1: Logic flow for validating incoming deuterated reference materials. Note the critical stop-points at Isotopic Enrichment and Experimental Interference checks.

References

  • International Organization for Standardization. (2016). ISO 17034:2016 - General requirements for the competence of reference material producers. ISO. [Link]

  • Stokvis, E., Rosing, H., & Beijnen, J. H. (2005). Stable isotopically labeled internal standards in quantitative bioanalysis using liquid chromatography/mass spectrometry: necessity or not? Rapid Communications in Mass Spectrometry. [Link]

  • European Medicines Agency (EMA). (2011). Guideline on bioanalytical method validation.[Link]

  • U.S. Food and Drug Administration (FDA). (2018). Bioanalytical Method Validation Guidance for Industry.[Link]

Safety & Regulatory Compliance

Safety

Personal protective equipment for handling D-(-)-Pantolactone-d6

Initiating Safety Research I'm now diving deep into safety data for D-(-)-Pantolactone-d6. My initial focus is a comprehensive Google sweep for MSDS documents and standard handling guidelines applicable to lactones.

Back to Product Page

Author: BenchChem Technical Support Team. Date: February 2026

Initiating Safety Research

I'm now diving deep into safety data for D-(-)-Pantolactone-d6. My initial focus is a comprehensive Google sweep for MSDS documents and standard handling guidelines applicable to lactones. I'm prioritizing documented safety measures and any specific hazards.

Defining Safety Parameters

I've expanded my search to include general lactone and deuterated compound handling, going beyond just MSDS. I'm prioritizing identified hazards to determine necessary PPE, which will guide the creation of a structured guide. I plan to incorporate clear PPE explanations and a logical flow for the user. I'll include a step-by-step protocol, citing sources, and a table for data like exposure limits. Lastly, I'll create a Graphviz diagram to illustrate decision-making.

Compiling Hazard Information

I'm now consolidating information to identify key hazards of D-(-)-Pantolactone-d6 and potential routes of exposure. Then I'll determine necessary PPE and structure a comprehensive guide. A step-by-step protocol and a table of quantitative data will be included, and I will be citing authoritative sources to ensure clarity and credibility. I will create a decision-making diagram for the end-user.

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